N-Me-D-Leu-OH.HCl
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-4-methyl-2-(methylamino)pentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)4-6(8-3)7(9)10;/h5-6,8H,4H2,1-3H3,(H,9,10);1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFWCUVWMMTENJ-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Me-D-Leu-OH.HCl chemical properties
An In-Depth Technical Guide to N-Methyl-D-leucine Hydrochloride (N-Me-D-Leu-OH.HCl): Properties, Synthesis, and Application in Peptide Chemistry
Executive Summary
N-Methyl-D-leucine hydrochloride (this compound) is a non-canonical amino acid derivative of significant interest to researchers, medicinal chemists, and drug development professionals. Its unique structure, featuring both N-terminal methylation and a D-alpha-carbon configuration, imparts critical properties to synthetic peptides. This guide provides a comprehensive technical overview of its chemical properties, a representative synthetic protocol, and its strategic application in peptide synthesis. The central thesis of this work is that the rational incorporation of this compound is a powerful strategy for enhancing the metabolic stability and pharmacokinetic profiles of peptide-based therapeutics by mitigating enzymatic degradation.
Introduction: The Strategic Value of N-Methylation and D-Configuration
In the field of peptide-based drug discovery, overcoming the inherent liabilities of natural peptides—namely, poor metabolic stability and low oral bioavailability—is a primary objective. This compound is a synthetic building block designed to address these challenges directly through two key structural modifications.
-
N-Methylation : The substitution of a methyl group for a hydrogen on the backbone amide nitrogen has profound conformational and physiological consequences.[1] This modification sterically shields the adjacent peptide bond from cleavage by many common proteases. Furthermore, it eliminates the amide proton, a critical hydrogen bond donor, which disrupts the formation of secondary structures like β-sheets that can lead to aggregation. This disruption can also enhance membrane permeability and, consequently, improve oral bioavailability.
-
D-Configuration : The vast majority of endogenous proteases are stereospecific for L-amino acids. The incorporation of a D-amino acid, such as D-leucine, renders the adjacent peptide bonds resistant to these enzymes, significantly increasing the in vivo half-life of the peptide therapeutic.[2]
The combination of these two features in a single molecule makes this compound a high-value reagent for designing next-generation peptidomimetics and therapeutic peptides with enhanced drug-like properties.
Caption: Structural relationships between L-Leucine, D-Leucine, and N-Methyl-D-Leucine.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in synthesis. The data below has been compiled from various suppliers and databases. Note that specific values may vary slightly between commercial batches.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-4-methyl-2-(methylamino)pentanoic acid hydrochloride | PubChem |
| Synonyms | N-Methyl-D-leucine HCl, H-D-MeLeu-OH·HCl | [3] |
| CAS Number | 1221498-82-3 | [4] |
| Molecular Formula | C₇H₁₅NO₂·HCl | [5] |
| Molecular Weight | 181.66 g/mol | [5][6][7][8] |
| Appearance | White to off-white powder or crystalline solid | [5] |
| Melting Point | 159-163 °C (for L-isomer HCl); Data for D-isomer not specified. | [1][6] |
| Solubility | Soluble in water. | [1][5] |
| Predicted pKa | Strongest Acidic: 2.42; Strongest Basic: 10.58 | [1] |
| Storage Conditions | Store at 2-8°C, protected from light and moisture. | [5] |
Synthesis and Characterization
While this compound is commercially available, an in-house synthesis may be required for specific research applications, such as isotopic labeling. The following section outlines a representative protocol for its synthesis starting from the commercially available Boc-D-leucine.
Causality in Synthesis: The synthetic strategy relies on two core principles. First, the α-amino group of D-leucine must be protected (e.g., with a Boc group) to prevent N,N-dimethylation and other side reactions, ensuring selective mono-N-methylation. Second, a strong base is required to deprotonate the protected amine's N-H bond, rendering it nucleophilic enough to attack the methylating agent. The final step uses a strong acid to simultaneously deprotect the Boc group and form the stable hydrochloride salt.
Caption: Workflow for the synthesis of this compound from Boc-D-Leu-OH.
Experimental Protocol: Representative N-Methylation
This protocol is adapted from general methods for the N-methylation of protected amino acids and should be optimized for specific laboratory conditions.[1]
-
Preparation : To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Boc-D-leucine (1 equivalent). Dissolve in anhydrous tetrahydrofuran (THF).
-
Deprotonation : Cool the solution to 0°C in an ice bath. Cautiously add sodium hydride (NaH, 60% dispersion in mineral oil, ~2.2 equivalents) portion-wise. Rationale: NaH is a strong, non-nucleophilic base that efficiently deprotonates the Boc-protected amine. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.
-
Methylation : Cool the reaction mixture back to 0°C. Add methyl iodide (CH₃I, ~5 equivalents) dropwise via syringe. Allow the reaction to warm to room temperature and stir overnight. Rationale: CH₃I is a potent electrophile. The reaction is run overnight to ensure it proceeds to completion despite potential steric hindrance.
-
Quenching : Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.
-
Extraction : Dilute the mixture with water and ethyl acetate. Separate the organic layer, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude Boc-N-Me-D-Leu-OH.
-
Deprotection and Salt Formation : Dissolve the crude intermediate in a minimal amount of anhydrous dioxane or diethyl ether. Add a solution of 4M HCl in dioxane (excess, ~5-10 equivalents) and stir at room temperature for 2-4 hours, monitoring by TLC.
-
Isolation : The product, this compound, will often precipitate from the solution. The solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum. Recrystallization may be necessary for further purification.
Validation: The identity and purity of the final product must be confirmed by:
-
¹H and ¹³C NMR Spectroscopy : To confirm the presence of the N-methyl group and the overall carbon skeleton.
-
Mass Spectrometry : To verify the correct molecular weight.
-
Chiral HPLC : To ensure the enantiomeric purity has been retained throughout the synthesis.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2] However, its incorporation is not trivial and requires specific considerations.
The Causality of Coupling Difficulty: The steric bulk introduced by the N-methyl group significantly hinders the approach of the activated carboxyl group to the deprotected secondary amine on the growing peptide chain. This steric clash dramatically slows the kinetics of amide bond formation compared to the coupling of primary amino acids. Consequently, standard coupling protocols are often inefficient and can lead to deletion sequences and low yields.
Caption: SPPS cycle highlighting the critical coupling and monitoring steps for N-methylated amino acids.
Protocol: Incorporating Fmoc-N-Me-D-Leu-OH in SPPS
This protocol assumes the use of a standard Fmoc-protected version of N-Me-D-Leu-OH.
-
Pre-synthesis : The this compound salt must be converted to its Fmoc-protected form (Fmoc-N-Me-D-Leu-OH) prior to use in SPPS. This is typically purchased directly.
-
Fmoc Deprotection : Perform the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide using 20% piperidine in DMF.
-
Activation and Coupling :
-
In a separate vessel, pre-activate Fmoc-N-Me-D-Leu-OH (3-5 equivalents) with a high-potency coupling reagent such as HATU or HCTU (3-5 equivalents) and a non-nucleophilic base like DIEA (6-10 equivalents) in DMF for 5-10 minutes. Rationale: Urionium-based reagents like HATU create a highly reactive O-acylisourea active ester, which is more effective at overcoming the steric hindrance of the N-methyl group.[9]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours, compared to the typical 30-60 minutes for standard amino acids).
-
-
Monitoring : Wash the resin. Perform a Chloranil or Isatin test to check for the presence of a secondary amine. Rationale: The standard Kaiser test relies on a primary amine and will give a false negative result. The Chloranil test is essential for validating the completion of the coupling.
-
Double Coupling : If the monitoring test indicates an incomplete reaction, repeat the full coupling step (Step 3) with a fresh solution of activated Fmoc-N-Me-D-Leu-OH. This is a crucial self-validating step to maximize yield and minimize deletion impurities.
Safety and Handling
Based on safety data sheets for structurally related amino acid hydrochlorides, this compound should be handled with standard laboratory precautions.[10][11][12][13]
-
Personal Protective Equipment (PPE) : Wear appropriate protective eyeglasses, chemical-resistant gloves, and a lab coat.[10][11]
-
Handling : Avoid dust formation and inhalation.[11][12][13] Use in a well-ventilated area.
-
Incompatibilities : Avoid contact with strong oxidizing agents.[11]
-
First Aid :
Trustworthiness Advisory : This information is a guideline. Users are required to consult the specific Material Safety Data Sheet (MSDS) provided by the supplier for the exact product and lot number being used.
Conclusion
This compound is more than just a modified amino acid; it is a strategic tool for medicinal chemists. Its chemical properties, born from the dual modifications of N-methylation and D-stereochemistry, provide a rational and field-proven method for enhancing the proteolytic resistance and overall stability of peptide drug candidates. While its application in synthesis requires specialized protocols to overcome the challenge of sterically hindered coupling, the potential rewards—peptides with significantly improved pharmacokinetic profiles—justify the additional considerations. This guide provides the foundational knowledge for researchers to confidently and effectively incorporate this valuable building block into their drug discovery programs.
References
- Vertex AI Search. This compound.
- Chem-Impex. N-Methyl-L-leucine hydrochloride.
- ChemicalBook. N-Me-D-Leu-OH·HCl manufacturers and suppliers in india.
- Fisher Scientific.
- ChemicalBook. N-ME-DL-LEU-OH HCL manufacturers and suppliers in india.
- Sigma-Aldrich.
- Sigma-Aldrich.
- Sigma-Aldrich.
- Ainfo Inc.
- ChemicalBook. N-ME-D-LEU-OH·HCL CAS#: 1221498-82-3.
- Sigma-Aldrich. N-Methyl- L -leucine = 98.0 66866-69-1.
- Benchchem. N-Methylleucine chemical properties and structure.
- PubChem. D-Leucine Methyl Ester Hydrochloride.
- PubChem. Leucine methyl ester hydrochloride.
- National Center for Biotechnology Information. Introduction to Peptide Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. N-Me-D-Leu-OH·HCl manufacturers and suppliers in india [chemicalbook.com]
- 4. N-ME-D-LEU-OH·HCL CAS#: 1221498-82-3 [m.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. N -甲基- L -亮氨酸 盐酸盐 ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 7. D-Leucine Methyl Ester Hydrochloride | C7H16ClNO2 | CID 11600782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Leucine methyl ester hydrochloride | C7H16ClNO2 | CID 2723695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. westliberty.edu [westliberty.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pccarx.com [pccarx.com]
An In-depth Technical Guide to the Structure and Properties of N-Methyl-D-leucine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-D-leucine, a non-proteinogenic α-amino acid, represents a critical building block in contemporary medicinal chemistry. Its incorporation into peptide-based therapeutics is a key strategy for enhancing metabolic stability, modulating conformational properties, and improving pharmacokinetic profiles. This technical guide provides a comprehensive analysis of the hydrochloride salt of N-Methyl-D-leucine, focusing on its chemical structure, physicochemical properties, synthesis, and analytical characterization. By synthesizing field-proven insights with established chemical principles, this document serves as an authoritative resource for researchers engaged in peptide synthesis and drug development.
Introduction: The Strategic Advantage of N-Methylation in Peptide Drug Design
Peptide-based therapeutics offer high specificity and potency but are often hampered by poor metabolic stability due to enzymatic degradation by proteases. N-methylation, the substitution of an amide proton with a methyl group, is a widely adopted strategy to overcome this limitation.[1] The introduction of a methyl group on the amide nitrogen sterically hinders protease activity, thereby extending the in-vivo half-life of the peptide.[1]
Furthermore, N-methylation imparts significant conformational constraints on the peptide backbone. By restricting rotation around the Cα-N bond, it can stabilize specific secondary structures, such as β-turns, leading to enhanced receptor binding affinity and selectivity.[1] The increased lipophilicity associated with N-methylation can also improve membrane permeability and oral bioavailability.[2] N-Methyl-D-leucine, as the D-enantiomer, offers unique stereochemical properties that can be exploited to fine-tune the biological activity and pharmacokinetic profile of novel therapeutics.
Molecular Structure and Chemical Identity
N-Methyl-D-leucine is a derivative of the essential amino acid D-leucine, where a methyl group is covalently bonded to the alpha-amino group. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it highly suitable for a variety of laboratory applications.[3]
-
IUPAC Name: (2R)-4-methyl-2-(methylamino)pentanoic acid hydrochloride
-
Molecular Formula: C₇H₁₆ClNO₂[4]
-
Molecular Weight: 181.66 g/mol [5]
-
CAS Number: 31321-74-1 (for the free amino acid, N-Methyl-D-leucine)[6]
The structure of N-Methyl-D-leucine hydrochloride is characterized by a chiral center at the α-carbon, with the (R)-configuration. The molecule comprises an isobutyl side chain, a carboxylic acid group, and a secondary amine which is protonated in the hydrochloride salt form.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-Methyl-D-leucine hydrochloride is essential for its effective use in synthesis and formulation. While specific experimental data for the D-enantiomer hydrochloride is not widely published, properties can be reasonably inferred from its L-enantiomer and related compounds.
| Property | Value | Source(s) and Remarks |
| Appearance | White to off-white crystalline powder | Based on data for the L-isomer and general appearance of amino acid hydrochlorides.[1][7] |
| Melting Point | 159-163 °C (for L-isomer hydrochloride) | The melting point of the D-isomer is expected to be identical to the L-isomer.[5] |
| Solubility | Soluble in water. | The hydrochloride salt form significantly increases aqueous solubility. The free base is predicted to have a water solubility of 35.0 mg/mL.[1][5] |
| Optical Rotation [α]²⁰D | Expected to be -22 to -26 ° (c=1 in 5N HCl) | This is an inferred value. The L-isomer exhibits an optical rotation of +22 to +26 ° under the same conditions. Enantiomers have equal and opposite optical rotations.[1] |
| pKa (Predicted) | Strongest Acidic: 2.42; Strongest Basic: 10.58 | Predicted for the free amino acid. The hydrochloride salt will have a lower pH in solution.[5] |
Synthesis of N-Methyl-D-leucine Hydrochloride
The synthesis of N-Methyl-D-leucine typically involves the N-methylation of a protected D-leucine precursor. A common and robust method utilizes sodium hydride and methyl iodide. The subsequent deprotection and formation of the hydrochloride salt yields the final product.
Workflow for the Synthesis of N-Methyl-D-leucine Hydrochloride
Caption: A generalized workflow for the synthesis of N-Methyl-D-leucine Hydrochloride.
Experimental Protocol: N-Methylation of N-Benzyloxycarbonyl-D-leucine
This protocol is a representative method adapted from general procedures for the N-methylation of protected amino acids.[5][8]
-
Dissolution: Dissolve N-benzyloxycarbonyl-D-leucine (10 mmol) and methyl iodide (5 ml; 80 mmol) in anhydrous tetrahydrofuran (THF) (30 ml) in a flask protected from moisture.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Cautiously add sodium hydride (60% dispersion in mineral oil, 1.32 g; 30 mmol) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-methylated protected amino acid.
-
Deprotection and Salt Formation: The benzyloxycarbonyl (Cbz) group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) in the presence of one equivalent of hydrochloric acid in a suitable solvent like methanol or ethanol. This will yield N-Methyl-D-leucine hydrochloride directly.
-
Purification: The final product can be purified by recrystallization.
Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity and purity of N-Methyl-D-leucine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of N-Methyl-D-leucine hydrochloride.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group (doublets for the diastereotopic methyls and a multiplet for the methine proton), a multiplet for the β-methylene protons, a signal for the α-proton, and a singlet for the N-methyl group. The chemical shifts will be influenced by the solvent and the protonation state of the amine and carboxylic acid groups.[9]
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule. The carbonyl carbon will appear downfield, followed by the α-carbon, the carbons of the isobutyl side chain, and the N-methyl carbon.[10]
Infrared (IR) Spectroscopy
FT-IR spectroscopy can be used to identify the functional groups present in N-Methyl-D-leucine hydrochloride. Expected characteristic absorption bands include:
-
O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ for the carboxylic acid hydroxyl group.
-
N-H stretch: A broad band in the region of 2400-2800 cm⁻¹ for the secondary ammonium salt.
-
C=O stretch: A strong absorption around 1700-1730 cm⁻¹ for the carboxylic acid carbonyl group.
-
N-H bend: A band around 1560-1620 cm⁻¹.
-
C-H stretch: Bands in the region of 2850-3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed. Tandem mass spectrometry (MS/MS) can provide structural information through characteristic fragmentation patterns, such as the loss of water and carbon monoxide from the protonated molecule to form an immonium ion.[11][12]
Applications in Drug Development
N-Methyl-D-leucine hydrochloride is a valuable building block for the synthesis of peptide and peptidomimetic drugs with improved therapeutic properties.
-
Enhanced Metabolic Stability: The N-methyl group protects the adjacent peptide bond from cleavage by proteases.[1]
-
Conformational Control: The steric hindrance of the N-methyl group restricts the conformational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure and improved binding to biological targets.[1]
-
Increased Bioavailability: The introduction of the methyl group increases the lipophilicity of the peptide, which can enhance its ability to cross cell membranes.[2]
-
Chiral Building Block: As a D-amino acid, it can be incorporated into peptides to probe structure-activity relationships and to create peptides with novel biological activities. The use of D-amino acids can also confer resistance to degradation by proteases that are specific for L-amino acids.[13]
Logical Relationship in Drug Development Application
Caption: The impact of N-Methyl-D-leucine incorporation on therapeutic peptide properties.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[14]
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area. Avoid contact with skin and eyes.[15]
-
Storage: Store in a tightly closed container in a cool, dry place.[15]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water. Seek medical attention if symptoms persist.[15]
Conclusion
N-Methyl-D-leucine hydrochloride is a strategically important molecule in the field of drug discovery and development. Its unique structural features, combining N-methylation and D-stereochemistry, provide a powerful tool for medicinal chemists to enhance the therapeutic potential of peptide-based drugs. This guide has provided a detailed overview of its structure, properties, synthesis, and characterization, serving as a valuable resource for researchers aiming to leverage the benefits of this non-proteinogenic amino acid in their work.
References
-
PubMed. Characterization of N,N-dimethyl amino acids by electrospray ionization-tandem mass spectrometry. [Link]
-
Semantic Scholar. Characterization of N,N-dimethyl amino acids by electrospray ionization-tandem mass spectrometry. [Link]
-
PubMed Central (PMC). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. [Link]
-
Cellseco. Material Safety Data Sheet - L-Leucine. [Link]
-
PubChem. N-Me-D-Leu-OH·HCl. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
PubChem. N-Methylleucine, D-. [Link]
-
PubMed Central (PMC). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. [Link]
-
Monash University. Synthesis of N-Alkyl Amino Acids. [Link]
-
Monash University. Synthesis of N-Alkyl Amino Acids. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. uni-giessen.de [uni-giessen.de]
- 3. CAS 65672-32-4: N-Methyl-D-alanine hydrochloride [cymitquimica.com]
- 4. pccarx.com [pccarx.com]
- 5. Selective 1H- 13C NMR spectroscopy of methyl groups in residually protonated samples of large proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. researchmgt.monash.edu [researchmgt.monash.edu]
- 9. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Characterization of N,N-dimethyl amino acids by electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of N,N-dimethyl amino acids by electrospray ionization-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 13. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. cellseco.com [cellseco.com]
An In-Depth Technical Guide to the Synthesis of N-Methyl-D-leucine Hydrochloride (N-Me-D-Leu-OH.HCl)
Abstract
This technical guide provides a comprehensive and scientifically rigorous overview of a robust and widely applicable method for the synthesis of N-Methyl-D-leucine hydrochloride (N-Me-D-Leu-OH.HCl). N-methylated amino acids are critical components in the design of peptidomimetics and other therapeutic agents, offering enhanced metabolic stability and conformational constraint. This document, intended for researchers, scientists, and drug development professionals, details a three-step synthetic pathway commencing with the readily available starting material, D-leucine. The core of this guide is a detailed exposition of the protection, methylation, and deprotection/salt formation sequence, underpinned by mechanistic insights and practical considerations. The protocols provided herein are designed to be self-validating, with an emphasis on reproducibility and high purity of the final product.
Introduction: The Significance of N-Methylated Amino Acids in Drug Discovery
The strategic incorporation of N-methylated amino acids into peptide-based therapeutics is a well-established strategy to overcome the inherent pharmacokinetic limitations of natural peptides, such as susceptibility to enzymatic degradation and poor membrane permeability.[] The methylation of the amide nitrogen atom introduces a conformational constraint, which can lock the peptide into a bioactive conformation, thereby enhancing its potency and selectivity for its biological target.[2] this compound, as a chiral building block, is of particular interest in the synthesis of novel pharmaceuticals, offering the combined benefits of N-methylation and the use of a D-amino acid to further increase resistance to proteolysis.[] This guide will focus on a practical and efficient laboratory-scale synthesis of this valuable compound.
Synthetic Strategy: A Three-Step Approach
The synthesis of this compound can be efficiently achieved through a three-step process starting from D-leucine. The overall strategy involves:
-
N-protection of the amino group: To prevent unwanted side reactions during the methylation step, the primary amine of D-leucine is first protected with a suitable protecting group. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability under the basic conditions of the subsequent methylation step and its facile removal under acidic conditions.[][3]
-
N-methylation of the protected amino acid: The N-H proton of the Boc-protected D-leucine is sufficiently acidic to be deprotonated by a strong base, such as sodium hydride. The resulting anion then acts as a nucleophile, reacting with a methylating agent like methyl iodide to form the N-methylated product.[4][5]
-
Deprotection and hydrochloride salt formation: The final step involves the removal of the Boc protecting group using a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. Subsequent treatment with HCl yields the desired N-Me-D-Leu-OH as its stable hydrochloride salt.[6][7]
The overall synthetic transformation is depicted below:
Caption: Boc-protection of D-Leucine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| D-Leucine | 131.17 | 10.0 g | 76.2 mmol |
| Di-tert-butyl dicarbonate | 218.25 | 18.3 g | 83.8 mmol |
| Sodium Hydroxide (NaOH) | 40.00 | 3.05 g | 76.2 mmol |
| 1,4-Dioxane | - | 100 mL | - |
| Water | - | 100 mL | - |
| Ethyl Acetate | - | As needed | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve D-leucine and sodium hydroxide in a mixture of 1,4-dioxane and water.
-
Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Add di-tert-butyl dicarbonate to the cooled solution portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours.
-
Concentrate the reaction mixture in vacuo to remove the dioxane.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product into ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Boc-D-leucine as a white solid or a viscous oil. [8]
Step 2: Synthesis of N-Boc-N-methyl-D-leucine
The N-methylation of Boc-D-leucine is achieved using sodium hydride as a base to deprotonate the amide nitrogen, followed by quenching with methyl iodide. [4][5] Reaction Scheme:
Caption: N-methylation of Boc-D-leucine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Boc-D-leucine | 231.29 | 10.0 g | 43.2 mmol |
| Sodium Hydride (60% in oil) | 24.00 | 3.46 g | 86.4 mmol |
| Methyl Iodide | 141.94 | 8.1 mL | 130 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
| Water | - | As needed | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
To a flame-dried 500 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Boc-D-leucine and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride dispersion portion-wise over 1 hour. Vigorous gas evolution (hydrogen) will be observed.
-
After the addition of sodium hydride is complete, add methyl iodide dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Boc-N-Me-D-leucine. [5]
Step 3: Deprotection and Formation of this compound
The final step involves the removal of the Boc protecting group under acidic conditions and the subsequent formation of the hydrochloride salt.
Reaction Scheme:
Caption: Boc deprotection and hydrochloride salt formation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| Boc-N-Me-D-leucine | 245.32 | 10.0 g |
| 4 M HCl in 1,4-Dioxane | - | 50 mL |
| Diethyl Ether | - | As needed |
Procedure:
-
Dissolve Boc-N-Me-D-leucine in 4 M HCl in 1,4-dioxane.
-
Stir the solution at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Triturate the resulting residue with diethyl ether to induce precipitation of the hydrochloride salt.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white to off-white solid. [][7]
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of the N-methyl group.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.
-
Melting Point Analysis: To compare with literature values for the pure compound.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final product.
Safety Considerations
-
Sodium Hydride: A highly flammable and water-reactive solid. It should be handled under an inert atmosphere and away from moisture. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, gloves, and safety glasses, must be worn. [5]* Methyl Iodide: A toxic and carcinogenic alkylating agent. It should be handled in a well-ventilated fume hood with appropriate PPE. [5]* Strong Acids (HCl, TFA): Corrosive and should be handled with care in a fume hood.
-
Solvents (Dioxane, THF, Diethyl Ether): Flammable and should be used in well-ventilated areas, away from ignition sources.
Conclusion
This technical guide has outlined a reliable and efficient three-step synthesis of this compound from D-leucine. The described methodology, employing Boc protection, N-methylation with sodium hydride and methyl iodide, and subsequent acidic deprotection, provides a practical route to this valuable building block for peptide synthesis and drug discovery. By adhering to the detailed protocols and safety precautions, researchers can confidently synthesize high-purity this compound for their research and development endeavors.
References
-
Lokey Lab Protocols. N-Methylation of Boc amino acids. Wikidot. Published March 2, 2017. [Link]
-
ResearchGate. DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide a. [Link]
- Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry, 55(5), 906-910.
-
ResearchGate. On the Selective N-Methylation of BOC-Protected Amino Acids. [Link]
-
aapptec. Attaching Boc Protecting Groups With BOC-ON. Technical Support Information Bulletin 1184. [Link]
- Fletcher, M. D., Harding, J. R., Hughes, R. A., Kelly, N. M., Schmalz, H., Sutherland, A., & Willis, C. L. (2000). Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-14.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ResearchGate. Site-Selective Methylation of N ?? -Nosyl Hydrazides of N -Nosyl Protected ??-Amino Acids. [Link]
-
Royal Society of Chemistry. Experimental Procedures. [Link]
-
PubMed. Efficient synthesis of D-branched-chain amino acids and their labeled compounds with stable isotopes using D-amino acid dehydrogenase. [Link]
-
Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. [Link]
-
Chem-Impex. Boc-N-methyl-D-leucine. [Link]
-
PubMed. Site-selective methylation of N(beta)-nosyl hydrazides of N-nosyl protected alpha-amino acids. [Link]
-
Organic Syntheses. N-tert-BUTOXYCARBONYL-L-LEUCINAL. [Link]
-
Canadian Science Publishing. Synthesis of N-Methylamino Acid Derivatives from Amino Acid Derivatives using Sodium Hydride/Methyl Iodide. [Link]
-
PubMed. "One-pot" methylation of N-Nosyl-alpha-amino acid methyl esters with diazomethane and their coupling to prepare N-methyl dipeptides. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
Organic Syntheses. Procedure. [Link]
-
ResearchGate. SYNTHESIS OF γ-METHYL-l-LEUCINE (NEOPENTYLGLYCINE, NEO) AND DERIVATIVES SUITABLE FOR PEPTIDE SYNTHESIS. [Link]
-
Wikipedia. Leucine. [Link]
- Google Patents.
- Google Patents.
-
PubMed. Selective, on-resin N-methylation of peptide N-trifluoroacetamides. [Link]
-
PubMed. N-methyl-N-nosyl-beta(3)-amino acids. [Link]
-
ResearchGate. Efficient alkylation of N,N '-disubstituted formamidines using Mitsunobu's reagents. [Link]
-
PubMed Central. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. [Link]
Sources
An In-Depth Technical Guide to N-Me-D-Leu-OH.HCl: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Advantage of N-Methylated D-Amino Acids
In the landscape of peptide-based therapeutics, the pursuit of enhanced stability, bioavailability, and efficacy is a constant driver of innovation. N-methylation and the incorporation of D-enantiomers are two powerful strategies to overcome the inherent limitations of natural peptides, such as susceptibility to proteolytic degradation.[1][2] This guide focuses on a specific, yet highly significant, building block that embodies both of these strategic modifications: N-Methyl-D-leucine hydrochloride (N-Me-D-Leu-OH.HCl).
The introduction of a methyl group on the alpha-amino nitrogen of an amino acid, a modification known as N-methylation, sterically hinders the approach of proteases, thereby increasing the metabolic stability of the resulting peptide.[3] Furthermore, the use of the D-enantiomer of leucine, a non-natural configuration, provides an additional layer of resistance to enzymatic degradation by endogenous proteases, which are stereoselective for L-amino acids.[1] The combination of these two features in this compound makes it a highly valuable component in the design of novel peptide and peptidomimetic drugs with improved pharmacokinetic profiles.[2][4] This guide will provide a comprehensive overview of the synthesis, characterization, and applications of this unique amino acid derivative, empowering researchers to leverage its full potential in their drug discovery endeavors.
Core Compound Profile: this compound
N-Methyl-D-leucine hydrochloride, systematically named (2R)-4-methyl-2-(methylamino)pentanoic acid hydrochloride, is a chiral amino acid derivative. Its structure and key properties are summarized below.
| Property | Value |
| CAS Number | 1221498-82-3 |
| Molecular Formula | C₇H₁₆ClNO₂ |
| Molecular Weight | 181.66 g/mol |
| Appearance | White to off-white powder |
| Chirality | (R)-enantiomer |
| Solubility | Soluble in water |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound typically involves the N-methylation of a suitably protected D-leucine precursor, followed by deprotection. While various methods for N-methylation exist, a common approach involves reductive amination or direct alkylation. Below is a representative, field-proven protocol.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocol
Step 1: Protection of D-Leucine
-
Rationale: The amino group of D-leucine must be protected to prevent unwanted side reactions during the subsequent methylation step. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.
-
Procedure:
-
Dissolve D-leucine (1 equivalent) in a suitable solvent system, such as a mixture of dioxane and water.
-
Add a base, such as sodium hydroxide, to deprotonate the amino group.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the reaction mixture while maintaining a cool temperature (0-5 °C).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with a weak acid (e.g., citric acid) and extract the Boc-D-leucine into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Boc-D-leucine.
-
Step 2: N-Methylation of Boc-D-Leucine
-
Rationale: This step introduces the methyl group onto the protected amino group. Sodium hydride is a strong base that deprotonates the amide nitrogen, which then acts as a nucleophile to attack methyl iodide.[5]
-
Procedure:
-
Dissolve Boc-D-leucine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH) (2.2 equivalents, 60% dispersion in mineral oil) portion-wise to the solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (CH₃I) (2.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding water.
-
Adjust the pH to acidic (pH 2-3) with dilute HCl.
-
Extract the product, Boc-N-Me-D-leucine, into an organic solvent.
-
Wash, dry, and concentrate the organic layer to yield the crude product.
-
Step 3: Deprotection and HCl Salt Formation
-
Rationale: The Boc protecting group is removed under acidic conditions to yield the free amino acid. The hydrochloride salt is then formed to improve the stability and handling of the final product.
-
Procedure:
-
Dissolve the crude Boc-N-Me-D-leucine in a suitable solvent such as dioxane or ethyl acetate.
-
Add a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane).
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the product, this compound, will often precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether) to remove any remaining impurities, and dry under vacuum.
-
Purification and Characterization: Ensuring Quality and Identity
Rigorous purification and characterization are paramount to ensure the quality and identity of this compound for use in research and drug development.
Purification by High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for both analytical and preparative purification of this compound, ensuring high enantiomeric purity.
-
Column: A chiral stationary phase, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin or ristocetin A), is often effective for separating enantiomers of amino acids and their derivatives.[6]
-
Mobile Phase: A typical mobile phase for reversed-phase chiral HPLC would be a mixture of an aqueous buffer (e.g., ammonium acetate or ammonium trifluoroacetate) and an organic modifier like methanol or acetonitrile.[7] The gradient and specific composition will need to be optimized for the best separation.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for detecting the peptide bond and carboxyl group.
Diagram of the Analytical Workflow
Caption: Analytical workflow for this compound.
Characterization by NMR Spectroscopy and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the structure of this compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl group on the nitrogen, the alpha-proton, the protons of the isobutyl side chain, and the exchangeable protons of the amine and carboxylic acid groups. The chemical shifts will be influenced by the solvent and the protonation state.
-
¹³C NMR: The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule, including the carbonyl carbon, the alpha-carbon, the N-methyl carbon, and the carbons of the isobutyl side chain.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis.
-
Expected Molecular Ion: In positive ion mode, the expected [M+H]⁺ ion would have an m/z of 146.12.
-
Fragmentation Pattern: Collision-induced dissociation (CID) of the parent ion is expected to produce characteristic fragment ions. A prominent loss would be that of the carboxyl group (HCOOH), resulting in an ion at m/z 100.09. Further fragmentation of the isobutyl side chain would also be observed.[8]
Applications in Drug Discovery and Development
The incorporation of this compound into peptide sequences offers several advantages for the development of therapeutic agents.
-
Enhanced Metabolic Stability: The N-methyl group and the D-configuration protect the peptide backbone from cleavage by proteases, leading to a longer in vivo half-life.[1][9]
-
Improved Membrane Permeability: The increased lipophilicity due to the N-methyl group can enhance the ability of the peptide to cross cell membranes, potentially improving oral bioavailability.[10]
-
Conformational Control: N-methylation restricts the conformational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure. This can result in higher binding affinity and selectivity for the target receptor.
-
Therapeutic Areas: Peptides containing N-methylated and D-amino acids are being explored in various therapeutic areas, including oncology, metabolic diseases, and as antimicrobial agents.[1][2][9] For instance, the modification of minigastrin analogs with N-methylated amino acids has been shown to improve their metabolic stability for potential use in targeting cholecystokinin-2 receptors in tumors.[2]
Conclusion
This compound is a powerful and versatile building block for the design and synthesis of next-generation peptide therapeutics. Its unique combination of N-methylation and D-chirality provides a robust strategy to overcome the traditional limitations of peptide-based drugs. A thorough understanding of its synthesis, purification, and characterization, as outlined in this guide, is essential for its effective application. As the field of peptide drug discovery continues to advance, the strategic use of modified amino acids like this compound will undoubtedly play a pivotal role in the development of more potent, stable, and effective medicines.
References
- Verma, S., & Singh, A. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 27(19), 6338.
- Gomara, M. J., et al. (2021). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. International Journal of Molecular Sciences, 22(16), 8829.
- Tan, Y. L., et al. (2020). A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. RSC Advances, 10(51), 30659–30669.
- Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.
- Hughes, A. B. (2010). 6 - Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH.
- Sharma, A., et al. (2018). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 16(43), 8294–8304.
-
Phenomenex. (n.d.). The Chiral Notebook. Retrieved from [Link]
-
Chiral Technologies. (n.d.). Amino Acid Database. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000687). Retrieved from [Link]
- Bhushan, R., & Kumar, V. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Chirality, 28(9), 642-648.
- Chen, C., et al. (2022). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. International Journal of Molecular Sciences, 23(19), 11299.
- Del Giorno, K. E., et al. (2021). Design of peptide therapeutics as protein–protein interaction inhibitors to treat neurodegenerative diseases.
-
ATB-Tools. (n.d.). N-methyl-D-leucine. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001645). Retrieved from [Link]
- Wysocki, V. H., et al. (2000). Peptide fragmentation and amino acid quantification by mass spectrometry. Journal of the American Society for Mass Spectrometry, 11(11), 949-962.
- Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids. Journal of the American Chemical Society, 85(6), 839–845.
- Bodanszky, M. (1988). 4 Synthesis of Peptides. In Peptide Chemistry (pp. 55-115). Springer, Berlin, Heidelberg.
- Galkin, E. G., et al. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Journal of the American Society for Mass Spectrometry, 27(10), 1641-1652.
- Kinter, M., & Sherman, N. E. (2000). 1 Mass Spectrometry of Amino Acids and Proteins. In Protein Sequencing and Identification Using Tandem Mass Spectrometry. John Wiley & Sons.
-
Regeneron ISEF. (2025). CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. researchmgt.monash.edu [researchmgt.monash.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. A computational and experimental study of the fragmentation of l -leucine, l -isoleucine and l -allo-isoleucine under collision-induced dissociation t ... - Analyst (RSC Publishing) DOI:10.1039/D0AN00778A [pubs.rsc.org]
- 9. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
N-Me-D-Leu-OH.HCl molecular weight
An In-depth Technical Guide to N-Methyl-D-leucine Hydrochloride (N-Me-D-Leu-OH·HCl)
Abstract
N-Methyl-D-leucine hydrochloride (N-Me-D-Leu-OH·HCl) is a non-proteinogenic amino acid derivative of significant interest in modern medicinal chemistry and peptide-based drug development. Its unique structural features—specifically the N-terminal methylation and the D-enantiomeric configuration—confer valuable pharmacokinetic properties upon peptides into which it is incorporated. This guide provides a comprehensive technical overview of N-Me-D-Leu-OH·HCl, focusing on its core physicochemical properties, including a detailed analysis of its molecular weight. We will explore the rationale behind its synthesis and purification, detail a self-validating analytical workflow for its characterization, and discuss its strategic application in designing next-generation therapeutics with enhanced stability and bioavailability.
Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's fundamental properties is the cornerstone of its effective application. N-Me-D-Leu-OH·HCl is the hydrochloride salt of the N-methylated D-enantiomer of leucine.[1] The presence of the hydrochloride salt enhances the compound's stability and solubility in aqueous media, making it convenient for handling and for use in various reaction conditions.[1]
The key physicochemical properties are summarized below.
| Property | Value | Significance & Rationale |
| Molecular Formula | C₇H₁₆ClNO₂ (or C₇H₁₅NO₂·HCl)[2][3] | Defines the elemental composition. Essential for calculating molecular weight and for elemental analysis. |
| Average Molecular Weight | 181.66 g/mol [1][2] | This value is calculated using the weighted average of the natural abundances of the constituent isotopes. It is the correct value to use for all stoichiometric calculations, such as determining molar equivalents in a synthesis reaction. |
| Monoisotopic Mass | 181.08696 Da | This value is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl). It is the critically important value for high-resolution mass spectrometry (HRMS), where it is used to confirm the elemental composition of a molecule with high precision. |
| IUPAC Name | (2R)-4-methyl-2-(methylamino)pentanoic acid hydrochloride | Provides the unambiguous, systematic chemical name based on standardized nomenclature rules. |
| Common Synonyms | N-Me-D-Leu-OH·HCl, H-N-Me-D-Leu-OH·HCl | Shorthand notations commonly used in peptide chemistry literature and catalogs. |
| CAS Number | 1221498-82-3[2] | A unique registry number for this specific chemical substance, ensuring precise identification across different databases and suppliers. Note that the L-isomer has different CAS numbers, such as 66866-69-1.[4] |
| Appearance | White to off-white crystalline powder[1][3] | A primary indicator of material purity. Deviations in color may suggest impurities or degradation. |
| Storage Conditions | 2–8°C, dry, sealed environment[2][3] | As a hydrochloride salt, the compound can be hygroscopic. These conditions are essential to prevent degradation and maintain chemical integrity over time. |
Synthesis and Purification Workflow
The synthesis of N-methylated amino acids requires a strategic approach to selectively add a single methyl group to the amine nitrogen without over-methylation or racemization. The most prevalent and robust method involves the N-methylation of a protected amino acid precursor.[5]
Causality in Synthetic Strategy: The starting material is typically D-leucine, which must first be N-protected. A common choice is the benzyloxycarbonyl (Cbz) or tosyl (Ts) group. This protection is critical for two reasons:
-
It prevents the carboxylic acid group from interfering with the methylation reaction.
-
It activates the N-H bond, making the proton more acidic and easier to remove by a strong base.
The general workflow is as follows:
-
N-Protection: D-leucine is reacted with a protecting group reagent (e.g., Benzyl chloroformate for Cbz protection).
-
Deprotonation: The protected D-leucine is treated with a strong, non-nucleophilic base like sodium hydride (NaH). NaH is chosen for its ability to irreversibly deprotonate the N-H bond, forming a sodium amide salt.[1]
-
Methylation: A methylating agent, typically methyl iodide (MeI), is added. The highly nucleophilic amide anion attacks the electrophilic methyl group in an Sₙ2 reaction.[1][5]
-
Deprotection & Salt Formation: The N-protecting group is removed under specific conditions (e.g., hydrogenolysis for Cbz), and the resulting free base is treated with hydrochloric acid to yield the final, stable N-Me-D-Leu-OH·HCl salt.
Caption: A simplified workflow for the synthesis of N-Me-D-Leu-OH·HCl.
Analytical Characterization: A Self-Validating System
Confirming the identity, purity, and molecular weight of N-Me-D-Leu-OH·HCl requires a multi-technique approach where each result corroborates the others. This creates a self-validating system essential for regulatory compliance and experimental reproducibility.
Caption: A logical workflow for the analytical validation of N-Me-D-Leu-OH·HCl.
Step-by-Step Methodologies
1. Purity Assessment via High-Performance Liquid Chromatography (HPLC)
-
Method: Reverse-phase HPLC (RP-HPLC) is the standard method.
-
Protocol:
-
Prepare a standard solution of the sample in a suitable mobile phase (e.g., 1 mg/mL in Water/Acetonitrile).
-
Inject onto a C18 column.
-
Elute with a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the eluent using a UV detector at ~214 nm.
-
-
Expected Result: A single major peak indicates high purity. The area of this peak relative to the total area of all peaks should be ≥98%. It is important to note that N-methylated peptides can sometimes show broadened or multiple peaks due to the slow interconversion of cis/trans amide bond rotamers, a phenomenon that should be understood when interpreting the chromatogram.[6]
2. Molecular Weight & Identity Confirmation via Mass Spectrometry (MS)
-
Method: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Protocol:
-
Infuse the sample solution from the HPLC or a separate vial into the ESI source.
-
Acquire data in positive ion mode.
-
Analyze the resulting mass spectrum.
-
-
Expected Result: The analysis should detect the molecular ion of the free base (C₇H₁₅NO₂), as the HCl salt dissociates in solution. The expected protonated molecule [M+H]⁺ will have an m/z value corresponding to its monoisotopic mass, approximately 146.117.[7] The observation of this precise mass confirms both the elemental formula and the molecular weight.
3. Structural Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Method: ¹H (Proton) and ¹³C (Carbon) NMR.
-
Protocol:
-
Dissolve a 5-10 mg sample in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Expected Result: The ¹H NMR spectrum will show a distinct singlet at approximately 2.5-3.0 ppm corresponding to the three protons of the N-methyl group. The remaining signals will correspond to the leucine side chain and alpha-proton. The integration of the N-methyl signal relative to other protons will confirm the structure. ¹³C NMR will show a characteristic peak for the N-methyl carbon. Together, these spectra provide unambiguous confirmation of the molecule's covalent structure.[8][9]
Applications in Peptide Synthesis and Drug Development
N-Me-D-Leu-OH·HCl is not merely a chemical curiosity; it is a strategic tool for overcoming the inherent weaknesses of natural peptides as therapeutic agents. Its incorporation into a peptide sequence is a deliberate design choice to enhance drug-like properties.[10]
-
Enhanced Metabolic Stability: The most significant advantage is resistance to enzymatic degradation.[11] Proteases, which are highly stereospecific, often fail to recognize or cleave peptide bonds involving a D-amino acid.[11] Furthermore, the N-methyl group provides steric hindrance that blocks the action of exopeptidases and endopeptidases, dramatically increasing the peptide's in vivo half-life.[2][12]
-
Improved Membrane Permeability and Bioavailability: N-methylation reduces the hydrogen-bonding capacity of the amide nitrogen, which can disrupt secondary structures like β-sheets and favor conformations that are more membrane-permeable.[12] This increase in lipophilicity and improved permeability can lead to enhanced oral bioavailability, a major goal in peptide drug design.[10][13]
-
Conformational Constraint: The N-methyl group restricts the rotation around the peptide backbone, locking the peptide into a more defined conformation. This can lead to higher receptor binding affinity and selectivity by pre-organizing the peptide into its bioactive shape.[11]
References
-
N-Me-D-Leu-OH.HCl. My Skin Recipes. Available at: [Link]
-
Studies on the Stereochemical Characterization of N-Methylated Amino Acids. Australian Journal of Chemistry - CSIRO Publishing. Available at: [Link]
-
D-Leucine Methyl Ester Hydrochloride. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. RSC Publishing. Available at: [Link]
-
Synthesis of N-Alkyl Amino Acids. Monash University. Available at: [Link]
-
N-Methyl-dl-leucine. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central, National Institutes of Health. Available at: [Link]
-
SYNTHESIS OF γ-METHYL-l-LEUCINE (NEOPENTYLGLYCINE, NEO) AND DERIVATIVES SUITABLE FOR PEPTIDE SYNTHESIS. ResearchGate. Available at: [Link]
-
D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. PubMed Central, National Institutes of Health. Available at: [Link]
-
Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed, National Institutes of Health. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chempep.com [chempep.com]
- 5. researchmgt.monash.edu [researchmgt.monash.edu]
- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Methyl-dl-leucine | C7H15NO2 | CID 567743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. connectsci.au [connectsci.au]
- 10. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Solubility of N-Methyl-D-leucine HCl
Introduction
N-Methyl-D-leucine HCl is a chiral amino acid derivative of significant interest in pharmaceutical and biochemical research. Its incorporation into peptides can enhance proteolytic stability, improve membrane permeability, and modulate biological activity. For researchers in drug development and peptide chemistry, a thorough understanding of the solubility of N-Methyl-D-leucine HCl is paramount for its effective handling, formulation, and application. This guide provides a comprehensive overview of the physicochemical properties of N-Methyl-D-leucine HCl, a detailed protocol for its solubility determination, and a discussion of the theoretical principles governing its solubility in aqueous and organic solvents.
Physicochemical Properties of N-Methyl-D-leucine HCl
A precise understanding of the physicochemical properties of N-Methyl-D-leucine HCl is fundamental to predicting and interpreting its solubility behavior. While experimental data for the D-isomer is limited, data for the corresponding L-isomer and the parent amino acid, leucine, provide valuable insights.
| Property | Value/Information | Source |
| Molecular Formula | C₇H₁₅NO₂·HCl | [1] |
| Molecular Weight | 181.66 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 159-163 °C (for N-Methyl-L-leucine HCl) | [2] |
| pKa (predicted) | Strongest Acidic: ~2.4, Strongest Basic: ~10.6 | [2] |
| logP (predicted) | Increased lipophilicity compared to D-leucine | [3][4] |
| Water Solubility | Predicted to be soluble; N-methylation can increase aqueous solubility. | [2][3][4] |
| Organic Solvent Solubility | N-Acetyl-N-methyl-L-leucine is soluble in DMSO (35 mg/mL) and Ethanol (35 mg/mL). | [2] |
Note: The pKa and logP values are predicted based on the parent compound and the known effects of N-methylation. Experimental determination is recommended for precise values.
Theoretical Framework for Solubility
The solubility of N-Methyl-D-leucine HCl is governed by a combination of its chemical structure and the properties of the solvent. Two key factors are the N-methylation and the pH of the solution.
The Impact of N-Methylation
N-methylation, the substitution of a hydrogen atom on the amino group with a methyl group, has several effects on the physicochemical properties of an amino acid[3][4]. While the addition of a methyl group increases the molecule's hydrophobicity, it can paradoxically lead to an increase in aqueous solubility[5]. This is attributed to the disruption of the crystal lattice energy and a decrease in intermolecular hydrogen bonding in the solid state. Furthermore, N-methylation can alter the conformation of the molecule in solution, potentially exposing more polar regions to the solvent[5].
The Influence of pH on Aqueous Solubility
As an amino acid hydrochloride, N-Methyl-D-leucine HCl is an amphoteric molecule with both an acidic carboxylic acid group and a basic N-methylamino group. Its charge state, and therefore its solubility in water, is highly dependent on the pH of the solution[2][6][7].
-
At low pH (acidic conditions): The carboxylic acid group is protonated (-COOH), and the N-methylamino group is also protonated (-NH₂⁺CH₃). The molecule carries a net positive charge, which generally leads to higher aqueous solubility due to favorable interactions with water molecules.
-
Near the isoelectric point (pI): The carboxylic acid group is deprotonated (-COO⁻), and the N-methylamino group is protonated (-NH₂⁺CH₃), resulting in a zwitterionic form with no net charge. At the pI, the solubility of amino acids is at its minimum due to strong intermolecular electrostatic interactions and reduced hydration.
-
At high pH (basic conditions): The carboxylic acid group is deprotonated (-COO⁻), and the N-methylamino group is deprotonated (-NHCH₃). The molecule carries a net negative charge, which again tends to increase aqueous solubility.
The relationship between pH and the different ionic species of N-Methyl-D-leucine is illustrated in the diagram below.
Caption: pH-dependent speciation of N-Methyl-D-leucine.
Experimental Protocol for Solubility Determination
This section provides a detailed, step-by-step methodology for the quantitative determination of the solubility of N-Methyl-D-leucine HCl. The protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
I. Materials and Equipment
-
N-Methyl-D-leucine HCl (purity >98%)
-
Solvents: Deionized water, Dimethyl sulfoxide (DMSO, analytical grade), Ethanol (absolute)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
HPLC column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase reagents (e.g., potassium dihydrogen phosphate, acetonitrile)
-
pH meter
II. Experimental Workflow
The overall workflow for solubility determination is depicted in the following diagram:
Caption: Experimental workflow for solubility determination.
III. Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of N-Methyl-D-leucine HCl to a known volume of the desired solvent (water, DMSO, or ethanol) in a sealed vial. The excess solid should be clearly visible.
-
Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantitative Analysis by HPLC:
-
Mobile Phase Preparation: Prepare a mobile phase suitable for the analysis of underivatized amino acids. A common mobile phase consists of an aqueous buffer (e.g., 2.5 mM potassium dihydrogen phosphate, pH adjusted to 2.85) and an organic modifier (e.g., acetonitrile)[8].
-
HPLC Conditions:
-
Calibration Curve: Prepare a series of standard solutions of N-Methyl-D-leucine HCl of known concentrations in the respective solvent. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Dilute the filtered saturated solutions with the appropriate solvent to bring the concentration within the linear range of the calibration curve. Inject the diluted samples into the HPLC and determine the peak area.
-
Calculation: Calculate the concentration of N-Methyl-D-leucine HCl in the saturated solution using the calibration curve, taking into account the dilution factor. The solubility is expressed in mg/mL or g/L.
-
Expected Solubility Trends
Based on the theoretical principles and data for analogous compounds, the following solubility trends for N-Methyl-D-leucine HCl can be anticipated:
-
Water: As a hydrochloride salt of an amino acid, N-Methyl-D-leucine HCl is expected to be readily soluble in water. The solubility will be significantly influenced by pH, with the lowest solubility near its isoelectric point and higher solubility in acidic and basic solutions[2][6][7].
-
DMSO: Dimethyl sulfoxide is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including many salts[10]. Based on the high solubility of the related compound N-acetyl-D-leucine in DMSO (approx. 30 mg/mL), N-Methyl-D-leucine HCl is also expected to exhibit good solubility in this solvent[11].
-
Ethanol: Ethanol is a polar protic solvent, but it is generally less effective at dissolving salts compared to water. The solubility of amino acids in ethanol is typically lower than in water[12]. The solubility of N-acetyl-D-leucine in ethanol is approximately 1 mg/mL, suggesting that N-Methyl-D-leucine HCl will likely have limited but measurable solubility in ethanol[11].
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of N-Methyl-D-leucine HCl. While specific experimental solubility data is not yet widely available, the provided theoretical background and detailed experimental protocol empower researchers to generate this critical data in their own laboratories. A thorough characterization of the solubility of N-Methyl-D-leucine HCl is a crucial step in unlocking its full potential in the development of novel peptide-based therapeutics and other advanced applications.
References
-
The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. PubMed. [Link]
-
The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. ResearchGate. [Link]
-
Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Link]
-
Routine Quantitation of 17 Underivatized Amino Acids by LC/MS. Agilent. [Link]
-
Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PMC - NIH. [Link]
-
Solubilities of amino acids in water at various pH values under 298.15 K. ResearchGate. [Link]
-
Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Link]
-
Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. [Link]
-
Analytical Methods for Amino Acids. Shimadzu. [Link]
-
The solubility-pH profiles of amino acids showing departures from the... ResearchGate. [Link]
-
N, N-Dimethyl Leucines as Novel Isobaric Tandem Mass Tags for Quantitative Proteomics and Peptidomics. NIH. [Link]
-
Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. PMC - NIH. [Link]
-
Lipophilicity prediction of peptides and peptide derivatives by consensus machine learning. Royal Society of Chemistry. [Link]
-
L-Leucine. PubChem - NIH. [Link]
-
Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. PMC - NIH. [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]
-
Alanine. Wikipedia. [Link]
-
Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. PubMed Central. [Link]
-
Solubility of D-Histidine in Aqueous Co-solvent Mixtures of N,N-Dimethylformamide, Ethanol, Dimethyl Sulfoxide and N-Methyl-2-py. DOI. [Link]
-
Solubility of l-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K. Semantic Scholar. [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
The Backbone Modified: A Technical Guide to the Discovery and History of N-Methylated Peptides
Abstract
N-methylation of the peptide backbone, a seemingly subtle structural modification, represents a pivotal strategy in modulating the therapeutic potential of peptides. This alteration, where a methyl group replaces the hydrogen on an amide nitrogen, profoundly influences a peptide's conformational landscape, proteolytic stability, and membrane permeability. This in-depth technical guide provides a comprehensive exploration of the discovery and history of N-methylated peptides, tracing their origins from naturally occurring antibiotics to their current prominence in modern drug discovery. We will delve into the seminal discoveries that first brought these modified peptides to light, chronicle the evolution of synthetic methodologies from challenging early techniques to sophisticated solid-phase strategies, and detail the analytical tools that have been instrumental in their characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the foundational science and historical context of this critical class of molecules.
The Dawn of a New Class: Early Discoveries of Naturally Occurring N-Methylated Peptides
The journey into the world of N-methylated peptides begins not in the gleaming laboratories of modern pharmaceutical companies, but in the rich and competitive microbial world. Long before chemists intentionally synthesized these modified peptides, nature had already harnessed their power to create potent bioactive molecules.
Actinomycin D: An Early Glimpse into N-Methylation's Might
One of the earliest and most significant encounters with N-methylated peptides was the discovery of Actinomycin D in 1940 by Selman Waksman and H. Boyd Woodruff.[1] Isolated from soil bacteria of the Streptomyces genus, this compound was the first antibiotic to demonstrate anti-cancer activity.[1] Its complex structure, which was a significant challenge for chemists of the era, features two cyclic pentapeptide lactone rings tethered to a phenoxazone chromophore.[2][3] Crucially, these peptide rings contain N-methylated amino acids, specifically N-methyl-L-valine and sarcosine (N-methylglycine).[4]
The structure of Actinomycin D was painstakingly elucidated over many years through a combination of chemical degradation studies and, later, more advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The presence of the N-methyl groups was found to be critical for its biological activity, which involves intercalating into DNA and inhibiting transcription.[1][2] The discovery and eventual structural characterization of Actinomycin D provided the first compelling evidence of the importance of N-methylation in natural products and hinted at the profound effects this modification could have on molecular interactions.
Cyclosporin A: The Game-Changer for N-Methylated Peptides
While Actinomycin D was a pioneering discovery, it was the isolation of Cyclosporin A in 1971 from the fungus Tolypocladium inflatum that truly brought N-methylated peptides into the limelight of medicinal chemistry.[5] Initially investigated as an antifungal agent, its remarkable immunosuppressive properties were discovered in 1976.[5] This discovery revolutionized the field of organ transplantation, providing a way to prevent organ rejection without the severe side effects of previous immunosuppressants.[5][6]
The structure of Cyclosporin A, a cyclic undecapeptide, is notable for its high degree of N-methylation, with seven of its eleven amide bonds being methylated.[7] This extensive N-methylation, coupled with its cyclic nature, confers upon it a unique combination of properties. It is highly resistant to proteolytic degradation and possesses remarkable oral bioavailability, a feature rarely seen in peptides of its size.[8] The structure was determined through a combination of chemical degradation, X-ray crystallography, and NMR studies.[5] The elucidation of Cyclosporin A's structure and its extraordinary pharmacological profile ignited a surge of interest in N-methylated peptides, inspiring chemists to explore N-methylation as a strategy to improve the drug-like properties of other peptides.[8]
The Chemist's Challenge: Evolution of Synthetic Methodologies for N-Methylated Peptides
The discovery of complex, naturally occurring N-methylated peptides presented a formidable challenge to synthetic chemists. The development of methods to incorporate N-methylated amino acids into peptide chains has been a long and evolving journey, marked by significant innovations that have made these valuable molecules more accessible.
Early Solution-Phase Synthesis: A Laborious Beginning
In the era predating solid-phase peptide synthesis (SPPS), the synthesis of any peptide was a painstaking, solution-phase endeavor. The incorporation of N-methylated amino acids added another layer of complexity. The tertiary amide bond formed by an N-methylated amino acid is sterically hindered, making the subsequent coupling of the next amino acid inefficient. Early methods often involved the synthesis of N-methylated amino acid building blocks, which were then coupled using the available, often harsh, solution-phase techniques. These early efforts were low-yielding and labor-intensive, limiting the exploration of N-methylated peptides to small-scale and highly dedicated efforts.
The Advent of Solid-Phase Peptide Synthesis (SPPS) and its Adaptation
The invention of Solid-Phase Peptide Synthesis (SPPS) by Robert Bruce Merrifield in 1963 revolutionized peptide chemistry.[9] However, the direct application of standard SPPS protocols to the synthesis of N-methylated peptides was not straightforward. The steric hindrance of the N-methyl group significantly slows down the coupling reaction, leading to incomplete reactions and the accumulation of deletion sequences.
To overcome these challenges, researchers developed specialized coupling reagents and protocols. The use of more potent activating reagents became necessary to drive the difficult couplings to completion. Furthermore, methods for on-resin N-methylation were developed, allowing for the modification of the peptide backbone after the amino acid was incorporated into the growing chain.
On-Resin N-Methylation: A Key Breakthrough
A significant advancement in the synthesis of N-methylated peptides was the development of on-resin methylation protocols. These methods allow for the selective methylation of specific amide nitrogens while the peptide is still attached to the solid support. One of the most widely adopted methods is a three-step procedure based on the work of Miller and Scanlan, which involves:
-
Sulfonylation: The N-terminal amine is protected with an ortho-nitrobenzenesulfonyl (o-NBS) group.
-
Methylation: The now-activated sulfonamide is methylated using a methylating agent.
-
Desulfonylation: The o-NBS protecting group is removed to liberate the N-methylated amine, ready for the next coupling step.
This on-resin approach provides greater flexibility in designing N-methylated peptides and avoids the need to synthesize and incorporate individual N-methylated amino acid building blocks for every position.
A Timeline of Discovery and Innovation
The following table summarizes the key milestones in the discovery and history of N-methylated peptides.
| Year | Milestone | Key Contributors | Significance |
| 1902 | Proposing the "peptide" bond and the polypeptide nature of proteins. | Emil Fischer & Franz Hofmeister | Laid the fundamental groundwork for peptide chemistry.[10][11] |
| 1940 | Discovery of Actinomycin D , the first N-methylated peptide antibiotic with anti-cancer activity. | Selman Waksman & H. Boyd Woodruff | Provided the first evidence of N-methylation in a natural product and its biological importance.[1] |
| 1963 | Invention of Solid-Phase Peptide Synthesis (SPPS) . | R. Bruce Merrifield | Revolutionized peptide synthesis, making it more efficient and accessible.[9] |
| 1971 | Isolation of Cyclosporin A . | Sandoz (now Novartis) | Discovery of a highly N-methylated cyclic peptide with potent immunosuppressive properties.[5] |
| 1976 | Discovery of the immunosuppressive activity of Cyclosporin A. | J. F. Borel | Transformed the field of organ transplantation and highlighted the therapeutic potential of N-methylated peptides.[5] |
| Late 1990s - Present | Development and optimization of on-resin N-methylation methods for SPPS. | Various research groups | Made the synthesis of diverse N-methylated peptides more routine and efficient. |
Experimental Protocols: From Historical to Modern Synthesis
To provide a practical understanding of the evolution of synthetic methods, this section details two protocols: a conceptual historical approach and a modern, optimized on-resin N-methylation procedure.
Conceptual Historical Approach: Solution-Phase Synthesis of an N-Methylated Dipeptide (Illustrative)
This protocol is a simplified representation of the principles involved in early solution-phase synthesis and is for illustrative purposes only.
Objective: To synthesize the dipeptide Boc-Ala-NMe-Phe-OMe.
Methodology:
-
Synthesis of N-methyl-Phenylalanine methyl ester (NMe-Phe-OMe):
-
Start with L-Phenylalanine methyl ester.
-
Protect the primary amine, for example, as a tosyl derivative.
-
Methylate the protected amine using a methylating agent like methyl iodide.
-
Deprotect the amine to yield NMe-Phe-OMe.
-
-
Coupling Reaction:
-
Activate the carboxyl group of Boc-Alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
-
React the activated Boc-Alanine with NMe-Phe-OMe in a suitable organic solvent.
-
The reaction is often slow and may require elevated temperatures and extended reaction times.
-
-
Purification:
-
The crude product is purified by column chromatography to remove unreacted starting materials and byproducts.
-
Challenges of this approach:
-
Low coupling efficiency due to steric hindrance.
-
Risk of racemization at the activated amino acid.
-
Difficult purification of intermediates and final product.
-
Not amenable to the synthesis of longer peptides.
Modern Protocol: On-Resin N-Methylation during Fmoc-SPPS
This protocol describes a widely used method for the site-selective N-methylation of a peptide on a solid support.
Objective: To introduce an N-methyl group at a specific position in a peptide being synthesized via Fmoc-SPPS.
Materials:
-
Fmoc-protected amino acid attached to a solid support (e.g., Rink Amide resin).
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl).
-
Collidine or 2,4,6-trimethylpyridine.
-
N,N-Dimethylformamide (DMF).
-
N,N-Diisopropylethylamine (DIPEA).
-
Methyl p-toluenesulfonate (MeOTs) or methyl iodide (MeI).
-
Thiophenol.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
Methodology:
-
Peptide Synthesis up to the Methylation Site:
-
Synthesize the peptide chain up to the amino acid preceding the one to be N-methylated using standard Fmoc-SPPS protocols.
-
Remove the Fmoc group of the last coupled amino acid.
-
-
Sulfonylation:
-
Swell the resin in DMF.
-
Treat the resin with a solution of o-NBS-Cl and collidine in DMF.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF.
-
-
Methylation:
-
Treat the resin with a solution of MeOTs (or MeI) and DIPEA in DMF.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF.
-
-
Desulfonylation:
-
Treat the resin with a solution of thiophenol and DBU in DMF.
-
Allow the reaction to proceed for 30-60 minutes at room temperature.
-
Wash the resin thoroughly with DMF.
-
-
Continuation of Peptide Synthesis:
-
The peptide with the newly introduced N-methyl group is now ready for the coupling of the next Fmoc-amino acid.
-
Continue the peptide synthesis to the desired length.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., TFA-based).
-
-
Purification and Characterization:
-
Purify the crude N-methylated peptide by reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
-
Analytical Characterization: Unveiling the Methyl Group
The structural elucidation of N-methylated peptides has been intrinsically linked to the advancement of analytical techniques.
Historical Methods: A Glimpse into the Past
In the early days of peptide chemistry, determining the primary sequence of a peptide was a major undertaking. Edman degradation , developed by Pehr Edman, was the cornerstone of protein sequencing for many decades.[12] This method involves the sequential cleavage and identification of amino acids from the N-terminus of a peptide.[12] However, the presence of an N-methylated amino acid would halt the Edman degradation process, as the derivatization chemistry is specific for primary amines.[13][14] While this could be used to infer the presence of an N-methylated residue, it did not provide its exact identity.
The Rise of Mass Spectrometry and NMR Spectroscopy
The advent of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy revolutionized the characterization of N-methylated peptides.
-
Mass Spectrometry (MS): MS allows for the precise determination of the molecular weight of a peptide. The presence of an N-methyl group results in a characteristic mass shift of +14 Da compared to its non-methylated counterpart. Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and pinpoint the exact location of the N-methylation along the peptide backbone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the three-dimensional structure and conformation of peptides in solution.[15] For N-methylated peptides, NMR is invaluable for:
-
Confirming the presence of the N-methyl group through the observation of a characteristic signal in the 1H NMR spectrum.
-
Studying the conformational changes induced by N-methylation, such as the preference for cis or trans amide bond conformations.
-
Determining the overall 3D structure of the peptide through techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY).[16]
-
Visualizing the Workflow and Concepts
The following diagrams illustrate key concepts and workflows discussed in this guide.
Figure 1: Evolution of synthetic workflows for N-methylated peptides.
Figure 2: Comparison of historical and modern analytical techniques.
Conclusion and Future Perspectives
The journey of N-methylated peptides, from their discovery in complex natural products to their rational design in modern drug discovery, is a testament to the interplay between natural product chemistry, synthetic innovation, and analytical advancement. The initial challenges in their synthesis have given way to robust and versatile methods, enabling the systematic exploration of N-methylation as a tool to enhance the therapeutic properties of peptides. As our understanding of the conformational and biological consequences of N-methylation deepens, we can expect to see the development of even more sophisticated N-methylated peptide therapeutics with tailored properties for a wide range of diseases. The legacy of these early discoveries continues to inspire the design of next-generation peptide drugs with improved efficacy, stability, and bioavailability.
References
- Waksman, S. A., & Woodruff, H. B. (1940). Bacteriostatic and bactericidal substances produced by a soil actinomyces. Proceedings of the Society for Experimental Biology and Medicine, 45(2), 609-614.
-
Borel, J. F. (2002). History of the discovery of cyclosporin and of its early pharmacological development. Wiener klinische Wochenschrift, 114(12), 433-437. [Link]
-
Calne, R. Y., White, D. J., Thiru, S., Evans, D. B., McMaster, P., Dunn, D. C., ... & Pentlow, B. D. (1978). Cyclosporin A in patients receiving renal allografts from cadaver donors. The Lancet, 312(8104-8105), 1323-1327. [Link]
-
Chu, T. C., & Shen, C. K. (1995). Physical and Biological Characteristics of the Antitumor Drug Actinomycin D Analogues Derivatized at N-Methyl-l-valine Residues. Biochemistry, 34(42), 13797-13803. [Link]
-
Kamitori, S., & Takusagawa, F. (1992). Crystal structure of actinomycin D. Journal of molecular biology, 225(2), 445-456. [Link]
- Chen, F. M. (1985). The structure of actinomycin D. Journal of Biological Chemistry, 260(1), 183-185. (A direct clickable URL is not readily available, but can be accessed through the journal's archives).
- Waksman, S. A. (1954). Actinomycin. I. Historical-Nature and cytostatic action. Antibiotics & chemotherapy (Northfield, Ill.), 4(5), 502-510. (Historical context, specific URL not available).
-
Hou, M. H., Lin, Y. L., & Chen, C. S. (2004). The structural basis of actinomycin D–binding induces nucleotide flipping out, a sharp bend and a left-handed twist in CGG triplet repeats. Nucleic acids research, 32(17), 5123-5131. [Link]
-
Fischer, E. (1902). Ueber einige Derivate des Glykocolls, Alanins und Leucins. Berichte der deutschen chemischen Gesellschaft, 35(1), 1095-1106. [Link]
-
Wenger, R. M. (1984). Synthesis of cyclosporine. Total synthesis of ‘cyclosporin A’ and ‘cyclosporin H’, two fungal metabolites with potent immunosuppressive activity. Helvetica chimica acta, 67(2), 502-525. [Link]
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331-1342. [Link]
-
Loosli, H. R., Kessler, H., Oschkinat, H., Weber, H. P., Petcher, T. J., & Widmer, A. (1985). The conformation of cyclosporin A in the crystal and in solution. Helvetica Chimica Acta, 68(3), 682-704. [Link]
-
Thériault, Y., Logan, T. M., Meadows, R., Yu, L., Olejniczak, E. T., Holzman, T. F., ... & Fesik, S. W. (1993). Solution structure of the cyclosporin A/cyclophilin complex by NMR. Nature, 361(6407), 88-91. [Link]
- Kessler, H., Griesinger, C., Zarbock, J., & Loosli, H. R. (1984). Conformational analysis of cyclosporin A in CDCl3 by two-dimensional NMR spectroscopy. Journal of Magnetic Resonance (1969), 57(2), 331-336. (Specific URL not available).
-
Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta chemica scandinavica, 4, 283-293. [Link]
-
MtoZ Biolabs. (n.d.). N-Terminal Sequencing Using Edman Degradation: How to Optimize Your Experiment for Accurate Results. [Link]
-
Merrifield, R. B. (1963). Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154. [Link]
-
Edman, P. (1956). Phenylisothiocyanate in protein chemistry. Nature, 177(4511), 697-698. [Link]
-
Meienhofer, J. (1970). Syntheses of actinomycin and analogs. III. Total synthesis of actinomycin D (C1) via peptide cyclization between proline and sarcosine. Journal of the American Chemical Society, 92(12), 3771-3777. [Link]
-
Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature protocols, 7(3), 432-444. [Link]
-
Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing. [Link]
-
MDPI. (2023). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. [Link]
-
Wiley Online Library. (2021). Comprehensive mass spectrometric investigation strategies of the human methylproteome. [Link]
-
Journal of the American Chemical Society. (1966). SYNTHESIS OF POSSIBLE ACTINOMYCIN D PRECURSORS. [Link]
-
National Center for Biotechnology Information. (2019). Identification of the Actinomycin D Biosynthetic Pathway from Marine-Derived Streptomyces costaricanus SCSIO ZS0073. [Link]
-
University of Zurich. (n.d.). peptide nmr. [Link]
-
National Center for Biotechnology Information. (2014). Comprehending Dynamic Protein Methylation with Mass Spectrometry. [Link]
-
Wikipedia. (n.d.). Protein. [Link]
-
National Center for Biotechnology Information. (2019). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. [Link]
-
ACS Publications. (2022). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. [Link]
Sources
- 1. Dactinomycin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characterisation of the Clinical Pharmacokinetics of Actinomycin D and the Influence of ABCB1 Pharmacogenetic Variation on Actinomycin D Disposition in Children with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of actinomycin D bound to the CTG triplet repeat sequences linked to neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. Peptide Sequencing: Methods, Applications, and Advances in Proteomics - MetwareBio [metwarebio.com]
- 11. researchgate.net [researchgate.net]
- 12. Edman degradation - Wikipedia [en.wikipedia.org]
- 13. Edman Degradation: Principles, Methods, and Optimization Strategies [en.biotech-pack.com]
- 14. N-Terminal Sequencing Using Edman Degradation: How to Optimize Your Experiment for Accurate Results | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: A Strategic Guide to the Solid-Phase Synthesis of Peptides Containing N-Me-D-Leu-OH.HCl
Abstract
The incorporation of N-methylated amino acids into peptide structures is a powerful strategy in medicinal chemistry for enhancing pharmacokinetic properties, including metabolic stability, cell permeability, and oral bioavailability.[1][2] However, the increased steric hindrance presented by the N-methyl group poses significant challenges to standard solid-phase peptide synthesis (SPPS) protocols, often leading to low coupling efficiencies and undesirable side reactions.[3] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the successful incorporation of N-Methyl-D-Leucine (N-Me-D-Leu-OH.HCl) using the Fmoc/tBu strategy. We will dissect the underlying chemical challenges, compare critical reagents, and provide validated, step-by-step protocols to ensure high-yield, high-purity synthesis of N-methylated peptides.
The Challenge of N-Methylation in SPPS
The primary obstacle in coupling N-methylated amino acids is the steric hindrance imposed by the N-α-methyl group, which significantly reduces the nucleophilicity of the secondary amine. This steric bulk impedes the approach of the activated carboxyl group of the incoming amino acid, leading to several common issues:
-
Low Coupling Yields: Standard coupling conditions often fail to drive the reaction to completion, resulting in the formation of deletion sequences where the N-methylated residue is skipped. This complicates purification and lowers the overall yield of the target peptide.[1]
-
Racemization: To overcome the steric barrier, more forceful coupling conditions or highly reactive reagents are required. These conditions can increase the risk of epimerization at the α-carbon of the activated amino acid, compromising the stereochemical integrity of the final peptide.[1][4]
-
Side Reactions: The incomplete coupling to a sterically hindered N-methyl amine can leave the activated amino acid in solution longer, promoting side reactions. Furthermore, sequences containing N-methylated residues are prone to diketopiperazine formation, especially when the subsequent amino acid is being deprotected.[3][5]
Understanding these challenges is the first step toward developing a robust synthesis strategy. The key to success lies in the careful selection of coupling reagents and the optimization of reaction protocols.
Strategic Selection of Coupling Reagents
The choice of coupling reagent is the most critical factor for the successful incorporation of N-Me-D-Leu. While standard carbodiimide (e.g., DIC) and benzotriazole-based aminium salts (e.g., HBTU, TBTU) are workhorses in SPPS, their efficacy is diminished in the face of sterically demanding couplings.[2][6] More potent reagents are required.
| Coupling Reagent | Class | Mechanism of Action & Key Advantages | Considerations & Drawbacks |
| HATU | Aminium Salt | Forms a highly reactive OAt-ester. The 7-aza-benzotriazole leaving group is more reactive and less sterically hindered than the HOBt equivalent in HBTU. Widely reported as effective for N-methylated residues.[2][6] | More expensive than HBTU/TBTU. Requires careful handling. |
| PyAOP | Phosphonium Salt | Forms a highly reactive OAt-ester. Considered one of the most powerful reagents for difficult couplings, including N-methyl-N-methyl linkages.[3][7][8] | Byproducts can sometimes be more difficult to wash away than those from aminium salts. |
| PyBOP / HOAt | Phosphonium Salt | Similar to PyAOP, it is a highly effective phosphonium salt, especially when used with the additive HOAt to generate the reactive OAt-ester intermediate.[8] | Less potent than PyAOP for the most extreme cases of steric hindrance. |
| COMU | Aminium Salt | A third-generation uronium salt incorporating an Oxyma Pure moiety. Its reactivity is comparable to HATU, but it is more soluble and based on a non-explosive leaving group, making it a safer alternative.[9] | A newer reagent, so it may be less cited in older literature, but is an excellent modern choice. |
| PyBrOP | Phosphonium Salt | Forms a highly reactive acyl bromide intermediate. Extremely powerful but can lead to a higher risk of racemization if not used under carefully controlled conditions (e.g., low temperature).[2][9] | High reactivity necessitates caution to avoid side reactions. Best reserved for the most difficult couplings. |
Recommendation: For routine incorporation of a single N-Me-D-Leu residue, HATU or COMU provide an excellent balance of reactivity and safety. For particularly challenging sequences, such as coupling onto an N-Me-D-Leu residue or synthesizing consecutive N-methylated amino acids, PyAOP is the reagent of choice.[3][8]
Core Synthesis Workflow and Mechanisms
A successful synthesis relies on a cycle of deprotection and coupling steps, optimized to accommodate the unique properties of this compound.
Caption: Optimized SPPS workflow for peptides containing N-Me-D-Leu.
The core of the coupling reaction involves the activation of the Fmoc-N-Me-D-Leu-OH carboxylic acid. Because the starting material is an HCl salt, a tertiary base like Diisopropylethylamine (DIEA) is required not only to facilitate the coupling but also to neutralize the hydrochloride in situ.
Caption: Activation and coupling mechanism using HATU for N-Me-D-Leu.
Validated Experimental Protocols
These protocols are designed for a standard manual synthesis at a 0.1 mmol scale. Adjust volumes and equivalents accordingly for different scales or automated synthesizers.
Protocol 1: Loading Fmoc-N-Me-D-Leu-OH onto 2-Chlorotrityl Chloride Resin
This protocol is for when N-Me-D-Leu is the C-terminal residue.
-
Resin Swelling: Place 2-chlorotrityl chloride resin (e.g., 1.6 mmol/g substitution, 63 mg for 0.1 mmol) in a reaction vessel. Swell the resin in anhydrous Dichloromethane (DCM, ~5 mL) for 30 minutes.[6] Drain the solvent.
-
Amino Acid Preparation: In a separate vial, dissolve Fmoc-N-Me-D-Leu-OH.HCl (2 eq, 0.2 mmol, 73.5 mg) in anhydrous DCM (~3 mL).
-
Neutralization and Loading: Add DIEA (4 eq, 0.4 mmol, 70 µL) to the amino acid solution. Immediately add this solution to the swollen resin.
-
Reaction: Agitate the mixture at room temperature for 2 hours.
-
Capping: Drain the reaction mixture. To cap any unreacted chloride sites, add a solution of DCM/Methanol/DIEA (17:2:1, ~5 mL) and agitate for 30 minutes.[1][10]
-
Washing: Drain the capping solution. Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x). The resin is now loaded and ready for the first deprotection cycle.
Protocol 2: Coupling Cycle for Incorporating Fmoc-N-Me-D-Leu-OH
This protocol describes coupling Fmoc-N-Me-D-Leu-OH onto a free N-terminal amine of the growing peptide chain.
-
Fmoc Deprotection: Treat the peptide-resin with 20% piperidine in DMF (~5 mL) for 5 minutes. Drain. Repeat with a second 15-minute treatment.[6]
-
Washing: Wash the resin thoroughly with DMF (7x) to ensure complete removal of piperidine.
-
Activation Mixture Preparation (Pre-activation): In a separate vial, dissolve Fmoc-N-Me-D-Leu-OH.HCl (3 eq, 0.3 mmol, 110 mg), HATU (2.9 eq, 0.29 mmol, 110 mg) in DMF (~3 mL).
-
Activation: Add DIEA (6 eq, 0.6 mmol, 105 µL) to the activation mixture and vortex for 1 minute.
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 2 hours at room temperature.
-
Monitoring and Washing: Perform a bromophenol blue test (Protocol 4) to check for completion. If the test is negative (yellow beads), proceed to washing with DMF (5x). If the test is positive (blue/green beads), perform a second coupling (recouple) using a freshly prepared activation mixture for another 1-2 hours.[2]
Protocol 3: Coupling an Amino Acid onto an N-Me-D-Leu Residue
This is the most challenging step due to the steric hindrance of the N-methylated N-terminus.
-
Deprotection and Washing: Perform Fmoc deprotection and washing as described in Protocol 2, steps 1-2.
-
Activation Mixture: Use a more potent coupling reagent like PyAOP for this step. In a separate vial, dissolve the incoming Fmoc-protected amino acid (4 eq, 0.4 mmol), PyAOP (3.9 eq, 0.39 mmol), and HOAt (4 eq, 0.4 mmol) in DMF.
-
Activation: Add DIEA (8 eq, 0.8 mmol, 140 µL) and pre-activate for 5 minutes.[2]
-
Coupling: Add the activated solution to the resin and agitate for at least 4 hours. Consider performing the coupling at a slightly elevated temperature (e.g., 35-40 °C) if using a temperature-controlled shaker.
-
Monitoring: Diligently monitor the reaction using the bromophenol blue test. A double coupling is very likely required.
Protocol 4: Bromophenol Blue Test for Coupling Completion
The standard ninhydrin test gives a false negative with secondary amines.
-
Sample Preparation: Remove a small sample of resin beads (~2-3 mg) and wash them thoroughly with methanol on a spot plate.
-
Test Solution: Prepare a solution of ~3 mg bromophenol blue in 1 mL of DMF.
-
Test: Add 1-2 drops of the test solution to the washed resin beads.
-
Observation:
Protocol 5: Final Cleavage and Peptide Precipitation
-
Final Washing: After the final Fmoc deprotection and coupling, wash the peptide-resin thoroughly with DMF (3x), followed by DCM (5x), and dry the resin under vacuum for at least 1 hour.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A standard Reagent R cocktail is 90% TFA, 5% thioanisole, 3% ethanedithiol, 2% anisole.
-
Cleavage Reaction: Add the cleavage cocktail (~5 mL) to the dry resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate into a 50 mL conical tube. Add the filtrate dropwise to a large volume (~40 mL) of ice-cold diethyl ether. A white precipitate should form.
-
Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet two more times with cold ether, centrifuging each time.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by reverse-phase HPLC.[1]
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Major Deletion Sequence at N-Me-D-Leu position | Incomplete coupling of the N-methylated residue. | Use a more powerful coupling reagent (e.g., switch from HATU to PyAOP). Increase coupling time to 4 hours. Perform a mandatory double coupling. |
| Low Purity / Multiple Peaks in HPLC | Incomplete coupling of the residue following N-Me-D-Leu. Racemization during activation. | For the subsequent residue, use the enhanced conditions in Protocol 3. To minimize racemization, ensure pre-activation time is short and avoid excessive base.[9] |
| Diketopiperazine Formation | Cyclization of the N-terminal dipeptide during Fmoc removal, common after an N-methylated residue. | Ensure piperidine is thoroughly washed away after deprotection. Couple the next amino acid immediately after the deprotection/wash cycle. |
| Bromophenol Blue Test Remains Blue | Severe steric hindrance preventing coupling completion. | Switch to the most powerful coupling conditions (PyAOP, elevated temperature). If the problem persists, the sequence may need to be re-designed or synthesized in segments. |
References
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. Link
-
BenchChem. (2025). Application Notes and Protocols for N-Methylleucine Solid-Phase Peptide Synthesis (SPPS). BenchChem Technical Support. Link
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. Link
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Link
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem AG. Link
-
AAPPTec. (n.d.). Coupling Reagents. AAPPTec. Link
-
Houben-Weyl. (2002). Synthesis of Peptides. In Methods of Organic Chemistry, Vol. E 22a. Link
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed, PMID: 15705160. Link
-
Nowick, J.S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Link
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
-
Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). Supplementary Information. Link
-
Giraud, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 3019-3030. Link
-
Sigma-Aldrich. (n.d.). Fmoc-N-Me-D-Leu-OH Product Page. Sigma-Aldrich. Link
- Grant, G. A. (Ed.). (2002). Synthetic Peptides: A User's Guide. Oxford University Press.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
-
Bio-Rad. (n.d.). Poly-Prep® Chromatography Columns. Bio-Rad. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. peptide.com [peptide.com]
- 8. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. chem.uci.edu [chem.uci.edu]
coupling protocols for N-Methyl-D-leucine
An In-Depth Guide to Amide Bond Formation with N-Methyl-D-leucine
Abstract
The incorporation of N-methylated amino acids, such as N-Methyl-D-leucine, is a cornerstone strategy in modern medicinal chemistry for enhancing the pharmacological profiles of peptide-based therapeutics. N-methylation confers critical advantages, including increased metabolic stability, improved cell permeability, and conformational constraint, which can lead to higher binding affinity and target selectivity.[1][2][3] However, these benefits come at the cost of significant synthetic challenges. The steric hindrance imposed by the N-methyl group dramatically reduces the nucleophilicity of the secondary amine, rendering standard peptide coupling conditions inefficient and often leading to low yields and side reactions.[1][2][4] This technical guide provides a comprehensive analysis of robust , offering researchers a selection of field-proven methods, a mechanistic rationale for reagent choice, and detailed, step-by-step protocols for successful implementation in solid-phase peptide synthesis (SPPS).
The Challenge of Steric Hindrance in N-Methylated Couplings
The primary obstacle in acylating an N-methylated amino acid is the steric bulk surrounding the secondary amine. This hindrance fundamentally slows the kinetics of amide bond formation. Consequently, forcing the reaction to completion often requires more aggressive conditions, such as higher temperatures or extended reaction times, which in turn elevates the risk of racemization of the activated amino acid.[1]
Standard coupling reagents used in routine SPPS, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are generally less effective for these "difficult" couplings, frequently resulting in incomplete reactions and truncated peptide sequences.[4][5] Therefore, successful incorporation of N-Methyl-D-leucine mandates the use of highly reactive coupling reagents that can generate a sufficiently potent activated species to overcome the kinetic barrier.
A secondary but critical challenge is the inability to monitor the reaction's progress using the standard Kaiser test, as secondary amines do not yield the characteristic blue color with ninhydrin.[4] Researchers must employ alternative qualitative methods, such as the bromophenol blue test or the chloranil test, to verify coupling completion.[1][5]
Comparative Analysis of High-Efficiency Coupling Reagents
The selection of the coupling reagent is the most critical parameter for successfully incorporating N-Methyl-D-leucine. Modern peptide synthesis relies on aminium/uronium and phosphonium salt-based reagents that generate highly reactive esters in situ. Below is a comparative analysis of the most effective reagents for this purpose.
| Reagent | Acronym | Activating Group | Key Advantages | Key Considerations |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | OAt (7-Aza-1-hydroxybenzotriazole) | Forms a highly reactive OAt-active ester; considered the gold standard for difficult couplings, including N-methylated residues.[1][6][7] The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, further accelerating the coupling reaction. | The precursor, HOAt, is known to be explosive, posing significant handling and safety concerns.[8] |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | OxymaPure | Reactivity is comparable or superior to HATU.[7][8][9] Based on the non-explosive OxymaPure, offering a significantly better safety profile.[8] Excellent solubility and byproducts are often water-soluble, simplifying purification.[9][10] | Can have limited stability in DMF solution over extended periods, which may be a factor for automated synthesizers that use pre-prepared solutions.[11] |
| Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate | PyBrOP | Phosphonium Halide | A highly reactive phosphonium salt-based reagent effective for sterically hindered couplings.[5][12] Does not cause guanidinylation side reactions sometimes seen with uronium salts. | High reactivity can increase the risk of racemization with prolonged couplings.[7] |
Our Recommendation: For most applications, COMU represents the optimal balance of high reactivity, superior safety profile, and ease of use.[7][8][9] HATU remains an excellent, albeit more hazardous, alternative for the most challenging sequences where maximizing coupling efficiency is the absolute priority.[8][13]
Mechanistic Insight: The Power of the Activated Ester
The efficacy of reagents like HATU and COMU stems from their ability to convert the carboxylic acid of the incoming amino acid into a highly reactive ester intermediate. This intermediate is far more susceptible to nucleophilic attack by the sterically hindered N-methyl amine than the free carboxylic acid.
HATU Activation Pathway
HATU, in the presence of a non-nucleophilic base like DIEA, reacts with the Fmoc-amino acid to form a highly reactive OAt-ester. The electron-withdrawing properties of the azabenzotriazole ring system make the carbonyl carbon exceptionally electrophilic.
Caption: HATU activation of an incoming amino acid to form a reactive OAt-ester.
COMU Activation Pathway
Similarly, COMU activates the carboxylic acid to form an Oxyma-based active ester. OxymaPure is a highly acidic and efficient leaving group, making the resulting ester extremely reactive and driving the coupling reaction forward.
Caption: COMU activation of an incoming amino acid to form a reactive Oxyma-ester.
Experimental Protocols
The following protocols are designed for solid-phase peptide synthesis (SPPS) on a standard resin (e.g., Rink Amide, 0.1 mmol scale). All equivalents are calculated relative to the initial resin loading.
General SPPS Workflow Diagram
Caption: Generalized workflow for a single cycle of solid-phase peptide synthesis.
Protocol 1: HATU-Mediated Coupling of Fmoc-N-Methyl-D-leucine
This protocol is for coupling the N-methylated amino acid itself. The same conditions are recommended when coupling another amino acid onto the N-terminal N-Methyl-D-leucine residue.
Materials:
-
Fmoc-N-Methyl-D-leucine (4 eq.)
-
HATU (3.9 eq.)
-
N,N-Diisopropylethylamine (DIEA) (8 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deprotected peptide-resin (1 eq.)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been fully removed using standard 20% piperidine in DMF treatment, followed by extensive washing with DMF.
-
Activation Mixture: In a separate vessel, dissolve Fmoc-N-Methyl-D-leucine (4 eq.) and HATU (3.9 eq.) in a minimal volume of anhydrous DMF.
-
Base Addition: Add DIEA (8 eq.) to the activation mixture.
-
Pre-activation: Gently agitate the solution for 2-5 minutes at room temperature.[4] The solution may change color.
-
Coupling: Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. The extended coupling time is crucial for sterically hindered residues.[4]
-
Monitoring: Remove a small sample of resin beads, wash thoroughly with DMF and DCM, and perform a bromophenol blue test.[5] A yellow color indicates a complete reaction (free amine consumed). A blue or green color indicates an incomplete reaction.
-
Recoupling (If Necessary): If the coupling is incomplete, drain the reaction solution and repeat steps 5-7 with a freshly prepared activation mixture.
-
Washing: Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all residual reagents and byproducts.[4]
Protocol 2: COMU-Mediated Coupling (Safer Alternative)
This protocol leverages the high reactivity and improved safety profile of COMU.
Materials:
-
Fmoc-N-Methyl-D-leucine (3 eq.)
-
COMU (2.9 eq.)
-
N,N-Diisopropylethylamine (DIEA) (6 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deprotected peptide-resin (1 eq.)
Procedure:
-
Resin Preparation: Follow step 1 from the HATU protocol.
-
Activation Mixture: In a separate vessel, dissolve Fmoc-N-Methyl-D-leucine (3 eq.) and COMU (2.9 eq.) in anhydrous DMF.
-
Base Addition & Pre-activation: Add DIEA (6 eq.) to the mixture and allow it to pre-activate for 1-2 minutes.[8]
-
Coupling: Add the activated solution to the peptide-resin.
-
Reaction: Agitate the mixture for 1.5-3 hours at room temperature.
-
Monitoring & Washing: Follow steps 7-9 from the HATU protocol.
Protocol 3: Microwave-Assisted Coupling for Enhanced Efficiency
Microwave energy can significantly accelerate slow coupling reactions, reducing reaction times and potentially improving yields.[14][15][16]
Materials:
-
Same as Protocol 2 (COMU-mediated)
Procedure:
-
Preparation: Prepare the resin and activation mixture as described in steps 1-3 of the COMU protocol.
-
Coupling: Add the activated solution to the peptide-resin in a microwave-safe reaction vessel.
-
Microwave Irradiation: Place the vessel in a dedicated peptide microwave synthesizer. Irradiate at a constant temperature of 35-50°C for 15-30 minutes.[17] (Note: Power and time settings may need optimization depending on the instrument and scale).
-
Monitoring & Washing: After irradiation, allow the vessel to cool. Perform monitoring and washing as described in steps 7-9 of the HATU protocol. The shorter reaction time is a key advantage of this method.
Troubleshooting and Final Considerations
-
Incomplete Coupling: This is the most common issue. The first recourse should always be a second coupling (recoupling). If the problem persists, consider increasing the reaction temperature to 40°C or switching to a microwave-assisted protocol.
-
Racemization: While HATU and COMU are designed to suppress racemization, the risk increases with extended coupling times and elevated temperatures.[1][18] If stereochemical purity is compromised, prioritize microwave-assisted methods which shorten the exposure to harsh conditions.
-
Solvent Quality: Always use high-purity, anhydrous DMF for coupling reactions. Water can hydrolyze the activated ester intermediate, halting the reaction.
-
Cleavage: Once the full peptide is synthesized, use a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to release the peptide from the resin and remove side-chain protecting groups.[4]
References
- A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. (2025). Benchchem.
- Roodbeen, R., & Jensen, K. J. (2013). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Methods in Molecular Biology, 1047, 141-149.
- Application Notes and Protocols for the Coupling of N-Methyl
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Application Notes and Protocols for N-Methylleucine Solid-Phase Peptide Synthesis (SPPS). (2025). Benchchem.
- Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry.
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Beijing Dilun Biotechnology Co., Ltd.
- Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
- Application Notes and Protocols for the Efficient Coupling of N-Methylleucine. (2025). Benchchem.
- Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Semantic Scholar.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
- Bacsa, B., & Kappe, C. O. (2015). Microwave-assisted Peptide Synthesis. Royal Society of Chemistry Books.
- Subirós-Funosas, R., et al. (2009). COMU: Scope and limitations of the latest innovation in peptide acyl transfer reagents.
- Kent, S. B. H., et al. (2000). Accelerated chemical synthesis of peptides and small proteins. PNAS.
- Coupling Reagents. Aapptec Peptides.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- An In-depth Technical Guide to N-Methyl-L-norleucine Derivatives and Analogs for Drug Discovery. (2025). Benchchem.
- Al-Warhi, T., et al. (2018). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. file.globalso.com [file.globalso.com]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. pnas.org [pnas.org]
- 14. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 16. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. | Semantic Scholar [semanticscholar.org]
- 17. books.rsc.org [books.rsc.org]
- 18. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Application Notes & Protocols: Strategic Incorporation of N-Me-D-Leu-OH.HCl in Peptide Drug Design
Abstract
The modification of peptide-based drug candidates is a cornerstone of modern medicinal chemistry, aimed at overcoming inherent limitations such as poor metabolic stability and low bioavailability. The strategic incorporation of N-Methyl-D-leucine (N-Me-D-Leu), supplied as its hydrochloride salt (N-Me-D-Leu-OH.HCl), represents a potent dual-modification strategy. This approach combines the benefits of backbone N-methylation and D-amino acid substitution to synergistically enhance the pharmacological profile of therapeutic peptides. This technical guide provides an in-depth exploration of the rationale, applications, and synthetic methodologies for utilizing this compound. It is intended for researchers, chemists, and drug development professionals seeking to engineer peptides with superior stability, conformational control, and pharmacokinetic properties.
Introduction: The Rationale for Dual Modification
Peptides are highly specific and potent therapeutic agents, but their utility is often hampered by rapid in-vivo degradation by proteases and poor permeability across cellular membranes.[1][2] this compound is a custom-designed amino acid building block that addresses both challenges simultaneously.
-
N-Methylation: The substitution of the amide proton with a methyl group introduces significant steric hindrance, shielding the adjacent peptide bond from proteolytic enzyme recognition and cleavage.[3][4][5] Furthermore, this modification removes a hydrogen bond donor, which can increase the peptide's lipophilicity and ability to cross biological membranes.[3][6][7]
-
D-Configuration: Natural proteases are stereospecific for L-amino acids. The incorporation of a D-amino acid, such as D-Leucine, creates a backbone that is fundamentally unrecognizable to these enzymes, drastically increasing the peptide's half-life.[8][9]
The combination of these two features in a single residue provides a powerful tool to lock in metabolic stability and favorably modulate the three-dimensional structure of a peptide.
Core Applications in Peptide Drug Design
The incorporation of an N-Me-D-Leu residue can profoundly impact a peptide's therapeutic potential through several key mechanisms.
Enhanced Proteolytic Resistance
The primary and most predictable application of N-Me-D-Leu is the enhancement of metabolic stability. The N-methyl group acts as a "shield" for the peptide bond, while the D-stereochemistry provides an additional layer of enzymatic resistance. This dual protection is particularly effective at positions known to be cleavage sites for common proteases like trypsin or chymotrypsin.
Caption: Proteolytic shielding by N-Me-D-Leu incorporation.
Conformational Control and Receptor Modulation
N-methylation significantly restricts the rotational freedom around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles.[1] This reduction in conformational flexibility can pre-organize the peptide into its bioactive conformation, reducing the entropic penalty upon binding to its target receptor.[1][10] This can lead to:
-
Increased Affinity: By locking the peptide in a shape that is optimal for binding, receptor affinity can be significantly improved.
-
Enhanced Selectivity: A rigid conformation may fit the intended target receptor perfectly but bind poorly to off-target receptors, thus improving selectivity.[11]
-
Agonist-to-Antagonist Switching: The altered topology induced by an N-Me-D-residue can sometimes change the signaling outcome of receptor binding, converting a peptide agonist into an antagonist.[5]
Caption: N-methylation reduces flexibility to favor the bioactive conformation.
Improved Oral Bioavailability
A major goal in drug design is achieving oral bioavailability. N-methylation aids this by reducing the peptide's polar surface area and hydrogen bonding capacity, which are key factors for passive diffusion across the intestinal epithelium.[2][7][11] By removing an amide N-H group (a hydrogen bond donor), the molecule becomes more lipophilic, enhancing its permeability.[3] Several studies have shown that multiply N-methylated peptides can achieve significant oral bioavailability.[7][11][12]
Synthetic Protocols and Methodologies
The incorporation of N-methylated amino acids into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is challenging due to the steric hindrance of the N-terminal methyl group. This requires optimized protocols and specialized reagents to achieve high coupling efficiencies.[6][13]
Challenges in Synthesis
-
Low Coupling Yields: The secondary amine of an N-methylated residue is less nucleophilic and more sterically hindered than a primary amine, making amide bond formation difficult. This can lead to deletion sequences in the final product.[6]
-
Monitoring Difficulties: The N-methylated amine does not react with ninhydrin, rendering the standard Kaiser test ineffective for monitoring coupling completion. Alternative tests, like the bromophenol blue test, are required.[13]
-
Racemization Risk: The stronger activation conditions sometimes needed to overcome steric hindrance can increase the risk of racemization of the activated amino acid.[6]
Protocol 1: SPPS Incorporation of Fmoc-N-Me-D-Leu-OH
This protocol outlines a robust method for coupling an amino acid onto a resin-bound peptide chain with an N-terminal N-Me-D-Leu residue using HATU, a highly effective coupling reagent for hindered systems.
Caption: Workflow for coupling an amino acid onto an N-methylated residue.
Materials and Reagents:
-
Peptide-resin with a free N-terminal N-Me-D-Leu amine
-
Fmoc-N-Me-D-Leu-OH (for incorporating the residue itself)
-
Subsequent Fmoc-protected amino acid
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Bromophenol Blue solution in DMF
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection (if applicable): If the N-Me-D-Leu is the N-terminal residue and is Fmoc-protected, treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Activation: In a separate vessel, dissolve the incoming Fmoc-amino acid (3 eq. relative to resin loading), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIEA (6 eq.) to the solution to begin activation. Use the solution immediately.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-4 hours.
-
Scientist's Note: The extended coupling time is necessary to overcome the steric hindrance. For particularly difficult sequences, such as coupling another N-methylated amino acid, double coupling (repeating steps 3 and 4) may be required.
-
-
Reaction Monitoring: Remove a small sample of resin beads and wash them with methanol. Add a few drops of the Bromophenol Blue test solution.
-
Washing: After complete coupling, thoroughly wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the cycle of deprotection and coupling for all subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection: Once synthesis is complete, treat the resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove all protecting groups.
Comparison of Coupling Reagents
The choice of coupling reagent is critical for success. While many reagents exist, some are far superior for hindered couplings.
| Coupling Reagent | Class | Advantages | Disadvantages | Best Use Case |
| HATU/HCTU | Uronium Salt | Highly reactive, fast kinetics, excellent for sterically hindered couplings.[13] | Higher cost, potential for racemization if pre-activation is prolonged. | Gold standard for N-methylated residues. [4][6] |
| PyBOP/PyAOP | Phosphonium Salt | Very effective for hindered couplings, lower racemization risk than some uronium salts. | Byproducts can be difficult to remove. | A strong alternative to HATU, especially when racemization is a major concern. |
| DIC/HOBt or HOAt | Carbodiimide | Cost-effective, simple to use. | Slower reaction times, generally less effective for highly hindered couplings.[6] | Standard couplings; may be insufficient for N-methylated residues unless long reaction times are used. |
| Fmoc-AA-Cl | Acid Chloride | Extremely reactive, can drive difficult couplings to completion. | Requires in-situ formation (e.g., with triphosgene), harsh conditions, high risk of racemization.[13] | For the most challenging coupling steps where other methods have failed. |
Case Study: Hypothetical Bioactive Peptide Enhancement
To illustrate the impact of N-Me-D-Leu incorporation, consider a hypothetical bioactive peptide, "Pep-A," and its modified analog, "Pep-A-Mod."
Parent Peptide (Pep-A): H-Gly-Ala-Leu-Pro-Tyr-NH₂ Modified Peptide (Pep-A-Mod): H-Gly-Ala-(N-Me-D-Leu)-Pro-Tyr-NH₂
| Parameter | Pep-A (Parent) | Pep-A-Mod (N-Me-D-Leu) | Rationale for Improvement |
| Receptor Binding Affinity (Ki) | 15 nM | 3 nM | Conformational pre-organization reduces the entropic penalty of binding. |
| Half-life in Human Plasma | 8 minutes | > 12 hours | N-methylation and D-configuration provide robust protection against proteolytic degradation. |
| Caco-2 Permeability (Papp) | 0.2 x 10⁻⁶ cm/s | 2.5 x 10⁻⁶ cm/s | Increased lipophilicity and reduced H-bond donors from N-methylation enhance membrane transit. |
| Oral Bioavailability (Rat) | < 1% | 15% | The combined effects of improved stability and permeability lead to a significant increase in oral absorption. |
Conclusion
This compound is a highly valuable building block in the arsenal of the peptide medicinal chemist. It offers a reliable and potent method for simultaneously addressing two of the most significant liabilities of peptide therapeutics: metabolic instability and poor membrane permeability. By providing both steric and stereochemical shielding against proteases while also favorably modifying the peptide's conformational and physicochemical properties, its incorporation can be a critical step in transforming a promising peptide lead into a viable drug candidate. The synthetic challenges associated with its use are well-defined and can be overcome with optimized protocols and the selection of appropriate high-efficiency coupling reagents.
References
-
Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. Retrieved from [Link]
-
Kaljuste, K., & Undén, A. (1993). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International Journal of Peptide and Protein Research, 42(2), 118-124. Retrieved from [Link]
-
Kawakami, T., & Suga, H. (2008). Ribosomal Synthesis of N-Methyl Peptides. Journal of the American Chemical Society, 130(11), 3284–3285. Retrieved from [Link]
-
Should My Peptide Be Methylated? (2023). LifeTein. Retrieved from [Link]
-
Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]
-
This compound Product Page. (n.d.). My Skin Recipes. Retrieved from [Link]
-
Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). AAPPTec. Retrieved from [Link]
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Retrieved from [Link]
-
Barlos, K., & Gatos, D. (1999). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. Biopolymers, 51(4), 253-268. Retrieved from [Link]
-
Siano, A., & Cascone, O. (2024). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology. Retrieved from [Link]
-
Biron, E., et al. (2012). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Angewandte Chemie International Edition, 51(40), 10128-10132. Retrieved from [Link]
-
N-Methyl Amino Acids. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Subirós-Funosas, R., Albericio, F., & El-Faham, A. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-27. Retrieved from [Link]
-
Aurelio, L., Box, J. S., Brownlee, R. T. C., Hughes, A. B., & Sleebs, M. M. (2002). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry, 67(20), 6952-6959. Retrieved from [Link]
-
Biron, E., & Kessler, H. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Methods in Molecular Biology, 813, 167-183. Retrieved from [Link]
-
All About Amino Acids. (n.d.). JPT Peptide Technologies. Retrieved from [Link]
-
Toth, G. K., & Murphy, R. F. (1987). SYNTHESIS OF γ-METHYL-l-LEUCINE (NEOPENTYLGLYCINE, NEO) AND DERIVATIVES SUITABLE FOR PEPTIDE SYNTHESIS. International Journal of Peptide and Protein Research, 30(4), 572-578. Retrieved from [Link]
-
Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 27(15), 4947. Retrieved from [Link]
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683-90. Retrieved from [Link]
-
D-Leucine Methyl Ester Hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Leucine methyl ester hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
The novel bioactive peptide QUB-2392 shows anti-leukemic effects in leukemia cell lines. (2024). YouTube. Retrieved from [Link]
-
Li, R., et al. (2022). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. International Journal of Molecular Sciences, 23(19), 11843. Retrieved from [Link]
-
Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. (2023). ACS Omega. Retrieved from [Link]
-
Mei, H., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved from [Link]
-
Muttenthaler, M., et al. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 20(4), 309-325. Retrieved from [Link]
-
Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. Retrieved from [Link]
-
Zhang, Q., et al. (2024). Generation of a new therapeutic d-peptide that induces the differentiation of acute myeloid leukemia cells through A TLR-2 signaling pathway. Oncogene. Retrieved from [Link]
-
Kumar, V., et al. (2022). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. Molecules, 27(13), 4242. Retrieved from [Link]
-
Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. (2024). Molecules. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
Application Notes: Strategic Incorporation of N-Me-D-Leu-OH.HCl for Advanced Enzyme Inhibitor Synthesis
Abstract
The design of potent, selective, and pharmacokinetically robust enzyme inhibitors is a cornerstone of modern drug discovery. A critical strategy for overcoming the inherent limitations of peptide-based therapeutics—namely, poor metabolic stability and low cell permeability—is the site-specific incorporation of N-methylated amino acids. This guide provides an in-depth technical overview and detailed protocols for the use of N-Methyl-D-leucine hydrochloride (N-Me-D-Leu-OH.HCl), a non-canonical amino acid building block, in the synthesis of advanced enzyme inhibitors. We will explore the mechanistic rationale for its use, compare and contrast synthetic methodologies, provide step-by-step protocols for solid-phase synthesis, and discuss essential characterization techniques. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage N-methylation to enhance the therapeutic potential of peptide and peptidomimetic inhibitors.
The Strategic Advantage of N-Methylation in Inhibitor Design
The therapeutic utility of many peptide-based inhibitors is often compromised by their rapid degradation by endogenous proteases.[1] N-methylation, the substitution of an amide proton with a methyl group, is a powerful chemical modification that directly addresses this challenge.
1.1. Enhanced Proteolytic Resistance
The primary mechanism by which N-methylation confers stability is through steric hindrance.[1] The methyl group on the amide nitrogen acts as a "steric shield," disrupting the hydrogen-bonding patterns and conformational recognition motifs that proteases require to bind and cleave the peptide backbone.[1] This modification can dramatically increase the in-vivo half-life of a peptide therapeutic.[1][2]
1.2. Conformational Control and Binding Affinity
N-methylation restricts the rotation around the peptide bond (the ω angle), locking the peptide backbone into a more defined conformation.[3][4] This pre-organization can reduce the entropic penalty of binding to a target enzyme, potentially leading to higher affinity and selectivity. Furthermore, the D-configuration of N-Me-D -Leu-OH.HCl introduces an additional, non-natural stereochemical element that can be exploited to probe unique binding interactions within an enzyme's active site and further enhance resistance to proteolysis.[5]
1.3. Improved Pharmacokinetic Properties
Beyond stability, N-methylation increases the lipophilicity of a peptide and can disrupt internal hydrogen bonding networks. This combination often leads to significantly improved membrane permeability and oral bioavailability.[4][6] The renowned immunosuppressant drug Cyclosporin A, which contains seven N-methylated amino acids, is a testament to the success of this strategy in developing orally active peptide-based drugs.[4]
Step-by-Step Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel. [7]2. Fmoc Deprotection (if applicable): Drain the DMF. Add 20% piperidine in DMF. Agitate for 5 minutes, drain. Add fresh 20% piperidine solution and agitate for 15-20 minutes. Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x). [8]3. Coupling of this compound:
-
In a separate vial, dissolve 3 eq of this compound and 2.9 eq of HATU in DMF.
-
Add 6 eq of DIPEA to the vial. This neutralizes the HCl salt and the carboxylic acid. Allow to pre-activate for 2-5 minutes. The solution should be homogenous.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours. Longer coupling times are often required for N-methylated residues. [8]4. Post-Coupling Wash: Drain the coupling solution and wash the resin as described in step 2.
-
-
Coupling onto the N-Methylated Residue: The coupling of the subsequent amino acid onto the N-Me-D-Leu residue is the most challenging step.
-
Monitoring the Coupling: The standard ninhydrin (Kaiser) test will give a false negative for the secondary amine of N-Me-D-Leu. Use a bromophenol blue test to monitor the coupling. [9]A yellow color indicates a complete reaction (no free amine), while a blue/green color indicates an incomplete coupling. If incomplete, perform a second coupling.
-
Chain Elongation: Repeat steps of deprotection, washing, and coupling until the desired sequence is synthesized.
-
Final Cleavage and Deprotection: After the final Fmoc group is removed, wash the resin with DCM and dry under vacuum. Add the cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5) and agitate for 2-4 hours. [8]9. Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide. Purify by reverse-phase HPLC.
Characterization and Quality Control
Rigorous analytical validation is essential to confirm the identity and purity of the synthesized inhibitor.
| Technique | Purpose | Typical Acceptance Criteria |
| RP-HPLC | Purity Assessment & Quantification | Purity ≥ 95% by peak area integration at a relevant wavelength (e.g., 214 nm). |
| Mass Spectrometry (LC-MS/MALDI) | Identity Confirmation | Observed mass should match the calculated theoretical mass of the desired peptide within ± 0.5 Da. |
| Enzyme Kinetics Assay | Functional Validation | Determine the IC₅₀ or Kᵢ value against the target enzyme to confirm inhibitory activity. |
Note on HPLC: Peptides containing N-methylated residues can sometimes show broad or multiple peaks on HPLC due to the presence of slowly interconverting cis/trans rotamers around the N-methylated amide bond. [10]Running the analysis at an elevated temperature (e.g., 40-60°C) can often coalesce these peaks into a single, sharper peak.
Case Study: Synthesis of a Cysteine Protease Inhibitor Fragment
Many inhibitors of cysteine proteases like calpains and cathepsins are peptide-based and benefit greatly from modifications that enhance stability. [11][12]Let's consider the synthesis of a hypothetical tripeptide fragment, Ac-Phe-(N-Me-D-Leu)-Val-aldehyde, a common scaffold for covalent cysteine protease inhibitors. The N-Me-D-Leu is incorporated at the P2 position, a key recognition site for many proteases.
The D-amino acid configuration and N-methylation at P2 would be designed to enhance selectivity and prevent cleavage by endogenous proteases, while the C-terminal aldehyde acts as a warhead to form a reversible covalent bond with the catalytic cysteine in the enzyme's active site.
The synthesis would follow the SPPS protocol described in Section 3, starting with a specialized resin designed to yield a C-terminal aldehyde upon cleavage. The incorporation of N-Me-D-Leu at the P2 position would provide the critical proteolytic resistance and conformational constraint needed for a potent and durable inhibitory effect.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Reinstädler, D., et al. (2018). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Methods in Molecular Biology. Springer. Available from [Link]
-
Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application. Journal of Organic Chemistry. Retrieved from [Link]
-
Siano, A. S., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276. Retrieved from [Link]
-
Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. Retrieved from [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. Retrieved from [Link]
-
Roberts, R. W., et al. (2010). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. ACS Chemical Biology, 5(4), 361-371. Retrieved from [Link]
-
Li, P. (2019). Efficient Method for the Synthesis of N-Methylated Peptides. Synlett, 30(05), 588-592. Retrieved from [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Retrieved from [Link]
-
Autechaux. (n.d.). This compound. Retrieved from [Link]
-
The Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol. Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(79), 50068-50073. Retrieved from [Link]
-
Organic Mechanisms. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Gacko, M. (2007). Cathepsin D inhibitors. Advances in Clinical and Experimental Medicine, 16(1), 127-137. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). All About Amino Acids. Retrieved from [Link]
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 27(15), 4933. Retrieved from [Link]
- Felix, A. M. (2003). Synthesis of Peptides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme.
-
Zhang, L., et al. (2021). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Frontiers in Molecular Biosciences, 8, 771363. Retrieved from [Link]
-
Singh, S. B., & Wang, J. (2018). A Review of Small Molecule Inhibitors and Functional Probes of Human Cathepsin L. Molecules, 23(11), 2999. Retrieved from [Link]
-
Parrish, A. R., et al. (2009). Identification and Optimization of a Novel Inhibitor of Mitochondrial Calpain 10. Journal of Biological Chemistry, 284(2), 971-981. Retrieved from [Link]
-
Konno, S., & Stammer, C. H. (1978). The synthesis of N-benzyloxycarbonyl-L-prolyl-dehydrophenylalanyl-L-histidyl-L-leucine: a converting-enzyme inhibitor. International Journal of Peptide and Protein Research, 12(4), 222-231. Retrieved from [Link]
-
Briz, V., et al. (2013). Distinct Roles for μ-Calpain and m-Calpain in Synaptic NMDAR-Mediated Neuroprotection and Extrasynaptic NMDAR-Mediated Neurodegeneration. Journal of Neuroscience, 33(48), 18863-18876. Retrieved from [Link]
-
Otieno, S., et al. (2005). Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position. Bioorganic & Medicinal Chemistry Letters, 15(19), 4275-4278. Retrieved from [Link]
-
Chatterjee, S., et al. (1998). D-amino Acid Containing, High-Affinity Inhibitors of Recombinant Human Calpain I. Journal of Medicinal Chemistry, 41(15), 2663-2666. Retrieved from [Link]
-
de Souza, A. C. A., & da Silva, F. de C. (2019). Natural Products as Cathepsin Inhibitors. In Studies in Natural Products Chemistry. Elsevier. Retrieved from [Link]
-
Asare, K., et al. (2024). Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development. Molecules, 29(18), 4242. Retrieved from [Link]
-
Guttmann, R. P., et al. (2002). Regulation of N-methyl-D-aspartate Receptors by Calpain in Cortical Neurons. Journal of Biological Chemistry, 277(26), 23797-23803. Retrieved from [Link]
-
Mondal, S., et al. (2021). The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management. International Journal of Molecular Sciences, 22(13), 7023. Retrieved from [Link]
-
Wang, L., et al. (2023). Design, Synthesis and Biological Evaluation of Novel MDH Inhibitors Targeting Tumor Microenvironment. International Journal of Molecular Sciences, 24(13), 11075. Retrieved from [Link]
-
Liu, Y., et al. (2023). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. European Journal of Medicinal Chemistry, 258, 115599. Retrieved from [Link]
-
Ngwira, K. J., et al. (2023). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Molecules, 28(15), 5772. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
- 6. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wernerlab.weebly.com [wernerlab.weebly.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Review of Small Molecule Inhibitors and Functional Probes of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of N-Me-D-Leu-OH.HCl into Peptidomimetics: A Guide for Advanced Drug Development
I. Introduction: The Power of N-Methylation in Peptidomimetic Design
In the landscape of modern drug discovery, peptidomimetics stand out for their potential to combine the high potency and selectivity of peptides with the enhanced pharmacokinetic properties of small molecules. A key strategy in the medicinal chemist's toolkit for achieving this transformation is N-methylation. The substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen of a peptide introduces profound conformational changes and steric shielding.[1] This seemingly subtle modification can dramatically improve a peptide's therapeutic potential by:
-
Enhancing Metabolic Stability: The N-methyl group protects the adjacent peptide bond from cleavage by proteases, significantly extending the molecule's plasma half-life.[1]
-
Increasing Membrane Permeability: By reducing the number of hydrogen bond donors, N-methylation can improve a peptide's ability to passively diffuse across cell membranes, a critical step towards oral bioavailability.[1][2]
-
Controlling Conformation: The steric hindrance imposed by the methyl group restricts the rotational freedom of the peptide backbone. This can pre-organize the peptidomimetic into its bioactive conformation, leading to higher receptor affinity and selectivity.
This technical guide provides a comprehensive overview and detailed protocols for the incorporation of a specific N-methylated amino acid, N-Methyl-D-Leucine Hydrochloride (N-Me-D-Leu-OH.HCl), into peptidomimetic structures. We will delve into the unique challenges presented by this sterically hindered amino acid and provide robust, field-proven methodologies for its successful integration into peptide sequences.
II. Understanding the Building Block: this compound
This compound is a chiral amino acid derivative that serves as a valuable building block in the synthesis of sophisticated peptidomimetics. The D-configuration, in conjunction with N-methylation, offers maximal resistance to enzymatic degradation.
Table 1: Physicochemical Properties of N-Methyl-Leucine Hydrochloride
| Property | Value | Source |
| Synonyms | N-Methyl-D-leucine hydrochloride | ChemPep[3] |
| Molecular Formula | C₇H₁₅NO₂·HCl | Chem-Impex[1] |
| Molecular Weight | 181.66 g/mol | Chem-Impex[1] |
| Appearance | White to off-white powder | Chem-Impex[1] |
| Storage Conditions | Store at 0 - 8 °C | Chem-Impex[1] |
Note: Properties for the L-isomer are often reported and can be considered similar for the D-isomer, with the exception of optical rotation which will have the opposite sign.
The hydrochloride salt form enhances the stability and shelf-life of the amino acid. However, it is crucial to remember that the amine is protonated. Therefore, prior to the coupling reaction, the hydrochloride must be neutralized with a non-nucleophilic base to liberate the free secondary amine required for peptide bond formation.
III. The Core Challenge: Overcoming Steric Hindrance in Peptide Coupling
The primary obstacle in incorporating N-methylated amino acids, particularly bulky residues like N-Me-D-Leu, is the steric hindrance at the N-methylated site.[4] The secondary amine is less nucleophilic and the methyl group physically obstructs the approach of the activated carboxylic acid of the incoming amino acid. This can lead to:
-
Slow or incomplete coupling reactions.
-
The need for more potent coupling reagents.
-
An increased risk of racemization at the activated C-terminal residue.[2]
The selection of an appropriate coupling reagent is therefore paramount to the successful synthesis of N-methylated peptides.
IV. Coupling Reagents: A Comparative Overview
Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically hindered N-methylated amino acids.[5] More potent activating agents are required to drive the reaction to completion.
Table 2: Performance of Key Coupling Reagents for N-Methylated Amino Acids
| Reagent Class | Example Reagent | Activating Additive | Base | Key Advantages |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | None (contains HOAt or HOBt) | DIPEA, NMM | Highly efficient, fast reaction times. HATU is particularly effective for sterically hindered couplings.[6][7] |
| Phosphonium Salts | PyBOP, PyAOP, PyBrOP | None (contains HOBt or HOAt) | DIPEA, NMM | PyAOP and PyBrOP are highly effective for coupling N-methyl amino acids, even when coupling two consecutive N-methylated residues.[5][6][7] |
| Other | COMU | Oxyma Pure | DIPEA, NMM | Safer alternative to explosive HOBt/HOAt-based reagents, with comparable efficiency to HATU.[5] |
For the incorporation of this compound, phosphonium salts like PyAOP or highly reactive uronium salts such as HATU are strongly recommended.
V. Experimental Protocols
A. General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates a typical workflow for the incorporation of this compound using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: General workflow for SPPS incorporation of this compound.
B. Detailed Protocol for Coupling this compound using HATU
This protocol is designed for a standard solid-phase peptide synthesis on a 0.1 mmol scale.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Bromophenol blue solution in DMF
Procedure:
-
Resin Preparation: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Activation and Coupling:
-
In a separate vessel, dissolve 4 equivalents of this compound (0.4 mmol, 72.7 mg) and 3.95 equivalents of HATU (0.395 mmol, 150.2 mg) in DMF.
-
Add 8 equivalents of DIPEA (0.8 mmol, 139 µL) to the solution. The initial equivalents of DIPEA will neutralize the HCl salt, and the subsequent equivalents will facilitate the coupling reaction.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for at least 2 hours. Due to steric hindrance, longer coupling times are often necessary.[7]
-
-
Monitoring the Coupling:
-
Remove a small sample of resin beads and wash them with DMF.
-
Add a few drops of the bromophenol blue test solution.
-
A yellow color indicates a complete coupling (absence of free amines). A blue or green color signifies an incomplete reaction.[8]
-
-
Recoupling (if necessary): If the monitoring test is positive (blue/green), drain the reaction vessel and repeat step 4 with a fresh solution of activated this compound. This "double coupling" is frequently required for N-methylated residues.[8]
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Continuation of Synthesis: The resin is now ready for the next deprotection and coupling cycle.
C. Mechanism of HATU-mediated Coupling
The following diagram illustrates the activation of the carboxylic acid by HATU and subsequent nucleophilic attack by the N-methylated amine.
Caption: Mechanism of HATU-mediated peptide bond formation.
VI. Analytical Characterization
The successful incorporation of this compound must be verified through rigorous analytical techniques.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude and purified peptidomimetic.[9] Note that N-methylated peptides can sometimes show broadened peaks or multiple peaks due to the slow interconversion of cis/trans isomers around the N-methylated amide bond.[9] Running the analysis at an elevated temperature (e.g., 40-60 °C) can often help to coalesce these conformers into a single, sharper peak.[9]
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS is used to confirm the molecular weight of the final product, verifying the successful incorporation of the N-Me-D-Leu residue.[9]
-
Tandem Mass Spectrometry (MS/MS): This technique is employed to sequence the peptide and confirm the exact location of the N-Me-D-Leu residue within the chain.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments (such as TOCSY and NOESY/ROESY) provide detailed information about the three-dimensional structure and conformation of the peptidomimetic in solution. The N-methyl group will present a characteristic singlet peak in the 1H NMR spectrum, typically between 2.5 and 3.5 ppm.[9]
VII. Troubleshooting and Expert Insights
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Bromophenol Blue Test) | Steric hindrance of N-Me-D-Leu. | Perform a second coupling ("double coupling") with fresh reagents. Consider increasing the coupling time or switching to a more potent reagent like PyAOP.[8] |
| Deletion Sequences in MS | Inefficient coupling. | Optimize coupling conditions as above. Ensure adequate equivalents of coupling reagent, base, and amino acid are used. |
| Broad or Multiple Peaks in HPLC | Cis/trans isomerization around the N-methylated amide bond. | Analyze the sample at an elevated temperature (e.g., 40-60°C) to promote faster interconversion and sharpen the peak.[9] |
| Racemization | Over-activation of the carboxylic acid or prolonged exposure to base. | Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA, especially if the C-terminal amino acid being activated is susceptible to racemization. Minimize the pre-activation time. |
VIII. Conclusion
The incorporation of this compound is a powerful strategy for enhancing the drug-like properties of peptidomimetics. While the steric hindrance posed by this N-methylated amino acid presents a synthetic challenge, it can be reliably overcome through the use of potent coupling reagents, optimized reaction conditions, and diligent monitoring. By following the detailed protocols and troubleshooting guidance provided in this technical note, researchers, scientists, and drug development professionals can confidently integrate this valuable building block into their synthetic workflows, paving the way for the next generation of innovative peptide-based therapeutics.
IX. References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Brezden, A., et al. (2022). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Pharmaceuticals. Retrieved from [Link]
-
Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application. Journal of Organic Chemistry.
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
-
Mainz, A., et al. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. ACS Publications.
-
SynOpen. (2019). Efficient Method for the Synthesis of N-Methylated Peptides. Thieme Chemistry.
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.
Sources
Probing the Proteome: A Guide to N-Methyl-D-leucine Hydrochloride in the Study of Protein-Protein Interactions
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of N-Methyl-D-leucine hydrochloride as a molecular probe for investigating protein-protein interactions (PPIs). We will delve into the mechanistic rationale for its use, present detailed protocols for key experimental workflows, and offer insights into data interpretation and validation.
Introduction: The Challenge of the Interactome and the Promise of Chemical Probes
The intricate network of protein-protein interactions, collectively known as the interactome, governs virtually all cellular processes.[1][2] Consequently, the dysregulation of these interactions is implicated in a wide array of diseases, making PPIs a compelling class of therapeutic targets.[2][3] However, the large, often flat and featureless interfaces of PPIs present significant challenges for the development of small molecule inhibitors.[2][4]
A powerful strategy to dissect and modulate PPIs involves the use of peptide-based inhibitors and unnatural amino acids.[5][6][7] These tools can mimic key "hot-spot" residues that are critical for the binding affinity of an interaction.[1][2] Leucine, with its hydrophobic isobutyl side chain, is frequently found at the core of these interfaces, contributing significantly to the binding energy.[8] N-Methyl-D-leucine hydrochloride, a derivative of the natural amino acid leucine, offers a unique tool to probe these leucine-dependent interactions. The N-methylation of the peptide backbone is a known strategy to enhance metabolic stability and conformational rigidity, potentially leading to improved binding affinity and selectivity.[2] This guide will explore how N-Methyl-D-leucine hydrochloride can be employed as a competitive inhibitor to dissect the role of leucine in specific PPIs.
Physicochemical Properties and Handling
While specific data for the D-isomer is limited, the properties of the more common N-Methyl-L-leucine hydrochloride provide a useful reference.
| Property | Value | Source(s) |
| Synonyms | N-Me-L-Leu-OH·HCl | [9] |
| CAS Number | 3060-46-6 | [9] |
| Molecular Formula | C₇H₁₅NO₂·HCl | [9] |
| Molecular Weight | 181.6 g/mol | [9] |
| Appearance | White to off-white powder | [9] |
| Storage | Store at 0 - 8 °C | [9] |
Handling: As with all laboratory chemicals, appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling N-Methyl-D-leucine hydrochloride. Work in a well-ventilated area. For detailed safety information, consult the manufacturer's Safety Data Sheet (SDS).
Proposed Mechanism of Action
N-Methyl-D-leucine hydrochloride is hypothesized to act as a competitive inhibitor at protein-protein interfaces where a leucine residue on one of the binding partners is critical for the interaction. By mimicking the structure of leucine, it can occupy the binding pocket intended for the leucine side chain, thereby preventing the association of the two proteins. The N-methyl group may provide steric hindrance that disrupts the native interaction and can also enhance the compound's stability and cell permeability.
Caption: Competitive inhibition of a leucine-mediated PPI.
Application I: Co-Immunoprecipitation (Co-IP) to Assess PPI Disruption
Co-immunoprecipitation is a gold-standard technique to study PPIs in a cellular context.[10] This protocol describes how to adapt a standard Co-IP experiment to test whether N-Methyl-D-leucine hydrochloride can disrupt a known interaction.
Caption: Workflow for Co-IP with a small molecule inhibitor.
Detailed Protocol for Co-IP
Reagents:
-
Cell Lysis Buffer (e.g., RIPA buffer without SDS, or a specific non-denaturing Co-IP buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40)[11]
-
Protease and Phosphatase Inhibitor Cocktails
-
N-Methyl-D-leucine hydrochloride stock solution (e.g., 100 mM in DMSO)
-
Vehicle Control (e.g., DMSO)
-
Primary antibody specific to the "bait" protein
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose beads
-
Wash Buffer (e.g., Cell Lysis Buffer or PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
Procedure:
-
Cell Lysate Preparation:
-
Culture and harvest cells expressing the protein complex of interest.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in ice-cold non-denaturing lysis buffer supplemented with protease and phosphatase inhibitors.[11]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Inhibitor Treatment:
-
Aliquot equal amounts of protein lysate (e.g., 500 µg - 1 mg) into two microcentrifuge tubes.
-
To one tube, add N-Methyl-D-leucine hydrochloride to the desired final concentration (e.g., 10-100 µM). A concentration range should be tested.
-
To the other tube, add an equivalent volume of the vehicle control (e.g., DMSO).
-
Incubate the lysates with gentle rotation for 1-2 hours at 4°C.
-
-
Immunoprecipitation:
-
Pre-clearing (Optional but Recommended): Add 20-30 µL of Protein A/G beads to each lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.[12] Pellet the beads and transfer the supernatant to a new tube.
-
Add the primary antibody against the "bait" protein to each lysate. As a negative control, add an isotype control IgG to a separate aliquot of lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
-
Capture and Washes:
-
Add 30-50 µL of pre-washed Protein A/G beads to each tube and incubate with rotation for 1-2 hours at 4°C.[11]
-
Pellet the beads (by centrifugation or using a magnetic rack).
-
Discard the supernatant (save a small aliquot as the "unbound" fraction for analysis).
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer.[13] After the final wash, carefully remove all supernatant.
-
-
Elution and Analysis:
-
Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting with antibodies against both the "bait" and the "prey" proteins.
-
Data Interpretation:
-
A successful Co-IP will show a band for the "prey" protein in the lane corresponding to the "bait" IP from the vehicle-treated sample.
-
If N-Methyl-D-leucine hydrochloride disrupts the interaction, the intensity of the "prey" protein band will be reduced in the inhibitor-treated lane compared to the vehicle control lane.
-
The "bait" protein should be present at similar levels in both vehicle and inhibitor-treated lanes, confirming equal immunoprecipitation efficiency.
-
The isotype control lane should not show bands for either the "bait" or "prey" proteins.
Application II: Surface Plasmon Resonance (SPR) for Quantitative Analysis
SPR is a label-free technique that allows for the real-time, quantitative analysis of biomolecular interactions.[14][15] It can be used to determine the binding affinity (KD) and kinetics (kon, koff) of a PPI and to assess how these parameters are affected by an inhibitor.
Caption: SPR workflow for analyzing a PPI inhibitor.
Detailed Protocol for SPR
Reagents:
-
Highly purified "ligand" (protein to be immobilized) and "analyte" (binding partner) proteins.
-
SPR sensor chip (e.g., CM5 dextran chip for amine coupling).
-
Amine coupling kit (e.g., EDC, NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+ buffer).
-
N-Methyl-D-leucine hydrochloride stock solution.
Procedure:
-
Ligand Immobilization:
-
Immobilize the "ligand" protein onto the sensor chip surface using a standard method like amine coupling.[16] One flow cell should be left blank or immobilized with an irrelevant protein to serve as a reference.
-
-
Analyte Binding Analysis (Baseline):
-
Prepare a series of dilutions of the "analyte" protein in running buffer. The concentration range should span at least 10-fold below and 10-fold above the expected KD.
-
Inject the analyte dilutions over the ligand and reference surfaces and record the binding sensorgrams.[17]
-
After each injection, regenerate the sensor surface if necessary.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the baseline KD, kon (association rate), and koff (dissociation rate).
-
-
Inhibition Assay:
-
Select a concentration of the "analyte" protein that gives a robust signal (typically around the KD value).
-
Prepare a series of solutions containing the fixed concentration of the analyte and varying concentrations of N-Methyl-D-leucine hydrochloride.
-
Inject these mixtures over the sensor surface and record the sensorgrams.
-
The response at equilibrium will decrease as the inhibitor concentration increases.
-
Data Interpretation:
-
A decrease in the binding response of the analyte in the presence of N-Methyl-D-leucine hydrochloride indicates inhibition.
-
By plotting the steady-state binding response against the inhibitor concentration, an IC50 value (the concentration of inhibitor that reduces the binding by 50%) can be determined.
-
Advanced kinetic analysis can reveal the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). For a competitive inhibitor, the apparent KD will increase, while the Rmax remains unchanged.
Application III: Yeast Two-Hybrid (Y2H) System
The Y2H system is a genetic method used to screen for and confirm PPIs within a cellular environment (yeast).[18] It can be adapted to test for small molecule inhibitors of PPIs.
Caption: Principle of a Y2H-based inhibitor screen.
Detailed Protocol for Y2H Inhibition Assay
Materials:
-
Yeast strain auxotrophic for specific nutrients (e.g., leucine, tryptophan, histidine).[18]
-
"Bait" plasmid (expressing Protein X fused to a DNA-binding domain, e.g., LexA or GAL4-DB).
-
"Prey" plasmid (expressing Protein Y fused to a transcriptional activation domain, e.g., B42 or GAL4-AD).
-
Appropriate yeast growth media (complete and selective drop-out media).[19]
-
N-Methyl-D-leucine hydrochloride.
Procedure:
-
Yeast Transformation:
-
Co-transform the yeast strain with both the "bait" and "prey" plasmids.
-
Select for successful transformants on media lacking the nutrients corresponding to the plasmid selection markers (e.g., SD/-Trp/-Leu).
-
-
Inhibition Assay:
-
Grow the co-transformed yeast in liquid selective media (e.g., SD/-Trp/-Leu) to mid-log phase.
-
Plate serial dilutions of the yeast culture onto a series of selective reporter plates (e.g., SD/-Trp/-Leu/-His).
-
These plates should contain a range of concentrations of N-Methyl-D-leucine hydrochloride, as well as a vehicle control.
-
Incubate the plates at 30°C for 3-5 days.
-
Data Interpretation:
-
On the vehicle control plate, yeast should grow due to the interaction between the bait and prey activating the reporter gene (e.g., HIS3).
-
If N-Methyl-D-leucine hydrochloride disrupts the PPI, yeast growth will be inhibited on the plates containing the compound, in a dose-dependent manner.
-
Crucial Controls: It is essential to perform control experiments to ensure the compound is not simply toxic to the yeast. This can be done by plating yeast transformed with a constitutively active reporter plasmid on media containing the compound. Growth in this control condition would indicate that the compound is not generally toxic at the tested concentrations.
Conclusion and Future Perspectives
N-Methyl-D-leucine hydrochloride represents a valuable chemical tool for the functional and mechanistic study of protein-protein interactions, particularly those mediated by critical leucine residues. Its utility as a competitive inhibitor can be assessed using a range of established biochemical and cell-based assays, as detailed in this guide. By providing a means to reversibly disrupt specific PPIs, this compound can help elucidate the roles of these interactions in complex biological pathways and serve as a starting point for the development of more potent and selective therapeutic agents. The protocols and principles outlined herein provide a robust framework for researchers to begin exploring the potential of N-Methyl-D-leucine hydrochloride in their own systems.
References
-
Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. (n.d.). Frontiers in Molecular Biosciences. [Link]
-
Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Creative BioMart. [Link]
-
Co-Immunoprecipitation (Co-IP) Protocol. (n.d.). Creative Diagnostics. [Link]
-
Pless, S. A., & Ahern, C. A. (2013). Unnatural Amino Acids as Probes of Ligand-Receptor Interactions and Their Conformational Consequences. Annual Review of Pharmacology and Toxicology, 53, 211-229. [Link]
-
Co-immunoprecipitation Protocol: Your Practical Guide To Co-IPs. (n.d.). Moodle@Units. [Link]
-
Surface Plasmon Resonance Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]
-
Berdan, V. Y. (2018). Bioreactive Unnatural Amino Acids as Tools for Probing Protein-Protein Interactions. eScholarship, University of California. [Link]
-
Johnson, A. C., & Arora, P. S. (2017). Peptides and peptidomimetics as regulators of protein-protein interactions. PubMed Central. [Link]
-
Hamnett, R. (2024, May 16). Co-immunoprecipitation (Co-IP): The Complete Guide. Antibodies.com. [Link]
-
van Wier, S. P., & Beekman, A. M. (2025). Peptide design to control protein–protein interactions. Chemical Society Reviews, 54, 1684-1698. [Link]
-
van Wier, S. P., & Beekman, A. M. (2025). Peptide design to control protein-protein interactions. ResearchGate. [Link]
-
A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions. (2016). PubMed Central. [Link]
-
Pless, S. A., & Ahern, C. A. (2013). Unnatural amino acids as probes of ligand-receptor interactions and their conformational consequences. PubMed. [Link]
-
The use of unnatural amino acids to study and engineer protein function. (2016). PubMed. [Link]
-
Methods to investigate protein–protein interactions. (n.d.). Wikipedia. [Link]
-
The Potential of Peptide-Based Inhibitors in Disrupting Protein–Protein Interactions for Targeted Cancer Therapy. (2023). MDPI. [Link]
-
Yeast Two-Hyrbid Protocol. (2003). Finley Lab. [Link]
-
Y2HGold Yeast Two-Hybrid Screening and Validation Experiment Protocol. (n.d.). bio-protocol. [Link]
-
Using Unnatural Aminoacids to study protein-protein interactions. (2022). Pollock Research Lab - University of Richmond Blogs. [Link]
-
Surface Plasmon Resonance for Protein-Protein Interactions. (2021). Affinité Instruments. [Link]
-
Yeast Two-Hybrid Liquid Screening. (n.d.). Springer Nature Experiments. [Link]
-
An Overview of Yeast Two-Hybrid (Y2H) Screening. (2025). Bitesize Bio. [Link]
-
N-Methyl-L-leucine hydrochloride | CAS 3060-46-6. (n.d.). P212121. [Link]
-
Surface plasmon resonance. (n.d.). [Link]
-
Protein-fragment complementation assays for large-scale analysis of protein–protein interactions. (2021). Biochemical Society Transactions. [Link]
-
Protein-peptide Interaction by Surface Plasmon Resonance. (2013). Bio-protocol. [Link]
-
Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (2021). PubMed Central. [Link]
-
Inhibition of Protein-Protein Interactions: Cell-Based Assays. (2017). NCBI. [Link]
-
Small-molecule inhibitors of protein-protein interactions: progressing towards the reality. (2014). PubMed Central. [Link]
-
Co-Immunoprecipitation (Co-IP): Principles, Experimental Design and Applications. (n.d.). Sino Biological. [Link]
-
Protein-Protein Interactions | PPI Drug Discovery. (n.d.). Domainex. [Link]
-
Cell-based assays for protein-protein interactions. (2013). European Pharmaceutical Review. [Link]
-
The role of leucine and its metabolites in protein and energy metabolism. (2017). PubMed. [Link]
-
The role of leucine in the regulation of protein metabolism. (2005). PubMed. [Link]
-
Inhibitors of Protein-Protein Interactions (PPIs): An Analysis of Scaffold Choices and Buried Surface Area. (2018). NIH. [Link]
-
The role of leucine in the regulation of protein metabolism. (n.d.). Illinois Experts. [Link]
Sources
- 1. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
- 2. The Potential of Peptide-Based Inhibitors in Disrupting Protein–Protein Interactions for Targeted Cancer Therapy [mdpi.com]
- 3. Inhibitors of Protein-Protein Interactions (PPIs): An Analysis of Scaffold Choices and Buried Surface Area - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of protein-protein interactions: progressing towards the reality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptides and peptidomimetics as regulators of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide design to control protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. moodle2.units.it [moodle2.units.it]
- 13. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 15. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. bio-protocol.org [bio-protocol.org]
- 17. affiniteinstruments.com [affiniteinstruments.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Y2HGold Yeast Two-Hybrid Screening and Validation Experiment Protocol [bio-protocol.org]
Application Notes and Protocols for the Experimental Use of N-Me-D-Leu-OH.HCl in Metabolic Studies
Introduction: A Novel Probe for Interrogating D-Amino Acid Metabolism and Transport
In the landscape of metabolic research, the use of isotopically labeled amino acids has become a cornerstone for elucidating complex cellular pathways.[1][2] While L-amino acids are the canonical building blocks of proteins, the roles of D-amino acids in mammalian systems, particularly in neurotransmission and endocrine regulation, are of growing interest.[3] N-Me-D-Leu-OH.HCl, a non-proteinogenic N-methylated D-enantiomer of leucine, presents a unique tool for metabolic studies. Its inherent resistance to incorporation into nascent peptides, conferred by both its D-configuration and N-methylation, allows researchers to investigate specific metabolic pathways without the confounding variable of protein synthesis and degradation.[4]
The N-methyl group further enhances metabolic stability by sterically hindering enzymatic degradation, making it an excellent candidate for tracing cellular uptake, transport, and the activity of specific enzymes like D-amino acid oxidase (DAAO), which is known to metabolize D-amino acids.[5][6] The D-configuration makes it a specific substrate for DAAO, an enzyme that catalyzes the oxidative deamination of D-amino acids.[3][5] The potential metabolic fate of this compound is the enzymatic conversion to its corresponding α-keto acid, α-keto-N-methyl-isocaproate, and ammonia.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of this compound as a tracer in metabolic studies. We will delve into its physicochemical properties, provide detailed protocols for its application in cell culture-based metabolic assays, and outline methods for sample preparation and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for accurate experimental design, including solvent selection and storage conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅NO₂·HCl | [7] |
| Molecular Weight | 181.66 g/mol | [7] |
| Appearance | White to off-white solid/powder | [7] |
| Solubility | Soluble in water | |
| Storage Temperature | 0 - 8 °C | [7] |
Experimental Workflow Overview
The following diagram outlines the general workflow for a metabolic tracing experiment using this compound in a cell culture model.
Caption: General workflow for this compound metabolic tracing.
Detailed Experimental Protocols
The following protocols are designed for a typical cell culture-based metabolic tracing experiment. Researchers should optimize these protocols for their specific cell line and experimental conditions.
Protocol 1: Cell Culture and Tracer Incubation
This protocol describes the preparation of cells and their incubation with this compound.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM, MEM)[8]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound
-
Sterile, deionized water
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80-90% confluency at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
Tracer Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in sterile, deionized water. Filter-sterilize the solution using a 0.22 µm syringe filter. Store at 4°C for short-term use or at -20°C for long-term storage.
-
Tracer Working Solution Preparation: On the day of the experiment, prepare a working solution of this compound in complete cell culture medium. The final concentration should be optimized based on the experimental goals, but a starting concentration of 1-5 mM is recommended.
-
Tracer Incubation:
-
Aspirate the existing culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed tracer-containing medium to the cells.
-
Incubate the cells for a defined period (e.g., 1, 4, 8, or 24 hours) to monitor the time-course of uptake and metabolism.
-
Protocol 2: Metabolite Extraction
This protocol details the quenching of metabolic activity and the extraction of intracellular metabolites.
Materials:
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 15,000 x g at 4°C
Procedure:
-
Metabolic Quenching:
-
Place the culture plates on ice.
-
Aspirate the tracer-containing medium.
-
Quickly wash the cells twice with ice-cold 0.9% NaCl solution to remove extracellular tracer.
-
-
Metabolite Extraction:
-
Add 500 µL of ice-cold 80% methanol to each well.
-
Scrape the cells from the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Incubate on ice for 20 minutes to allow for complete protein precipitation and metabolite extraction.
-
-
Centrifugation: Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.
-
Sample Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC-MS mobile phase (e.g., 0.1% formic acid in water).
-
Final Centrifugation: Centrifuge the reconstituted samples at 15,000 x g for 5 minutes at 4°C to remove any remaining particulates.
-
Sample Transfer: Transfer the final supernatant to an LC autosampler vial for analysis.
Proposed Metabolic Pathway and Analytical Targets
The following diagram illustrates the hypothesized metabolic fate of this compound and the key analytes to be monitored by LC-MS/MS.
Caption: Hypothesized metabolic conversion of this compound.
Protocol 3: LC-MS/MS Analysis
This protocol provides a starting point for the development of an LC-MS/MS method for the quantification of this compound and its potential metabolite.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
LC Conditions:
-
Column: A mixed-mode column suitable for polar analytes, such as a Thermo Scientific™ Acclaim™ Trinity™ P1 column, is recommended to achieve retention without derivatization.[9]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A gradient from 5% to 95% B over 10-15 minutes is a good starting point.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 30-40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-Me-D-Leu-OH: The precursor ion will be [M+H]⁺. The exact m/z should be confirmed by infusion of a standard. A characteristic product ion should be selected for quantification. Due to the structural similarity to leucine, fragmentation patterns may be comparable.[10][11]
-
α-keto-N-methyl-isocaproate: The precursor ion will be [M+H]⁺. The m/z and a suitable product ion need to be determined, potentially through in-source fragmentation of the parent compound or by synthesizing a standard.
-
-
Internal Standard: An isotopically labeled version of N-Me-D-Leu-OH (e.g., with ¹³C or ²H) is highly recommended for accurate quantification. If unavailable, a structurally similar N-methylated D-amino acid can be used.
Data Analysis and Interpretation
The data obtained from the LC-MS/MS analysis will provide the intracellular concentrations of this compound and its putative metabolite at different time points. This information can be used to:
-
Determine uptake kinetics: By measuring the intracellular concentration of this compound over time, the rate of cellular uptake can be calculated.
-
Assess metabolic activity: The appearance of the α-keto acid metabolite will provide a direct measure of DAAO activity on this specific substrate.
-
Investigate metabolic perturbations: The effects of genetic modifications (e.g., DAAO knockout or overexpression) or pharmacological interventions on the uptake and metabolism of this compound can be quantified.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through the inclusion of appropriate controls:
-
Time-course experiments: Measuring metabolite levels at multiple time points ensures that the observed changes are dynamic and not due to experimental artifacts.
-
Control cells: Comparing tracer metabolism in the experimental cell line to a control cell line (e.g., a DAAO knockout line) can validate the role of the specific enzyme in the observed metabolic conversion.
-
Internal standards: The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response, ensuring the accuracy and reproducibility of the quantitative data.[12]
Conclusion
This compound is a valuable and versatile tool for probing specific aspects of D-amino acid metabolism and transport. Its unique properties as a metabolically semi-stable, non-proteinogenic amino acid analog allow for targeted investigations that are not easily achievable with canonical L-amino acids. The protocols and guidelines presented in this application note provide a robust framework for researchers to design and execute insightful metabolic tracing experiments, ultimately contributing to a deeper understanding of the roles of D-amino acids in health and disease.
References
-
Katane, M., & Homma, H. (2019). D-Amino acid metabolism in mammals: biosynthesis, degradation and analytical aspects of the metabolic study. Journal of Chromatography B, 1126-1127, 121748. [Link]
- Creative Proteomics. (n.d.). Overview of 13c Metabolic Flux Analysis.
- Benchchem. (n.d.). Technical Support Center: N-Acetyl-N-methyl-D-leucine Metabolite Analysis.
-
Pollegioni, L., & Molla, G. (2011). Engineering the substrate specificity of D-amino-acid oxidase. Biochemical Society Transactions, 39(5), 1386-1390. [Link]
-
Ahn, W. S., & Antoniewicz, M. R. (2021). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. Proceedings of the National Academy of Sciences, 118(40), e2108862118. [Link]
- Thermo Fisher Scientific. (n.d.). Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research.
-
Guild, B., An, E., & Lee, J. (2012). A Plasma Sample Preparation for Mass Spectrometry using an Automated Workstation. Journal of Visualized Experiments, (62), 3745. [Link]
- CHUM. (n.d.). Featured method: Plasma amino acid LC-MS/MS analysis.
-
Cappelletti, V., et al. (2018). Modulating D-amino acid oxidase (DAAO) substrate specificity through facilitated solvent access. PLoS ONE, 13(6), e0198993. [Link]
- Creative Proteomics. (n.d.). Sample Preparation and Pretreatment for Amino Acid Analysis.
-
Li, L., et al. (2015). Isotopic N,N-Dimethyl Leucine-Based Mass Spectrometric Quantification of Metabolites Following Copper Exposure. Metabolites, 5(4), 643-656. [Link]
-
Cappelletti, V., et al. (2018). Modulating D-amino acid oxidase (DAAO) substrate specificity through facilitated solvent access. PLOS ONE, 13(6), e0198993. [Link]
-
Li, C., et al. (2023). Enhancement of the substrate specificity of D-amino acid oxidase based on tunnel-pocket engineering. Biotechnology and Bioengineering, 120(11), 3336-3347. [Link]
-
He, Y., & Li, L. (2020). Tracing metabolic flux through time and space with isotope labeling experiments. Current Opinion in Biotechnology, 64, 102-109. [Link]
-
Wang, G., et al. (2017). Flux Analysis of Free Amino Sugars and Amino Acids in Soils by Isotope Tracing with a Novel Liquid Chromatography/High Resolution Mass Spectrometry Platform. Analytical Chemistry, 89(19), 10485-10493. [Link]
-
Prakash, A., et al. (2012). N, N-Dimethyl Leucines as Novel Isobaric Tandem Mass Tags for Quantitative Proteomics and Peptidomics. Journal of Proteome Research, 11(5), 2619-2627. [Link]
-
Wolosker, H. (2006). The N-methyl D-aspartate receptor glycine site and D-serine metabolism: an evolutionary perspective. Trends in Neurosciences, 29(5), 261-268. [Link]
-
Pollegioni, L., & Molla, G. (2011). Engineering the Substrate Specificity of D-Amino-acid Oxidase. Biochemical Society Transactions, 39(5), 1386-1390. [Link]
- ChemicalBook. (n.d.). N-Me-D-Leu-OH·HCl.
-
Pan, J., et al. (2017). Mass Defect-Based N,N-Dimethyl Leucine Labels for Quantitative Proteomics and Amine Metabolomics of Pancreatic Cancer Cells. Analytical Chemistry, 89(5), 2764-2771. [Link]
- Bitesize Bio. (2023). A Beginner's Guide to Metabolic Tracing.
- Human Metabolome Database. (n.d.). Showing metabocard for N-Methyl-D-aspartic acid (HMDB0002393).
- Shimadzu. (n.d.). A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization.
-
Wu, G. (2018). Amino Acid Metabolism. Comprehensive Physiology, 8(2), 535-568. [Link]
- Agilent. (2023). Routine Quantitation of 17 Underivatized Amino Acids by LCMS.
- SCIEX. (n.d.). Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media.
-
Torres, M. D. T., et al. (2022). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. International Journal of Molecular Sciences, 23(23), 15260. [Link]
-
Guna, A., et al. (2020). A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. Physical Chemistry Chemical Physics, 22(33), 18459-18469. [Link]
-
Rohrer, J., & Thayer, J. (2007). Determination of amino acids in cell culture and fermentation broth media using anion-exchange chromatography with integrated pulsed amperometric detection. Analytical Biochemistry, 363(1), 1-10. [Link]
- Creative Biolabs. (n.d.). Precise Leucine/Isoleucine Discrimination.
-
Zhang, Y., et al. (2023). Multi-Omics Analysis Elucidates Flavor Evolution and Bioformation Mechanisms of Key Aroma Compounds in Malty-Aroma Yogurt. Foods, 12(23), 4349. [Link]
-
Rohrer, J., & Thayer, J. (2007). Determination of Amino Acids in Cell Culture and Fermentation Broth Media Using Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection. Analytical Biochemistry, 363(1), 1-10. [Link]
- Thermo Fisher Scientific. (n.d.). Determination of Amino Acids in Cell Cultures and Fermentation Broths.
- Pharmaceutical Outsourcing. (n.d.). Metabolite Analysis in Mammalian Cell Culture.
- SCIEX. (n.d.). Quantitative and Qualitative Analysis of Cell Culture Medium Using SWATH® Acquisition.
Sources
- 1. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. D-Amino acid metabolism in mammals: biosynthesis, degradation and analytical aspects of the metabolic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides [mdpi.com]
- 5. Modulating D-amino acid oxidase (DAAO) substrate specificity through facilitated solvent access - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tracing metabolic flux to assess optimal dietary protein and amino acid consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A computational and experimental study of the fragmentation of l -leucine, l -isoleucine and l -allo-isoleucine under collision-induced dissociation t ... - Analyst (RSC Publishing) DOI:10.1039/D0AN00778A [pubs.rsc.org]
- 11. Precise Leucine/Isoleucine Discrimination - Creative Biolabs [creative-biolabs.com]
- 12. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
Application Notes & Protocols for the Synthesis of Fmoc-N-Me-D-Leu-OH
Introduction: The Strategic Importance of Fmoc-N-Me-D-Leu-OH
In the landscape of modern therapeutic peptide development, the strategic modification of peptide backbones is a cornerstone for enhancing pharmacological properties. The incorporation of N-methylated and D-configuration amino acids represents two of the most powerful strategies to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Fmoc-N-Me-D-Leu-OH is a bespoke amino acid derivative that embodies both of these critical modifications.
-
N-Methylation: The addition of a methyl group to the amide nitrogen of the peptide backbone introduces steric hindrance, which can significantly increase resistance to proteolytic degradation by endogenous proteases.[1] This modification can also improve cell permeability and modulate peptide conformation, potentially leading to enhanced target affinity and selectivity.[2][3]
-
D-Configuration: The substitution of L-amino acids with their D-enantiomers is a well-established method for increasing proteolytic stability. Peptides containing D-amino acids are poor substrates for the body's L-specific proteases, thereby extending their in vivo half-life.
Fmoc-N-Me-D-Leu-OH serves as a crucial building block for solid-phase peptide synthesis (SPPS), enabling the precise introduction of these advantageous features into novel peptide therapeutics, including potent antimicrobial and anticancer agents. This guide provides a comprehensive overview and detailed, field-proven protocols for the chemical synthesis, purification, and characterization of Fmoc-N-Me-D-Leu-OH, designed for researchers, scientists, and drug development professionals.
Physicochemical and Handling Properties
A thorough understanding of the building block's properties is essential for its successful application.
| Property | Value | Source |
| Chemical Name | N-α-Fmoc-N-α-methyl-D-leucine | [4] |
| CAS Number | 103478-63-3 | [4] |
| Molecular Formula | C₂₂H₂₅NO₄ | [4] |
| Molecular Weight | 367.44 g/mol | [4] |
| Appearance | Colorless to white powder | [4] |
| Melting Point | 108-116 °C | [4] |
| Storage Temperature | 2-8°C | [4] |
| Purity (Typical) | ≥97.0% | [4] |
| Solubility | Soluble in DMF, DCM, THF | - |
| Application | Fmoc Solid-Phase Peptide Synthesis | [4] |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including eyeshields, gloves, and a type N95 (US) respirator.[4]
-
Handle in a well-ventilated area.
-
Classified as a combustible solid.[4]
Visualizing the Synthetic Pathway
The synthesis of Fmoc-N-Me-D-Leu-OH from the parent amino acid, D-Leucine, is a multi-step process requiring careful protection and deprotection of functional groups. The following diagram outlines a robust and widely adopted solution-phase synthetic route.
Caption: Solution-phase synthesis of Fmoc-N-Me-D-Leu-OH.
Detailed Protocol: Solution-Phase Synthesis
This protocol is based on the well-established Fukuyama-Mitsunobu reaction for N-methylation, which proceeds via a nosyl-protected intermediate.[5] This method offers high yields and avoids racemization.
Step 1: α-Amine Protection with 2-Nitrobenzenesulfonyl (o-NBS) Group
Causality: The α-amino group of D-Leucine must first be protected with a group that acidifies the N-H proton, making it susceptible to alkylation in the subsequent step. The o-NBS group is ideal for this purpose.[2]
-
Materials & Reagents:
-
H-D-Leu-OH
-
2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Deionized water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Procedure:
-
Dissolve H-D-Leu-OH (1 eq.) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add TEA (2.2 eq.) to the solution and stir for 10 minutes.
-
In a separate flask, dissolve o-NBS-Cl (1.1 eq.) in anhydrous DCM.
-
Add the o-NBS-Cl solution dropwise to the D-Leucine solution over 30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude nosyl-protected amino acid, which can often be used in the next step without further purification.
-
Step 2: N-Methylation via Fukuyama-Mitsunobu Reaction
Causality: This step achieves the key N-methylation. The nosyl-protected amine is deprotonated, and the resulting anion is alkylated. The Mitsunobu reaction conditions (PPh₃ and DEAD/DIAD) facilitate this transformation with methanol serving as the methyl source.[5]
-
Materials & Reagents:
-
Nosyl-protected D-Leucine (from Step 1)
-
Triphenylphosphine (PPh₃)
-
Methanol, anhydrous
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask, magnetic stirrer, ice bath, nitrogen atmosphere
-
-
Procedure:
-
Dissolve the nosyl-protected D-Leucine (1 eq.), PPh₃ (1.5 eq.), and anhydrous methanol (1.5 eq.) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add DEAD or DIAD (1.5 eq.) dropwise to the solution. Caution: Azodicarboxylates are potentially explosive and should be handled with care.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor for completion by TLC.
-
Once complete, remove the THF under reduced pressure. The resulting residue contains the N-methylated product.
-
Step 3: Nosyl Group Deprotection
Causality: The o-NBS protecting group must be removed to reveal the N-methylated amine, which will then be protected with the Fmoc group. Thiophenol acts as a nucleophile to cleave the sulfur-nitrogen bond, facilitated by a mild base like potassium carbonate.[5]
-
Materials & Reagents:
-
Crude N-methylated product (from Step 2)
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate, 1M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the crude product from the previous step in DMF.
-
Add K₂CO₃ (3 eq.) and thiophenol (2 eq.) to the solution.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude H-N-Me-D-Leu-OH.
-
Step 4: Fmoc Group Introduction
Causality: The final step is the protection of the newly formed secondary amine with the base-labile Fmoc group, making the final product suitable for use in standard Fmoc-SPPS.[6]
-
Materials & Reagents:
-
Crude H-N-Me-D-Leu-OH (from Step 3)
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane and Water
-
Ethyl acetate, 1M HCl, Brine
-
-
Procedure:
-
Dissolve the crude H-N-Me-D-Leu-OH (1 eq.) in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO₃ solution.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve Fmoc-OSu (1.1 eq.) in 1,4-dioxane.
-
Add the Fmoc-OSu solution dropwise to the amino acid solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ether to remove impurities.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude Fmoc-N-Me-D-Leu-OH.
-
Alternative Strategy: Solid-Phase Synthesis
An elegant alternative to solution-phase synthesis involves using a 2-chlorotrityl chloride (2-CTC) resin as a temporary solid-phase anchor for the carboxylic acid group.[2][3] This approach can simplify purification by allowing reagents and byproducts to be washed away by simple filtration.
Caption: Solid-phase synthesis workflow using 2-CTC resin.
This method follows a similar chemical logic to the solution-phase route but confines the reactions to the solid support until the final cleavage step. The progress of each on-resin step can be monitored using qualitative tests like the chloranil test for secondary amines or by cleaving a small aliquot of resin for LC-MS analysis.[2][7]
Purification and Characterization
Purification of Crude Product
Regardless of the synthetic route, the crude product requires purification to meet the high-purity standards (typically >98%) required for peptide synthesis.
-
Recrystallization/Precipitation: For the crude product from solution-phase synthesis, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or precipitation by trituration with hexane can be effective.[8] Toluene can also be used as a solvent for washing and purification of Fmoc-amino acids.[9]
-
Flash Chromatography: If recrystallization is insufficient, silica gel flash chromatography is a viable option.
-
Reverse-Phase HPLC (RP-HPLC): While typically used for peptides, preparative RP-HPLC is the gold standard for achieving the highest purity of amino acid derivatives.[1] It is particularly useful for removing closely related impurities.
| RP-HPLC Parameters (Analytical) | |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in HPLC-grade water |
| Mobile Phase B | 0.1% TFA in HPLC-grade acetonitrile |
| Gradient | e.g., 30-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 214 nm and 265 nm (Fmoc chromophore) |
Analytical Characterization
The identity, purity, and structural integrity of the final product must be confirmed through a suite of analytical techniques.
| Technique | Purpose & Expected Result |
| RP-HPLC | Purity Assessment. A single major peak should be observed at the expected retention time. Purity should be ≥98%. |
| Mass Spectrometry (MS) | Identity Confirmation. The observed mass should correspond to the calculated molecular weight of Fmoc-N-Me-D-Leu-OH (C₂₂H₂₅NO₄), which is 367.44. Expect to see [M+H]⁺ at m/z 368.4, [M+Na]⁺ at m/z 390.4, etc. |
| ¹H NMR Spectroscopy | Structural Confirmation. The proton NMR spectrum will provide detailed structural information. Key expected signals include the isobutyl protons of the leucine side chain, the N-methyl singlet, and the characteristic aromatic protons of the Fmoc group. |
| FT-IR Spectroscopy | Functional Group Confirmation. The spectrum should show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the urethane C=O of the Fmoc group, and aromatic C-H stretches. |
Application in Fmoc-SPPS
Once synthesized and purified, Fmoc-N-Me-D-Leu-OH is used as a building block in standard Fmoc solid-phase peptide synthesis.[10]
-
Coupling: N-methylated amino acids are sterically hindered, which can lead to slower and less efficient coupling reactions.[1] To overcome this, stronger coupling reagents (e.g., HATU, HBTU, PyBOP) and extended coupling times are recommended.[7]
-
Monitoring: The standard Kaiser test for primary amines will be negative after coupling to an N-methylated residue. The chloranil test is a suitable colorimetric alternative for confirming the presence of a free secondary amine after the subsequent Fmoc deprotection step.[7]
-
Fmoc Deprotection: The Fmoc group is removed under standard conditions, typically using 20% piperidine in DMF.[10][11]
By following these detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize high-purity Fmoc-N-Me-D-Leu-OH and successfully incorporate it into peptide sequences to develop next-generation therapeutics with enhanced stability and efficacy.
References
- Benchchem. Application Notes and Protocols: Fmoc-D-Leu-OH in Drug Discovery.
- Sigma-Aldrich. Fmoc-N-Me-D-Leu-OH ≥97.0%.
- Sigma-Aldrich. Fmoc-N-Me-Leu-OH ≥99.0% HPLC sum of enantiomers.
- Benchchem. Technical Support Center: Purification of Peptides Containing Fmoc-N-Me-Glu(OtBu)-OH.
- Benchchem.
- Nielsen, D.S., et al. Supporting Information. UQ eSpace - The University of Queensland.
- Optimizing Peptide Synthesis: The Role of Fmoc-Leu-Leu-OH.
- Sigma-Aldrich. Fmoc-N-Me-Leu-OH Novabiochem.
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.
- National Institutes of Health (NIH). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- Semantic Scholar.
- Bio-protocol. Peptide Synthesis.
- MDPI. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- Methods for Removing the Fmoc Group.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fmoc-N-Me-D-Leu-OH ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ajpamc.com [ajpamc.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. renyi.hu [renyi.hu]
Advanced Analytical Strategies for Therapeutic Peptides Containing N-Methyl-D-leucine
An Application Note and Protocol Guide
Abstract
The incorporation of non-standard amino acids is a cornerstone of modern peptide drug development, bestowing enhanced pharmacokinetic properties such as increased metabolic stability and improved cell permeability.[1][2] N-Methyl-D-leucine is a particularly valuable residue, combining the steric hindrance of N-methylation with the proteolytic resistance conferred by a D-amino acid. However, these same features introduce significant analytical challenges. This guide provides a comprehensive overview of the analytical techniques and detailed protocols required for the robust characterization of peptides containing N-Methyl-D-leucine, addressing the critical needs of researchers, scientists, and drug development professionals. We will explore the nuances of chromatography and mass spectrometry, offering field-proven insights to overcome common obstacles in separation, identification, and quantification.
Introduction: The Analytical Imperative
N-methylated amino acids disrupt the hydrogen-bonding network of the peptide backbone, which can reduce susceptibility to enzymatic degradation.[2] The D-configuration of an amino acid further enhances this resistance, as proteases are highly specific for L-amino acids.[1] The combination in N-Methyl-D-leucine, therefore, creates peptides with potentially superior therapeutic profiles.
However, the analytical verification of such peptides is non-trivial. The key challenges include:
-
Stereoisomeric Ambiguity: Confirming the presence of the D-leucine enantiomer requires specialized chiral separation techniques, as standard methods cannot distinguish between D and L forms.[3]
-
Isobaric Interference: N-Methyl-D-leucine is isobaric with N-Methyl-D-isoleucine. Standard mass spectrometry alone cannot differentiate these residues, necessitating careful analysis of fragmentation data.[4]
-
N-Terminal Modification Effects: If the modification is at the N-terminus, it can block traditional sequencing methods like Edman degradation.[5]
-
Synthetic Impurities: The synthesis of N-methylated peptides is challenging and can lead to low coupling yields and deletion sequences, requiring high-resolution analytical methods for detection and purification.[6][7]
This guide provides a systematic approach to navigate these complexities.
Core Analytical Workflow
A robust analytical workflow is essential for validating the identity, purity, and stability of peptides containing N-Methyl-D-leucine. The process integrates high-performance liquid chromatography for separation and high-resolution mass spectrometry for identification and quantification.
Caption: Integrated workflow for the analysis of N-Methyl-D-leucine peptides.
Chromatographic Techniques: Separation is Key
High-Performance Liquid Chromatography (HPLC) is the workhorse for both the purification and analysis of synthetic peptides.[8][9][10] For peptides containing N-Methyl-D-leucine, a multi-faceted HPLC strategy is required.
Reversed-Phase HPLC (RP-HPLC) for Purity and Purification
RP-HPLC separates molecules based on hydrophobicity. It is the primary method for assessing the purity of a crude peptide product and for isolating the target peptide from synthesis-related impurities.[6][8]
-
Causality of Component Selection:
-
Stationary Phase: C18 columns are the standard choice due to their strong retention of most peptides. The hydrophobicity of the leucine side chain makes it well-suited for C18 interaction.
-
Mobile Phase: A gradient of water and acetonitrile (ACN) is typically used. Both phases are modified with an ion-pairing agent, most commonly 0.1% trifluoroacetic acid (TFA). TFA protonates the peptide's basic residues and forms ion pairs with them, which improves peak shape and resolution by masking the interactions of free silanol groups on the stationary phase.
-
Gradient: A shallow gradient (e.g., an increase of 1% ACN per minute) is often necessary to resolve closely eluting impurities, such as deletion sequences from a failed coupling step during synthesis.[10]
-
Chiral HPLC for Stereochemical Confirmation
Confirming the D-configuration of leucine is a critical quality attribute. Since D- and L-enantiomers have identical physicochemical properties, they cannot be separated by standard RP-HPLC. Chiral chromatography is mandatory.[3]
-
Methodology:
-
Peptide Hydrolysis: The peptide must first be hydrolyzed to its constituent amino acids. Acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours) is a standard method, but care must be taken as it can cause partial racemization of amino acids.[11][12] Enzymatic hydrolysis can be an alternative to avoid racemization.[13]
-
Chiral Separation: The resulting amino acid mixture is then analyzed on a chiral HPLC column. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are effective for separating amino acid enantiomers.[14][15] The separation occurs because the enantiomers form transient diastereomeric complexes with the chiral selector of the CSP, which have different interaction energies.[16][17]
-
Mass Spectrometry: Unveiling the Molecular Identity
Mass spectrometry (MS) provides the definitive molecular weight and sequence information required for peptide characterization.[18][19] High-resolution mass spectrometry (HRMS), often coupled with tandem MS (MS/MS), is indispensable.
Accurate Mass Measurement
Electrospray ionization (ESI) coupled with a high-resolution analyzer like Orbitrap or Time-of-Flight (TOF) can measure the mass-to-charge ratio (m/z) of the peptide with high accuracy (<5 ppm). This allows for the confident determination of the elemental composition and confirmation that the correct amino acids, including the N-methyl group, have been incorporated.
Tandem Mass Spectrometry (MS/MS) for Sequencing
In MS/MS, a specific peptide ion is isolated and fragmented, typically through collision-induced dissociation (CID).[20] The resulting fragment ions are analyzed to determine the amino acid sequence.[21]
-
Fragmentation of N-Methylated Peptides:
-
The peptide backbone typically fragments at the amide bonds, producing b-ions (containing the N-terminus) and y-ions (containing the C-terminus).
-
The presence of an N-methyl group introduces a +14 Da mass shift (CH₂) compared to a standard residue. This mass shift will be observed in the b-ions that include the N-Methyl-D-leucine residue and all subsequent b-ions.
-
Fragmentation can be influenced by the N-methyl group. While proline, which also has a tertiary amine in the backbone, is known to enhance cleavage at its N-terminal side, other N-methylated amino acids may show different or less pronounced effects.[22] The steric hindrance can sometimes lead to less efficient fragmentation at the methylated site.
-
-
Distinguishing Leucine and Isoleucine:
-
Leucine and isoleucine are isobaric (same nominal mass). Standard CID often fails to produce side-chain fragments that can differentiate them.[4]
-
However, specific fragmentation methods or the analysis of low-abundance immonium ions can sometimes provide clues. Advanced fragmentation techniques like Electron Transfer Dissociation (ETD) can also be beneficial as they tend to preserve side chains.[23]
-
Caption: Expected CID fragmentation pattern for a peptide with N-Methyl-D-leucine.
Protocols
Protocol 1: RP-HPLC-MS/MS Analysis
This protocol outlines a general method for confirming the identity and purity of a synthesized N-Methyl-D-leucine peptide.
1. Sample Preparation: a. Dissolve the lyophilized crude peptide in 0.1% TFA in water to a concentration of 1 mg/mL. b. If the sample is in a high-salt buffer, perform desalting using a C18 solid-phase extraction (SPE) cartridge. c. Centrifuge the sample at high speed (e.g., 13,000 x g) for 5 minutes to pellet any insoluble material.[24] d. Transfer the supernatant to an HPLC vial.
2. HPLC Configuration:
-
Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient:
Time (min) %B 0 5 25 50 27 95 29 95 30 5 | 35 | 5 |
3. Mass Spectrometer Configuration (ESI-Q-TOF or Orbitrap):
-
Ionization Mode: Positive.
-
MS1 Scan Range: 300–1800 m/z.
-
Resolution: >60,000.
-
MS/MS Acquisition: Data-Dependent Acquisition (DDA) of the top 5 most intense precursor ions.
-
Fragmentation: Higher-energy Collisional Dissociation (HCD) with stepped collision energy.
-
Dynamic Exclusion: 30 seconds.
4. Data Analysis: a. Purity: Integrate the peak area of the target peptide in the UV chromatogram (214 nm) and calculate the relative percentage. b. Identity: i. Extract the ion chromatogram for the theoretical m/z of the target peptide. ii. Compare the measured accurate mass from the MS1 spectrum to the theoretical mass (mass error should be < 5 ppm). iii. Analyze the MS/MS spectrum. Manually or using sequencing software, identify the b- and y-ion series to confirm the amino acid sequence. Verify the +14 Da mass shift corresponding to the N-methylated residue.
Protocol 2: Chiral Analysis of Constituent Amino Acids
This protocol is for verifying the D-configuration of leucine after peptide hydrolysis.
1. Peptide Hydrolysis: a. Place approximately 100 µg of purified peptide into a hydrolysis tube. b. Add 200 µL of 6N HCl containing 1% phenol (to protect tyrosine, if present). c. Freeze the sample in liquid nitrogen, evacuate the tube, and seal it under vacuum. d. Heat at 110°C for 24 hours.[12] e. After cooling, open the tube and evaporate the HCl under vacuum. f. Reconstitute the amino acid hydrolysate in 100 µL of mobile phase A.
2. Chiral HPLC Configuration:
-
Column: Amylose-based chiral column (e.g., AmyCoat-RP or similar).[14]
-
Mobile Phase: Example conditions from literature: Ammonium acetate (10 mM)-methanol-acetonitrile (50:5:45, v/v/v).[15] The exact mobile phase will depend on the column manufacturer's recommendation.
-
Flow Rate: 0.8 mL/min.[15]
-
Detection: UV at 210-230 nm.
-
Standards: Run analytical standards of D-Leucine and L-Leucine to determine their retention times.
3. Data Analysis: a. Compare the retention time of the leucine peak from the hydrolyzed sample with the retention times of the D- and L-leucine standards. b. The presence of a peak at the retention time of the D-leucine standard confirms the D-configuration. Quantify any peak at the L-leucine retention time to assess the level of racemization or contamination.
Conclusion
The analysis of peptides containing N-Methyl-D-leucine requires a meticulous, multi-technique approach. Standard RP-HPLC and high-resolution mass spectrometry are essential for confirming purity and primary sequence, with special attention paid to the mass shifts and fragmentation patterns induced by N-methylation. Crucially, these methods must be complemented by chiral chromatography to definitively verify the stereochemistry of the D-leucine residue. By implementing the integrated workflow and protocols detailed in this guide, researchers can achieve a comprehensive and unambiguous characterization of these promising therapeutic molecules, ensuring the integrity and quality required for advanced drug development.
References
-
Creative Biolabs. (n.d.). Amino Acid Sequencing Challenges: A Deep Dive. Retrieved from [Link]
-
Ali, I., et al. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Chirality, 28(9), 642-8. Retrieved from [Link]
-
Ficarro, S. B., et al. (2021). The challenge of detecting modifications on proteins. Essays in Biochemistry, 65(6), 893-904. Retrieved from [Link]
-
Hirose, T., et al. (2022). Separation and identification of the DL-forms of short-chain peptides using a new chiral resolution labeling reagent. Analytical and Bioanalytical Chemistry, 414(14), 4039-4046. Retrieved from [Link]
-
Chromatography Today. (n.d.). Biopharmaceutical peptide mapping; addressing the challenges with simple fast, and reproducible workflows. Retrieved from [Link]
-
CuriRx. (n.d.). Peptide Mapping Challenges. Retrieved from [Link]
-
CIB (CSIC). (n.d.). Edman Degradation Sample Preparation Protocols. Retrieved from [Link]
-
Hussain, A., et al. (2016). Chromatogram of the chiral resolution of DL-leucine-DL-tryptophan... ResearchGate. Retrieved from [Link]
-
Ali, I., et al. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. ResearchGate. Retrieved from [Link]
-
Zhang, Q., et al. (2021). Chiral resolution of dl-leucine via salifying tartaric acid derivatives. RSC Publishing. Retrieved from [Link]
-
Ji, C., et al. (2011). N, N-Dimethyl Leucines as Novel Isobaric Tandem Mass Tags for Quantitative Proteomics and Peptidomics. Analytical Chemistry, 83(10), 3797-3805. Retrieved from [Link]
-
Sobańska, A. W., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. Retrieved from [Link]
-
Ma, Y., et al. (2018). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. Methods in Enzymology, 605, 19-34. Retrieved from [Link]
-
Bennett, H. P., et al. (1978). Complete amino acid analysis of peptides and proteins after hydrolysis by a mixture of sepharose-bound peptidases. Biochemical Journal, 175(3), 1139-41. Retrieved from [Link]
-
Chen, Y., et al. (2017). Mass Defect-Based N,N-Dimethyl Leucine Labels for Quantitative Proteomics and Amine Metabolomics of Pancreatic Cancer Cells. Analytical Chemistry, 89(12), 6557-6565. Retrieved from [Link]
-
University of Leicester. (n.d.). Peptide NMR. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved from [Link]
-
Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-66. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Sidoli, S., & Garcia, B. A. (2017). Comprehending Dynamic Protein Methylation with Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 28(8), 1498-1510. Retrieved from [Link]
-
Tugarinov, V., et al. (2010). Comprehensive and cost-effective NMR spectroscopy of methyl groups in large proteins. Journal of the American Chemical Society, 132(12), 4234-43. Retrieved from [Link]
-
Isabey, T., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing. Retrieved from [Link]
-
Sobańska, A. W., et al. (2023). RP-HPLC Chromatogram of crude obtained after N-methylation... ResearchGate. Retrieved from [Link]
-
The University of Arizona. (n.d.). Peptide Fragmentation and Amino Acid Quantification by Mass Spectrometry. Retrieved from [Link]
-
Kjellman, P., et al. (2021). Different representations of the NMR data with concentration... ResearchGate. Retrieved from [Link]
-
ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]
-
AAPPTec. (n.d.). N-Methyl amino acids. Retrieved from [Link]
-
International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
ResearchGate. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Retrieved from [Link]
-
Tarr, G. E. (1986). Manual Edman Degradation of Proteins and Peptides. Springer Nature Experiments. Retrieved from [Link]
-
ACS Publications. (2019). Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. The Journal of Organic Chemistry. Retrieved from [Link]
-
NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. Retrieved from [Link]
-
BiotechPack. (n.d.). Mass Change of Peptides After Fragmentation in Mass Spectrometry. Retrieved from [Link]
-
ChemRxiv. (n.d.). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. Retrieved from [Link]
-
MDPI. (n.d.). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Retrieved from [Link]
-
RSC Publishing. (2020). A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. RSC Advances. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. Edman Degradation: Principles, Methods, and Optimization Strategies [en.biotech-pack.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 9. hplc.eu [hplc.eu]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 11. Separation and identification of the DL-forms of short-chain peptides using a new chiral resolution labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Method development for amino acid analysis of a complex material [altabioscience.com]
- 13. Complete amino acid analysis of peptides and proteins after hydrolysis by a mixture of sepharose-bound peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 18. ijsra.net [ijsra.net]
- 19. researchgate.net [researchgate.net]
- 20. verifiedpeptides.com [verifiedpeptides.com]
- 21. Mass Change of Peptides After Fragmentation in Mass Spectrometry [en.biotech-pack.com]
- 22. repository.arizona.edu [repository.arizona.edu]
- 23. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cib.csic.es [cib.csic.es]
Application Note: N-Me-D-Leu-OH.HCl – A Strategic Chiral Building Block for Advanced Peptide Synthesis
Abstract
In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of unnatural amino acids is a cornerstone for developing next-generation therapeutics. N-methylated amino acids, particularly those with a D-configuration, offer a powerful toolkit for modulating the pharmacological properties of peptides. This guide provides an in-depth exploration of N-(α)-Methyl-D-leucine hydrochloride (N-Me-D-Leu-OH.HCl), a chiral building block of significant interest. We will delve into the fundamental principles justifying its use, its physicochemical properties, and detailed, field-proven protocols for its application in Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique building block to overcome challenges in peptide stability, permeability, and conformational control.
The Rationale: Why N-Methylation and D-Configuration?
The efficacy of peptide-based drugs is often hampered by poor metabolic stability and low membrane permeability.[1] The incorporation of building blocks like this compound directly addresses these limitations through two distinct yet synergistic modifications: N-methylation and the use of a D-enantiomer.
-
The Power of N-Methylation: Replacing the hydrogen on a backbone amide nitrogen with a methyl group introduces profound structural and functional changes. This single modification eliminates a hydrogen bond donor, disrupting secondary structures like α-helices and β-sheets, and introduces steric bulk that restricts conformational flexibility.[2] The key advantages include:
-
Enhanced Proteolytic Resistance: The methyl group sterically shields the adjacent peptide bond from enzymatic cleavage, significantly increasing the peptide's in-vivo half-life.[3][4][5]
-
Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation reduces the peptide's overall polarity and hydrogen bonding capacity, which can enhance its ability to cross cellular membranes and improve oral bioavailability.[1][2][3]
-
Conformational Control: The steric hindrance imposed by the methyl group limits the rotational freedom around the peptide backbone, pre-organizing the peptide into a specific conformation that can lead to higher receptor affinity and selectivity.[3]
-
-
The Advantage of D-Amino Acids: Natural proteases are stereoselective for L-amino acids.[6] Incorporating the D-enantiomer of leucine renders the resulting peptide significantly more resistant to degradation by these endogenous enzymes, further extending its therapeutic window.[6][7]
The combination of these two features in a single building block, this compound, provides a powerful tool for rational peptide design.[6][8]
Physicochemical Properties of this compound
A thorough understanding of the building block's properties is essential for its effective use in synthesis.
| Property | Value | Source |
| Synonyms | N-Methyl-D-leucine hydrochloride | N/A |
| Molecular Formula | C₇H₁₅NO₂·HCl | [9] |
| Molecular Weight | 181.66 g/mol | [9] |
| Appearance | White to off-white powder | [9] |
| Storage Conditions | Store at 0 - 8 °C | [9] |
Note: For solid-phase synthesis, the amine is typically protected (e.g., with Fmoc). The properties of Fmoc-N-Me-D-Leu-OH are also critical for synthesis planning.
| Property (Fmoc-N-Me-D-Leu-OH) | Value | Source |
| CAS Number | 103478-63-3 | [10] |
| Molecular Formula | C₂₂H₂₅NO₄ | [10] |
| Molecular Weight | 367.44 g/mol | [10] |
| Melting Point | 108-116 °C | [10] |
| Appearance | Colorless to white powder | [10] |
| Storage Conditions | 2-8°C | [10] |
Core Application: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of N-methylated amino acids into a growing peptide chain presents unique challenges, primarily due to the steric hindrance of the N-methyl group, which slows coupling kinetics. Standard coupling protocols must be adapted to achieve high yields and avoid deletion sequences.
Workflow for Incorporating N-Me-D-Leu into a Peptide Sequence
The following diagram outlines the key steps in an Fmoc-based SPPS cycle when incorporating an N-methylated residue.
Caption: Fmoc-SPPS cycle for coupling N-methylated amino acids.
Detailed Protocol: Manual Fmoc-SPPS Coupling of Fmoc-N-Me-D-Leu-OH
This protocol assumes a 0.1 mmol synthesis scale. All steps are performed at room temperature unless specified.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-N-Me-D-Leu-OH (4 eq., 0.4 mmol, 147 mg)
-
HATU (3.9 eq., 0.39 mmol, 148 mg)
-
1-Hydroxy-7-azabenzotriazole (HOAt) (4 eq., 0.4 mmol, 54 mg)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol, 140 µL)
-
Anhydrous, amine-free N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
Protocol Steps:
-
Resin Preparation:
-
Swell the N-terminally deprotected peptide-resin (0.1 mmol) in DMF for 1 hour in a suitable reaction vessel.[11]
-
Drain the DMF.
-
-
Amino Acid Activation (The "Why"):
-
In a separate vial, dissolve Fmoc-N-Me-D-Leu-OH, HATU, and HOAt in 2 mL of DMF.
-
Causality: N-methylated amino acids are poor nucleophiles and sterically hindered. Standard carbodiimide activators (like DCC) are often insufficient. Uronium/aminium-based reagents like HATU are highly effective for these difficult couplings.[5][12] The addition of HOAt further accelerates the reaction and suppresses potential racemization.[12]
-
Add DIPEA to the activation mixture and vortex for 1-2 minutes. This is the "pre-activation" step. Pre-activation times should be kept minimal to reduce the risk of racemization.[5]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the swelled resin.
-
Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours.
-
Causality: The steric bulk of the N-methyl group significantly slows down the reaction kinetics compared to a standard amino acid coupling (which might take 30-60 minutes). Extended reaction times are crucial for driving the reaction to completion.
-
-
Monitoring and Potential Double Coupling:
-
After the initial coupling time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.
-
Insight: The Kaiser test will be negative (yellow beads) because it detects primary amines, and the N-terminal amine of an N-methylated residue is secondary. A chloranil test is required to check for the presence of free secondary amines.
-
If the chloranil test is positive (indicating incomplete coupling), drain the reaction vessel and repeat steps 2 and 3 (a "double coupling"). This is often necessary for N-methylated residues.
-
-
Washing:
-
Once the coupling is complete (negative chloranil test), drain the coupling solution.
-
Wash the resin extensively to remove excess reagents and byproducts: 3x with DMF, 3x with DCM, and 3x with DMF.[11]
-
-
Proceed to Next Cycle: The resin is now ready for the Fmoc-deprotection of the newly added N-Me-D-Leu residue to continue chain elongation.
Case Study: Dolastatin Synthesis
N-methylated amino acids are prevalent in potent natural products, such as the dolastatins, which are powerful antimitotic agents isolated from marine organisms.[13] Dolastatin 15, for example, is a linear depsipeptide containing two N-methylated valine residues.[14] Synthetic analogs of Dolastatin 15, such as cemadotin and tasidotin, have been developed as anticancer agents, often retaining these N-methylated moieties which are critical for their bioactivity and metabolic stability.[15] The synthesis of these complex molecules relies on the successful incorporation of N-methylated building blocks like N-Me-D-Val or its close structural relative, N-Me-D-Leu, using the advanced coupling protocols described above.[13][16]
Caption: Role of N-Me-D-Leu in synthesizing bioactive peptides.
Purification and Characterization Notes
The incorporation of N-methylated residues, especially bulky hydrophobic ones like N-Me-D-Leu, introduces challenges in purification.
-
Increased Hydrophobicity: N-methylated peptides are significantly more hydrophobic than their non-methylated counterparts.[17] This leads to strong retention on standard C18 reversed-phase HPLC columns.
-
Conformational Isomers: The peptide bond preceding an N-methylated residue can exist as both cis and trans isomers, which may interconvert slowly on the HPLC timescale. This can lead to peak broadening or the appearance of multiple peaks for a single pure compound.[12]
-
Troubleshooting: Running the HPLC at an elevated temperature (e.g., 40-60 °C) can accelerate the interconversion and often results in sharper, coalesced peaks.
-
Conclusion
This compound is more than just an amino acid derivative; it is a strategic tool for medicinal chemists to rationally design peptide-based therapeutics with superior pharmacological profiles. By conferring resistance to enzymatic degradation and enhancing conformational stability, it enables the synthesis of molecules with improved half-life and potency.[4][19] While its incorporation requires specialized protocols to overcome the challenges of steric hindrance, the benefits often outweigh the synthetic complexity. The detailed methodologies provided in this guide offer a robust framework for researchers to successfully utilize this powerful chiral building block in their synthetic endeavors.
References
- Vertex AI Search. The Importance of Chiral Building Blocks in Peptide Synthesis.
- Benchchem. The Effect of N-Methylation on Peptide Backbone Conformation.
- PubMed. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods Enzymol. 2025:723:253-276.
- Benchchem. Application Note: Purification of Peptides Containing N,N-Dimethyl-L-Valine.
- PubMed Central. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.
- ResearchGate. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 2016, 16, 683-690.
- Vertex AI Search. Exploring the Role of D-Amino Acids and N-Methylation in Peptide Chemistry.
- Vertex AI Search. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
- PubMed Central. Chirality Effects in Peptide Assembly Structures.
- LifeTein. Should My Peptide Be Methylated?.
- Merck Millipore. N-Methylated Amino Acids | Reagents, Chemicals and Labware.
- PubMed. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
- Frontiers. Chirality Effects in Peptide Assembly Structures.
- Chem-Impex. N-Methyl-L-leucine hydrochloride.
- Vertex AI Search. This compound.
- MDPI. Effective Synthesis and Antifouling Activity of Dolastatin 16 Derivatives.
- ResearchGate. Synthesis of Cell Growth Inhibitor Dolastatin 15 Analogues and Their Activities.
- Vertex AI Search. Exploration of the Tertiary Amide Chemical Space of Dolastatin 15 Analogs Reveals New Insights into the Structure–Anticancer A.
- Bachem. Peptide Purification Process & Methods: An Overview.
- Sigma-Aldrich. Fmoc-N-Me- D -Leu-OH = 97.0 103478-63-3.
- UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- PubMed. Solid-phase synthesis and characterization of N-methyl-rich peptides. J Pept Res. 2005 Feb;65(2):153-66.
- NIH. Exploration of the Tertiary Amide Chemical Space of Dolastatin 15 Analogs Reveals New Insights into the Structure–Anticancer Activity Relationship.
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Methylated Amino Acids | Reagents, Chemicals and Labware | Merck [merckmillipore.com]
- 6. nbinno.com [nbinno.com]
- 7. Chirality Effects in Peptide Assembly Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [myskinrecipes.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Fmoc-N-Me- D -Leu-OH = 97.0 103478-63-3 [sigmaaldrich.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. glacieronehealth.org [glacieronehealth.org]
- 14. researchgate.net [researchgate.net]
- 15. Exploration of the Tertiary Amide Chemical Space of Dolastatin 15 Analogs Reveals New Insights into the Structure–Anticancer Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effective Synthesis and Antifouling Activity of Dolastatin 16 Derivatives [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bachem.com [bachem.com]
- 19. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Methyl-D-leucine Peptide Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields during the peptide coupling of N-Methyl-D-leucine. Here, we will delve into the root causes of these difficulties and provide comprehensive, field-proven troubleshooting strategies and detailed protocols to enhance your synthetic outcomes.
Introduction: The Challenge of N-Methyl-D-leucine
The incorporation of N-methylated amino acids, such as N-Methyl-D-leucine, is a powerful strategy in medicinal chemistry to enhance the pharmacological properties of peptides. N-methylation can improve metabolic stability, increase cell permeability, and constrain peptide conformation, potentially leading to higher binding affinity. However, these benefits come with significant synthetic challenges. The primary obstacle is the steric hindrance imposed by the N-methyl group, which reduces the nucleophilicity of the secondary amine and slows down the coupling reaction rate. This issue is often exacerbated by the D-configuration of the amino acid, which can further impact the transition state geometry of the coupling reaction. The result is often incomplete coupling, leading to low yields and the formation of deletion sequences.
This guide will provide you with the necessary tools to overcome these challenges, starting with quick answers to common questions and progressing to in-depth troubleshooting and optimized protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for low coupling yields with N-Methyl-D-leucine?
A1: The main culprit is steric hindrance . The methyl group on the nitrogen of N-Methyl-D-leucine physically blocks the approach of the activated carboxylic acid of the incoming amino acid.[1] This steric bulk makes the formation of the new peptide bond significantly more difficult compared to coupling with a primary amine, leading to incomplete reactions and lower yields.[1]
Q2: Are there any initial indicators of a difficult coupling reaction?
A2: Yes, several signs can point to poor coupling efficiency. A positive bromophenol blue test (a blue or green color) after the coupling step indicates the presence of unreacted free amine on the resin.[1] Additionally, a low final peptide yield and the presence of deletion sequences (peptides missing the N-methylated amino acid) in your mass spectrometry analysis are clear indicators of a problematic coupling.[1]
Q3: Which coupling reagents are most effective for N-Methyl-D-leucine?
A3: For sterically hindered amino acids like N-Methyl-D-leucine, more potent coupling reagents are necessary. Uronium/aminium salts like HATU, HBTU, and HCTU, and phosphonium salts such as PyAOP and PyBOP are highly recommended.[2][3] HATU is often considered one of the best choices due to its high reactivity and ability to suppress racemization.[4] COMU is a newer, highly efficient uronium salt that is also an excellent option, with the added benefit of being less hazardous.[5]
Q4: My coupling is still incomplete after using a stronger reagent. What should I do next?
A4: The first step is to perform a "double coupling." This involves re-exposing the resin to a fresh solution of the activated amino acid and coupling reagents and allowing the reaction to proceed for an extended period.[1] Monitoring the reaction with a bromophenol blue test is crucial to assess completion.[2]
Q5: Can the D-configuration of the amino acid affect the coupling reaction?
A5: While the primary challenge is the N-methylation, the D-configuration can have a subtle impact. The stereochemistry of the amino acids can influence the secondary structure of the growing peptide chain on the solid support, potentially leading to aggregation that can hinder coupling efficiency. While D-amino acids are primarily incorporated to increase proteolytic resistance, it is important to be aware of their potential impact on the synthesis itself.
In-Depth Troubleshooting Guides
Incomplete Coupling: The Core Problem
Low yield is almost always a direct consequence of incomplete coupling. The following sections provide a systematic approach to diagnosing and resolving this issue.
The diagram below illustrates the fundamental problem of steric hindrance in N-methylated peptide coupling.
Caption: Steric hindrance in N-methylated vs. standard peptide coupling.
When faced with an incomplete coupling, follow this logical progression to identify and solve the problem.
Caption: Troubleshooting workflow for incomplete N-Methyl-D-leucine coupling.
Optimizing Coupling Reagents
The choice of coupling reagent is the most critical factor in overcoming the steric hindrance of N-Methyl-D-leucine. Standard carbodiimide reagents like DCC and DIC are often insufficient.[6]
| Reagent | Class | Key Advantages | Considerations |
| HATU | Uronium/Aminium | Highly reactive, fast kinetics, excellent for hindered couplings, suppresses racemization.[4] | Can cause guanidinylation of the N-terminal amine if used in excess.[7] |
| PyAOP | Phosphonium | Very effective for N-methyl amino acids, does not cause guanidinylation side reactions.[8][9] | Potentially explosive under certain conditions.[8] |
| COMU | Uronium | Coupling efficiency comparable to HATU, safer (non-explosive), better solubility.[5] | Can be less stable in DMF over time.[10] |
| HCTU/HBTU | Uronium/Aminium | Good general-purpose reagents, more effective than carbodiimides. | Less effective than HATU for severely hindered couplings like N-Methyl-D-leucine.[2] |
| PyBOP | Phosphonium | Efficient coupling with reduced risk of side reactions compared to BOP.[6] | Less reactive than PyAOP for hindered systems.[3] |
Understanding why reagents like HATU are superior is key. HATU, in the presence of a base, reacts with the carboxylic acid to form a highly reactive OAt-active ester. This intermediate is much more susceptible to nucleophilic attack by the sterically hindered secondary amine of N-Methyl-D-leucine.
Caption: Simplified mechanism of HATU-mediated peptide coupling.
Detailed Experimental Protocols
This protocol is recommended for overcoming difficult couplings of N-Methyl-D-leucine.
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30-60 minutes.
-
First Coupling Activation: In a separate vessel, dissolve 4 equivalents of Fmoc-N-Methyl-D-leucine and 3.9 equivalents of HATU in DMF. Add 8 equivalents of DIPEA. Allow the solution to pre-activate for 2-5 minutes at room temperature.[2]
-
First Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours.
-
Monitoring: Take a small sample of the resin beads, wash them thoroughly with DMF and then methanol, and perform a bromophenol blue test.[2]
-
Yellow beads: Coupling is complete. Proceed to the washing step.
-
Blue or green beads: Coupling is incomplete. Proceed to the second coupling.
-
-
Second Coupling: Drain the reaction vessel and repeat steps 2 and 3 with a fresh solution of activated Fmoc-N-Methyl-D-leucine.
-
Final Monitoring: Repeat the bromophenol blue test. If the beads are yellow, proceed to washing. If they remain blue/green, consider optimizing other parameters such as temperature or solvent.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (5 times).
Addressing Side Reactions
Aggressive coupling conditions required for N-Methyl-D-leucine can sometimes promote side reactions.
The conversion of the D-leucine enantiomer to the L-leucine enantiomer can occur during the activation step.[11]
-
Cause: The α-proton of the activated amino acid becomes acidic and can be abstracted by the base, leading to a loss of stereochemistry through the formation of an oxazolone intermediate.[11]
-
Solution:
This side reaction is particularly prevalent when the N-methylated amino acid is in the second position of the peptide chain.
-
Cause: After Fmoc-deprotection of the second amino acid, the free N-terminal amine can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide as a stable six-membered cyclic diketopiperazine.[13][14]
-
Solution:
-
Choice of Resin: Use a 2-chlorotrityl chloride (2-CTC) resin, as its steric bulk can inhibit DKP formation.
-
Modified Deprotection: Use a less basic deprotection cocktail, such as 2% DBU/5% piperazine in NMP, which has been shown to reduce DKP formation compared to the standard 20% piperidine in DMF.[15]
-
Caption: Mechanism of diketopiperazine (DKP) formation.
Conclusion
While the synthesis of peptides containing N-Methyl-D-leucine presents significant challenges, a systematic and informed approach can lead to successful outcomes. The key to overcoming low yields lies in recognizing the root cause—steric hindrance—and employing highly effective coupling reagents, optimized reaction conditions, and vigilant monitoring. By leveraging powerful reagents like HATU, PyAOP, or COMU, implementing strategies such as double coupling, and being mindful of potential side reactions, researchers can confidently incorporate these valuable modified amino acids into their peptide sequences.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. PyAOP reagent - Wikipedia [en.wikipedia.org]
- 9. PyAOP - Enamine [enamine.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sci-hub.box [sci-hub.box]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for N-Me-D-Leu-OH.HCl
Welcome to the technical support center for the synthesis and optimization of N-Methyl-D-leucine hydrochloride (N-Me-D-Leu-OH.HCl). This guide is designed for researchers, chemists, and drug development professionals who are working with this important N-methylated amino acid. N-methylation is a critical modification in medicinal chemistry used to enhance metabolic stability, improve membrane permeability, and modulate the conformational properties of peptides.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs) on this compound Synthesis
Q1: What are the most common methods for synthesizing N-Me-D-Leu-OH, and which do you recommend?
A1: There are several established methods for the N-methylation of amino acids. The choice depends on the scale of your synthesis, the sensitivity of your substrate, and available reagents.
| Method | Key Reagents | Advantages | Disadvantages |
| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | High yields; irreversible reaction; avoids quaternary ammonium salt formation; generally racemization-free.[3][4] | Requires elevated temperatures (80-100°C) which may not suit all substrates.[5] |
| Reductive Amination | Formaldehyde, NaBH₃CN or NaBH₄ | Milder conditions (often room temperature); high chemoselectivity.[5] | Requires careful stoichiometric control to prevent di-methylation; uses borohydride reagents. |
| Direct Alkylation | Methyl Iodide, Strong Base (e.g., NaH) | Can be effective for protected amino acids. | Requires N-protection and deprotection steps; risk of racemization and over-methylation.[6][7] |
For the direct synthesis of this compound from D-Leucine, we strongly recommend the Eschweiler-Clarke reaction. Its operational simplicity, high efficiency, and excellent stereochemical retention make it the most robust and reliable choice for this specific transformation.[3][4] The reaction is driven to completion by the irreversible evolution of carbon dioxide gas.[3]
Q2: Why is N-methylation of D-Leucine important in drug development?
A2: Incorporating an N-methyl group into a peptide backbone, such as at a D-leucine residue, has profound effects on its pharmacological properties. The methyl group removes the amide proton, which eliminates a hydrogen bond donor site. This change can:
-
Increase Proteolytic Stability: The steric bulk of the methyl group hinders the approach of proteases, increasing the peptide's half-life in biological systems.[2][8]
-
Enhance Membrane Permeability: Increased lipophilicity can improve the ability of a peptide to cross cell membranes, potentially leading to better oral bioavailability.[2][6]
-
Constrain Conformation: The rotation around the C-N bond is restricted, which can lock the peptide into a more bioactive conformation, improving receptor binding affinity and selectivity.[2]
N-Me-D-Leu-OH is therefore a valuable building block for creating more stable and effective peptide-based therapeutic agents.[9]
Part 2: Troubleshooting the Eschweiler-Clarke Synthesis of this compound
This section focuses on solving common problems encountered during the recommended Eschweiler-Clarke synthesis.
Q3: My reaction yield is low, or the reaction is incomplete. What are the common causes and solutions?
A3: This is a frequent issue, often stemming from suboptimal reaction parameters. Let's break down the potential causes.
Causality: The Eschweiler-Clarke reaction is a reductive amination where formaldehyde forms an iminium ion with the amine, which is then reduced by formic acid.[4] The reaction's success hinges on having sufficient reagents to drive this two-step process to completion for the mono-methylation.
Troubleshooting Steps:
-
Reagent Stoichiometry: The reaction requires an excess of both formaldehyde and formic acid.[3] A common mistake is using stoichiometric amounts. For a primary amine like D-Leucine, methylation to the tertiary amine (di-methylation) is thermodynamically favored over stopping at the secondary amine.[3] However, for mono-methylation, carefully controlled conditions are key. A typical starting point is at least 2.0-2.5 equivalents of formaldehyde and a similar excess of formic acid.
-
Reaction Temperature & Duration: The reaction is typically performed at 90-100°C.[5] Lower temperatures will result in a sluggish or incomplete reaction. Ensure your reaction is heated under reflux for a sufficient duration (typically 4-8 hours). The reaction is complete when the vigorous evolution of CO₂ ceases.[5]
-
Order of Addition: While less critical in this specific reaction, a standard procedure involves mixing the amine with formic acid and formaldehyde before heating.[5] A modified approach suggests mixing the amine and formaldehyde first, followed by the slow addition of formic acid to control the initial exotherm.[10]
Caption: Troubleshooting workflow for low reaction yield.
Q4: I am concerned about racemization of the D-Leucine stereocenter. Is this a risk, and how can I verify stereochemical purity?
A4: This is an excellent question. Maintaining stereochemical integrity is critical for the biological activity of the final compound.
Causality & Prevention: The Eschweiler-Clarke reaction mechanism does not involve the formation of intermediates that would compromise the stereocenter at the alpha-carbon. The reaction proceeds through the formation of an iminium ion at the nitrogen atom, which is then reduced. The alpha-carbon is not deprotonated, making the reaction conditions generally safe for chiral amines.[3][4] In contrast, methods that use a strong base (like NaH) to deprotonate the amine for alkylation with methyl iodide carry a much higher risk of epimerization.[6]
Verification Methods:
-
Optical Rotation: This is the most direct method. The final, purified this compound should be dissolved in a specified solvent (e.g., 5N HCl) and its optical rotation measured.[9] Compare the measured value to the literature value for the pure D-enantiomer.
-
Chiral HPLC: For a more rigorous analysis, you can use a chiral HPLC column to separate the D- and L-enantiomers. This requires derivatization of the amino acid, for example, with Marfey's reagent, to make the enantiomers diastereomeric and thus separable on a standard C18 column.
Q5: Purification of the final product is challenging. What is the best way to isolate pure this compound?
A5: The product is an amino acid salt, making it highly polar and water-soluble. Standard silica gel column chromatography is generally ineffective.
Recommended Purification Protocol: Ion-Exchange Chromatography
-
Work-up: After the reaction is complete, cool the mixture and remove excess formic acid and water under reduced pressure. To ensure any potential formyl esters are cleaved, add concentrated HCl and heat at reflux for about 1 hour.[5] Then, evaporate the HCl under reduced pressure to obtain the crude hydrochloride salt.
-
Ion-Exchange: The most effective method is cation-exchange chromatography.
-
Resin: Use a strong cation-exchange resin (e.g., Dowex 50WX8) in its H⁺ form.
-
Loading: Dissolve the crude product in a minimal amount of deionized water and load it onto the column.
-
Washing: Wash the column thoroughly with deionized water to remove uncharged impurities and anions.
-
Elution: Elute the desired N-Me-D-Leu-OH with a dilute aqueous ammonia solution (e.g., 2 M NH₄OH). The more basic N-methylated product will elute after any unreacted D-Leucine.
-
Isolation: Collect the fractions containing the product (monitor by TLC), combine them, and evaporate the solvent under reduced pressure.
-
Salt Formation: Dissolve the resulting free-base in a suitable solvent (like isopropanol or methanol) and carefully add one equivalent of concentrated HCl or pass HCl gas through the solution to precipitate the pure this compound salt.
-
-
Recrystallization: The final salt can be further purified by recrystallization from a solvent system like ethanol/ether.
Part 3: Analytical Protocols & Data
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol is used to track the consumption of the D-Leucine starting material.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A polar solvent system, such as n-Butanol:Acetic Acid:Water (4:1:1).
-
Visualization:
-
Dry the TLC plate completely.
-
Dip the plate in a ninhydrin solution (e.g., 0.2% ninhydrin in ethanol).
-
Gently heat the plate with a heat gun until spots appear.
-
-
Interpretation: The primary amine of D-Leucine will react with ninhydrin to produce a distinct purple spot (Ruhemann's purple). The secondary amine of the N-Me-D-Leu-OH product will produce a yellow or faint orange spot. The reaction is complete when the purple spot corresponding to D-Leucine is no longer visible.
Protocol 2: Eschweiler-Clarke Synthesis of this compound
This is a representative experimental protocol. Always perform your own risk assessment before starting any chemical synthesis.
Caption: Experimental workflow for this compound synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine D-Leucine (1.0 eq), 90% formic acid (approx. 5-7 eq), and 37% aqueous formaldehyde (approx. 3-4 eq).
-
Heating: Heat the reaction mixture in an oil bath to 90-100°C. Vigorous evolution of carbon dioxide should be observed.[5] Maintain this temperature for 4-8 hours, or until gas evolution ceases and TLC analysis indicates the complete consumption of D-Leucine.
-
Work-up: Cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove excess formic acid and water.
-
Hydrolysis: Add concentrated hydrochloric acid (e.g., 10 mL per 10 mmol of starting material) to the residue and heat the mixture at reflux for 1 hour to hydrolyze any formyl esters.[5]
-
Final Concentration: Remove the hydrochloric acid under reduced pressure to yield the crude product.
-
Purification: Dissolve the residue in a minimal amount of deionized water and purify by ion-exchange chromatography as described in Q5.
-
Characterization: Confirm the identity and purity of the final white to off-white powder[9][11] using ¹H NMR, Mass Spectrometry, and Optical Rotation.
References
-
Eschweiler–Clarke reaction. In: Wikipedia. [Link]
-
Gao, W., et al. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 27(21), 7338. [Link]
-
An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid. ResearchGate. [Link]
- Pollard, C. B., & Young, D. C. (1951). Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
-
Aurelio, L., et al. (2010). Synthesis of N-Alkyl Amino Acids. Monash University. [Link]
-
Synthesis of (b) D-Leucyl-L-leucine methyl ester hydrochloride. PrepChem.com. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Biriukov, K. O., et al. (2024). Simplified Version of the Eschweiler-Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580-3584. [Link]
- Process for resolving D, L-leucine.
-
El-Faham, A., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(11), e23110. [Link]
-
Amino Acid-Protecting Groups. SciSpace. [Link]
-
Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Nature. [Link]
-
Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. European Union. [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Wuhan East China Normal University Technology Co., Ltd. [Link]
-
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. [Link]
-
Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link]
-
Reductive Amination & Amide Synthesis (IOC 40). YouTube. [Link]
-
Transamination-Like Reaction Catalyzed by Leucine Dehydrogenase for Efficient Co-Synthesis of α-Amino Acids and α-Keto Acids. MDPI. [Link]
-
D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. PMC - NIH. [Link]
-
Separation and Refining of Amino acids. KYOWAKAKO. [Link]
-
Method for purifying branched chain amino acids. European Patent Office. [Link]
Sources
- 1. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchmgt.monash.edu [researchmgt.monash.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Peptide Coupling with N-Methylated Amino Acids
A Senior Application Scientist's Guide to Using HATU, HCTU, and Overcoming Common Challenges
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating N-methylated amino acids into their peptide sequences. The steric hindrance associated with these residues presents unique challenges. Here, we provide in-depth, field-proven insights into the use of powerful uronium/aminium salt coupling reagents, specifically HATU and HCTU, along with troubleshooting strategies to ensure the successful synthesis of your target peptides.
Frequently Asked Questions (FAQs)
Q1: Why are N-methylated amino acids so challenging to couple?
The primary difficulty stems from two core factors:
-
Steric Hindrance: The presence of a methyl group on the amide nitrogen significantly increases the steric bulk around the nucleophilic nitrogen atom. This bulk physically obstructs the approach of the activated carboxylic acid of the incoming amino acid, slowing down the rate of peptide bond formation.[1][2][3] The challenge is magnified when coupling two consecutive N-methylated residues.[3][4]
-
Reduced Nucleophilicity: The N-methyl group is electron-donating, which slightly increases the electron density on the nitrogen. However, the steric hindrance effect is far more dominant and dramatically reduces the amine's effectiveness as a nucleophile, leading to sluggish and often incomplete reactions.[1]
Q2: What makes HATU and HCTU effective for these "difficult" couplings?
HATU and HCTU are highly efficient coupling reagents because they convert the carboxylic acid of the incoming amino acid into a highly reactive activated ester in situ. This high level of activation is necessary to overcome the steric hindrance and reduced nucleophilicity of the N-methylated amine.[5][6]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) utilizes the additive HOAt (1-hydroxy-7-azabenzotriazole). The resulting OAt-ester is exceptionally reactive due to the presence of the pyridine nitrogen in the benzotriazole ring, which provides anchimeric assistance (neighboring group participation) during the coupling reaction.[5] HATU is widely considered the reagent of choice for coupling N-methylated amino acids.[4][7][8]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is the 6-chloro-HOBt analogue of HBTU.[9] It forms a 6-chloro-OBt active ester, which is more reactive than the standard OBt ester formed by reagents like HBTU, leading to improved performance in difficult couplings.[9][10] While effective, HCTU is generally considered less potent than HATU for the most challenging N-methylated couplings.[4]
Q3: What are the primary differences between HATU and HCTU?
While both are powerful uronium-type reagents, their key differences lie in the active ester they form and their resulting efficiency, particularly in sterically hindered situations.
| Feature | HATU | HCTU |
| Activating Additive | HOAt (7-aza-1-hydroxybenzotriazole) | 6-Cl-HOBt (6-chloro-1-hydroxybenzotriazole) |
| Active Ester Formed | OAt ester | 6-Cl-OBt ester |
| Reactivity | Exceptionally high; often considered the gold standard for N-methylated couplings.[4][6][7] | Very high; more reactive than HBTU but generally less reactive than HATU for difficult couplings.[4][9] |
| Racemization Risk | Lower risk compared to many reagents due to rapid coupling kinetics, but pre-activation time must be minimized.[8][11] | Generally low risk, but care must be taken.[9] |
| Byproduct | Tetramethylurea & HOAt | Tetramethylurea & 6-Cl-HOBt |
| Primary Application | Difficult couplings, sterically hindered residues, N-methylated amino acids, rapid synthesis protocols.[6][12] | Fast, efficient standard couplings and moderately difficult sequences.[13][14] |
Q4: Are there safety concerns when working with HATU and HCTU?
Yes. Both HATU and HCTU, like other uronium/aminium reagents, are known sensitizers .[15][16] Repeated exposure can lead to allergic reactions, including contact dermatitis and, in severe cases, anaphylaxis.[17][18] Furthermore, under certain conditions (e.g., shock or high temperature), these reagents can be potentially explosive .[15] It is critical to handle these reagents with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the coupling of N-methylated amino acids and provides a logical framework for resolving them.
Problem Area 1: Incomplete Coupling
Q: My post-coupling test indicates unreacted free amines. What is the first and most crucial step?
A: Perform a "double coupling." This is the most straightforward initial response to an incomplete reaction. Immediately after the first coupling cycle, drain the reaction vessel and re-introduce a fresh solution of the activated amino acid, coupling reagent, and base. Allow the reaction to proceed for the same duration or longer.[2][19]
Q: I've performed a double coupling, but the reaction is still incomplete. What are my next options?
A: If double coupling fails, you must enhance the reaction conditions or change your reagent strategy.
-
Increase Reaction Time and/or Temperature: Extend the coupling time significantly (e.g., 2-4 hours or even overnight).[7] Cautiously increasing the temperature (e.g., to 40-50°C) can also improve efficiency, but be aware this significantly increases the risk of racemization.[19]
-
Switch to a More Potent Reagent: While HATU is a top-tier choice, phosphonium-based reagents like PyAOP or PyBOP (when used with HOAt) are also highly effective, particularly for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[7][11]
-
Use a Different Solvent: While DMF is standard, using a more polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) can sometimes improve solubility and reaction kinetics.
Caption: A logical workflow for troubleshooting incomplete coupling reactions.
Problem Area 2: Racemization (Epimerization)
Q: Why is racemization a greater concern with N-methylated amino acids?
A: The primary mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone intermediate.[19] The alpha-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry. The slow coupling kinetics associated with N-methylated residues mean the activated amino acid exists for a longer period in the basic reaction environment, increasing the opportunity for oxazolone formation and subsequent racemization.[19]
Q: How can I minimize racemization when using HATU or HCTU?
A: Suppressing racemization requires careful control over the activation and coupling steps.
-
Minimize Pre-activation Time: Do not let the activated amino acid solution stand for long before adding it to the resin. A pre-activation time of 2-5 minutes is generally recommended.[8][19] Prolonged pre-activation is a major cause of epimerization.[20]
-
Choose Your Base Wisely: While DIPEA is commonly used, it is a strong base that can promote racemization. Consider using a weaker, non-nucleophilic base like N-Methylmorpholine (NMM) or 2,4,6-Collidine .[10]
-
Leverage Additives: The HOAt moiety in HATU is inherently superior at suppressing racemization compared to HOBt.[5][21] If using a different reagent class like a carbodiimide (e.g., DIC), the addition of an additive like HOAt or OxymaPure is essential.[19]
-
Lower the Temperature: If racemization is persistent, performing the coupling at a lower temperature (e.g., 0°C or room temperature if you were previously heating) can slow the rate of epimerization.
Caption: A step-by-step approach to mitigating high racemization levels.
Problem Area 3: Side Reactions
Q: I'm observing a mass addition of +96 Da on my N-terminal amine. What is this side reaction?
A: This is likely guanidinylation of the N-terminal amine. It is a known side reaction of uronium/aminium reagents like HATU and HCTU.[22][23] The reactive guanidinium core of the coupling reagent can react with the free amine of the peptide chain, forming a stable, irreversible guanidinium cap that terminates the synthesis.
Q: How can I prevent this guanidinylation side reaction?
A: The best way to avoid this is to switch to a different class of coupling reagent for the problematic step. Phosphonium-based reagents like PyBOP and PyAOP do not have the guanidinium structure and therefore cannot cause this side reaction.[22] If you must continue using a uronium reagent, using the minimum necessary equivalents may help reduce the incidence of this side reaction.
Experimental Protocols & Data
General Protocol for SPPS of N-Methylated Peptides using HATU
This protocol is a general guideline and may require optimization based on the specific sequence.
Materials:
-
Fmoc-protected amino acids and Fmoc-protected N-methylated amino acids
-
Suitable solid support resin (e.g., Rink Amide)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Reagents: 20% Piperidine in DMF, HATU, N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment once more.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (5x).
-
-
Amino Acid Coupling (N-Methylated Residue):
-
Activation: In a separate vial, dissolve the Fmoc-N-methyl-amino acid (4 eq.) and HATU (3.9 eq.) in DMF. Add NMM or DIPEA (8 eq.).[7][19]
-
Pre-activation: Allow the mixture to stand for 2-5 minutes at room temperature. Do not exceed 5 minutes. [8][19]
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-4 hours. Extended coupling time is often required.[7]
-
-
Monitoring & Washing:
-
Remove a small sample of resin beads and wash them thoroughly with DMF and then methanol.
-
Perform a bromophenol blue test to check for free amines.[4] (Ninhydrin test is ineffective for secondary amines). A yellow color indicates a complete reaction; a blue or green color indicates an incomplete reaction.[2][4]
-
If the reaction is incomplete, perform a double coupling (repeat step 3).
-
Once complete, drain the solution and wash the resin thoroughly with DMF.
-
-
Repeat: Continue the synthesis by repeating the deprotection and coupling cycles for the subsequent amino acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. pnas.org [pnas.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]
- 16. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. americanpeptidesociety.org [americanpeptidesociety.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 22. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 23. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
Technical Support Center: N-Me-D-Leu-OH.HCl in Peptide Synthesis
Introduction
Welcome to the technical support center for N-Me-D-Leu-OH.HCl. The incorporation of N-methylated amino acids, such as N-Methyl-D-leucine, is a key strategy for enhancing the pharmacokinetic properties of peptide therapeutics, including improved metabolic stability and cell permeability.[1] However, the steric hindrance introduced by the N-methyl group presents unique challenges during Solid-Phase Peptide Synthesis (SPPS), necessitating optimized protocols to ensure high coupling efficiency and minimize side reactions.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of synthesizing N-methylated peptides.
Frequently Asked Questions (FAQs)
Q1: Why is coupling this compound so challenging compared to its non-methylated counterpart?
The primary challenge is steric hindrance. The N-methyl group on the leucine residue physically obstructs the incoming activated amino acid, slowing down the kinetics of amide bond formation.[1][2] This is especially problematic when coupling an amino acid to the N-Me-D-Leu residue or when coupling N-Me-D-Leu to another N-methylated residue.[3][4] This steric clash can lead to incomplete reactions and low coupling yields.[1][3][5]
Q2: What is the purpose of the hydrochloride (.HCl) salt, and how does it affect my reaction setup?
N-Me-D-Leu-OH is often supplied as a hydrochloride salt to improve its stability and handling as a crystalline solid. However, the HCl must be neutralized in situ during the coupling reaction. This requires the addition of an extra equivalent of a tertiary base (e.g., DIPEA, NMM) to your reaction mixture to liberate the free amine for coupling. Failure to account for this will result in a non-reactive amine and complete failure of the coupling step.
Q3: How should I store and handle this compound?
For long-term stability, store the reagent at -20°C, protected from light and moisture. For daily use, it can be kept at 4°C.[6] Before weighing, allow the container to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture, which can degrade the reagent. Stock solutions are not recommended for long-term storage due to potential degradation.[7]
Q4: Can I use standard coupling reagents like DIC/HOBt for this compound?
While standard carbodiimide-based reagents like DIC can be used, they are often inefficient for sterically hindered couplings involving N-methylated amino acids and may lead to low yields or require significantly extended reaction times.[1] More potent coupling reagents are strongly recommended for reliable and efficient incorporation.[1][4]
Troubleshooting Guide: Side Reactions & Low Yields
This guide addresses the most common issues encountered when using this compound in peptide synthesis.
Problem 1: Low Coupling Yield / Incomplete Reaction
Symptom: Your post-coupling monitoring test (e.g., Bromophenol Blue test) indicates the presence of unreacted free amines, and mass spectrometry of the final product shows significant deletion sequences corresponding to the failed N-Me-D-Leu coupling.[2]
Root Causes & Solutions:
-
Cause A: Insufficient Reagent Reactivity: The steric bulk of the N-methyl group requires a highly reactive activated ester to overcome the energy barrier for amide bond formation.[1]
-
Solution: Switch to a more powerful coupling reagent. Uronium/aminium salts like HATU or HCTU, or phosphonium salts like PyBOP and PyAOP, are the gold standard for difficult couplings, including N-methylated residues.[3][4][8][9] HATU, in particular, forms a highly reactive OAt-active ester that is very effective for these challenging steps.[1][4][9]
-
-
Cause B: Sub-optimal Reaction Conditions: Standard coupling times and temperatures may be insufficient.
-
Solution 1: Double Coupling: After the initial coupling reaction, filter the resin, wash, and re-subject it to a fresh mixture of the activated this compound.[5] This is a common and effective strategy to drive the reaction to completion.[5]
-
Solution 2: Increase Time & Temperature: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight. Alternatively, performing the reaction at an elevated temperature (e.g., 40-50°C) or using microwave-assisted SPPS can significantly enhance reaction rates.[2]
-
-
Cause C: Inadequate Stoichiometry: Not using a sufficient excess of reagents can lead to incomplete reactions.
| Coupling Reagent | Class | Reactivity/Efficiency | Potential Side Reactions | Recommendation |
| HATU | Uronium/Aminium | Very High . Rapid kinetics, highly effective for hindered couplings.[1][4][9] | Can cause epimerization with prolonged reaction times or excess base.[1][10] | Highly Recommended . The go-to reagent for difficult couplings. Control base and time carefully. |
| HCTU | Uronium/Aminium | High . More reactive than HBTU due to the 6-Cl-HOBt moiety.[8][9] | Less effective than HATU for the most difficult couplings.[4] | A very good, often more cost-effective alternative to HATU. |
| PyBOP/PyAOP | Phosphonium | High . Efficiently mediates hindered couplings.[3][5][8] | Byproducts can be difficult to wash away completely. | Excellent choice, especially PyAOP, which is the HOAt analog of PyBOP.[3] |
| DIC/HOBt or Oxyma | Carbodiimide | Moderate . Often sluggish for N-methylated residues.[1] | Can lead to significant deletion sequences without extended reaction times. | Not recommended for initial attempts. Use only if other reagents are unavailable and with extended coupling times. |
Problem 2: Epimerization of the Coupled Residue
Symptom: HPLC analysis of the crude peptide shows a doublet peak for the target mass, and chiral amino acid analysis confirms the presence of the L-enantiomer of the residue coupled before the N-Me-D-Leu.
Root Cause & Solution:
-
Cause: Base-Mediated Epimerization: The primary mechanism for epimerization during coupling is the formation of a 5(4H)-oxazolone intermediate from the activated amino acid.[5][11] Strong bases or prolonged exposure to basic conditions can abstract the alpha-proton of this intermediate, leading to loss of stereochemical integrity.[10][12] This is exacerbated by the slow coupling kinetics of N-methylated residues, which leaves the activated amino acid vulnerable for a longer period.[10]
-
Solution 1: Use a Weaker, Sterically Hindered Base: While DIPEA is common, a bulkier or less nucleophilic base like 2,4,6-collidine (sym-collidine) or N-methylmorpholine (NMM) can reduce the rate of epimerization.[8][13]
-
Solution 2: Minimize Pre-activation Time: Add the coupling reagent and base to the amino acid solution immediately before adding it to the resin. Prolonged pre-activation times increase the risk of epimerization.[13]
-
Solution 3: Optimize Reagent Choice: Using additives like HOAt (present in HATU) or Oxyma Pure can help suppress epimerization compared to older HOBt-based reagents.[12]
-
Problem 3: Side Reactions During Final Cleavage
Symptom: Mass spectrometry analysis of the crude product after TFA cleavage reveals fragmentation, specifically a peptide fragment corresponding to the loss of the N-terminal residue if it is an N-methylated amino acid.
Root Cause & Solution:
-
Cause: Acid-Catalyzed Fragmentation: Peptides containing an N-alkylated amino acid at certain positions can be susceptible to acid-catalyzed hydrolysis during the final TFA cleavage step.[14] This is particularly prevalent if the N-terminal residue is an acetylated N-methyl amino acid, which can be cleaved off during standard TFA treatment.[3][5][15]
-
Solution 1: Reduce Cleavage Time and Temperature: The extent of this fragmentation is time-dependent.[3][5] Perform the cleavage at a lower temperature (e.g., 4°C) and reduce the duration to the minimum required for complete removal of side-chain protecting groups (e.g., 1-2 hours).[15] Monitor the reaction to find the optimal time.
-
Solution 2: Modify the N-Terminus: If the N-Me-D-Leu is at or near the N-terminus, altering the N-terminal capping group can prevent this side reaction. Using a methoxycarbonyl group instead of an acetyl group has been shown to prevent this acid-catalyzed cleavage.[15]
-
Experimental Protocols & Diagrams
Optimized Protocol for Coupling this compound using HATU
This protocol assumes a 0.1 mmol scale on a standard solid-phase resin.
-
Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5x).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (4 eq, 0.4 mmol), HATU (3.9 eq, 0.39 mmol), and a hindered base such as DIPEA or collidine (8 eq, 0.8 mmol) in DMF.
-
Scientist's Note: The 2:1 ratio of base to amino acid is critical. One equivalent neutralizes the HCl salt, and the other facilitates the coupling reaction.
-
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for at least 2 hours.
-
Monitoring: Take a small sample of resin beads, wash them, and perform a Bromophenol Blue test.[2][4] A yellow color indicates completion; a blue or green color indicates the presence of unreacted amines.
-
Recoupling (If Necessary): If the test is positive (blue/green), filter the resin, wash once with DMF, and repeat steps 2-4 (double coupling).
-
Washing: Once the coupling is complete (test is yellow), filter the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.
Troubleshooting Workflow Diagram
This diagram outlines the decision-making process when encountering low coupling yields with this compound.
Caption: Troubleshooting workflow for low coupling yields.
References
- BenchChem. (2025). Application Notes and Protocols for N-Methylleucine Solid-Phase Peptide Synthesis (SPPS). BenchChem Technical Support.
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]
-
ResearchGate. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. [Link]
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem AG.
- BenchChem. (n.d.). A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis. BenchChem Technical Support.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
-
Subir, A. K., et al. (2018). Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. [Link]
- aapptec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
-
Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298. [Link]
- TCI. (n.d.).
- BenchChem. (n.d.).
-
Wang, P., et al. (2020). Ynamide Coupling Reagents: Origin and Advances. PMC - PubMed Central - NIH. [Link]
-
Papo, N., & Shai, Y. (2005). Lability of N-alkylated peptides towards TFA cleavage. Journal of Peptide Research, 65(2), 322-329. [Link]
-
ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. [Link]
-
Papo, N., & Shai, Y. (2003). Lability of N-alkylated peptides towards TFA cleavage. Peptide Science, 71(4), 439-446. [Link]
-
Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]
-
Wikipedia. (n.d.). Peptide synthesis. [Link]
-
Bruno, B., et al. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Molecules. [Link]
-
Roda, B., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemSusChem. [Link]
-
Bennett, C. S., et al. (2011). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society. [Link]
-
Naoum, J., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Letters. [Link]
-
Bennett, C. S., et al. (2005). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of Peptide Research. [Link]
-
ChemRxiv. (2023). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. [Link]
-
GenScript. (n.d.). Overview of Custom Peptide Synthesis. [Link]
-
Royal Society of Chemistry. (2019). Greening the synthesis of peptide therapeutics: an industrial perspective. [Link]
- BenchChem. (n.d.). Navigating Peptide Synthesis: A Technical Guide to Z-D-Leu-OH.DCHA.
-
LSU Scholarly Repository. (2004). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bachem.com [bachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of Custom Peptide Synthesis [peptide2.com]
- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 13. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Peptides Containing N-Methyl-D-leucine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying synthetic peptides containing N-Methyl-D-leucine. The incorporation of these modified amino acids is a powerful strategy for enhancing the therapeutic properties of peptides, such as metabolic stability and cell permeability.[1][2][3][4] However, these modifications introduce unique and significant challenges during the purification process.
The dual nature of the challenge—increased hydrophobicity and steric hindrance from the N-methyl group, combined with the stereochemical complexity of the D-amino acid—requires a nuanced and systematic approach to purification. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of peptides containing N-Methyl-D-leucine.
Q1: My peptide peak is broad and tailing on my C18 RP-HPLC column. What's causing this and how can I fix it?
Answer:
This is a classic issue when dealing with N-methylated peptides. The primary cause is often peptide aggregation driven by the increased hydrophobicity conferred by the N-methyl group.[5] The bulky methyl group can also lead to solubility issues in standard aqueous mobile phases.
Underlying Causes & Solutions:
-
Peptide Aggregation: Highly hydrophobic peptides tend to self-associate, which leads to poor peak shape and reduced recovery during HPLC.[5]
-
Strong Retention: The increased lipophilicity causes very strong retention on highly hydrophobic stationary phases like C18, requiring high concentrations of organic solvent for elution, which can exacerbate solubility problems.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape in RP-HPLC.
Recommended Solutions (Tabulated):
| Strategy | Action | Rationale |
| Change Stationary Phase | Switch from a C18 column to a less retentive phase like C8, C4, or diphenyl . | These phases have shorter alkyl chains or different chemistry, reducing the strong hydrophobic interactions that cause excessive retention and aggregation. This is often the most effective first step.[5] |
| Modify Mobile Phase | Add a small percentage (e.g., 1-5%) of n-propanol or isopropanol to the mobile phase. | These alcohols are more effective than acetonitrile at disrupting peptide aggregation and improving solubility of very hydrophobic molecules. |
| Adjust Temperature | Increase the column temperature to 40-60 °C . | Higher temperatures can improve peak shape by increasing solubility, reducing mobile phase viscosity, and improving mass transfer kinetics.[6] |
Q2: My analytical HPLC shows two or more closely eluting peaks, but mass spectrometry confirms they all have the correct mass. Is my sample impure?
Answer:
Not necessarily. This is a well-documented phenomenon for N-methylated peptides and is often caused by the presence of cis/trans conformers.[7]
Causality Explained:
The N-methylation of an amide bond introduces steric hindrance that lowers the energy barrier for rotation around the bond. This results in a stable population of both cis and trans isomers at room temperature. These isomers have slightly different shapes and therefore different retention times on an HPLC column, appearing as distinct peaks.
How to Confirm Cis/Trans Isomerism:
-
Variable Temperature HPLC: Increase the column temperature (e.g., to 60-80°C). If the peaks begin to coalesce into a single, broader peak, it strongly suggests the presence of isomers that are interconverting more rapidly at higher temperatures.
-
NMR Spectroscopy: 2D NMR techniques can definitively identify and quantify the presence of both cis and trans isomers in solution.[1]
Q3: I can't separate my target N-Methyl-D-leucine peptide from a key impurity that co-elutes in RP-HPLC. What are my options?
Answer:
This is a situation where a single purification dimension (hydrophobicity) is insufficient. The impurity is likely a closely related species, such as a deletion sequence (from incomplete coupling due to steric hindrance) or, critically, the N-Methyl-L-leucine diastereomer .[5][8] To resolve this, you must introduce an orthogonal purification method that separates based on a different molecular property.
Orthogonal Purification Strategy:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. agilent.com [agilent.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
improving solubility of peptides with N-Me-D-Leu-OH.HCl
A Guide to Managing and Improving the Solubility of N-Methylated Peptides
Introduction
The incorporation of N-methylated amino acids, such as N-Methyl-D-leucine (N-Me-D-Leu), is a powerful strategy in medicinal chemistry to enhance the therapeutic potential of peptides.[1] The primary benefits—increased metabolic stability against enzymatic degradation and improved membrane permeability—stem from fundamental changes to the peptide backbone.[2][3] N-methylation protects the amide bond from proteolysis and reduces the number of hydrogen bond donors, which can improve passive diffusion across cell membranes.[1] The D-configuration of the leucine further enhances resistance to enzymatic degradation.[4][5]
However, these advantages come with a significant challenge: altered solubility. By replacing an amide hydrogen with a methyl group, N-methylation increases the lipophilicity of the peptide, which often leads to a decrease in aqueous solubility.[3] This can create significant hurdles during peptide handling, purification, formulation, and in vitro/in vivo testing.
This technical support guide is designed for researchers, scientists, and drug development professionals who are leveraging N-Me-D-Leu-OH.HCl in their peptide designs. It provides a series of frequently asked questions (FAQs) to build a foundational understanding, followed by a detailed troubleshooting guide to address specific solubility challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is the hydrochloride salt of N-methyl-D-leucine, an N-methylated amino acid building block.[6][7] It is incorporated into peptide sequences to confer specific therapeutic properties. The key reasons for its use are:
-
Enhanced Metabolic Stability: The N-methyl group sterically hinders the approach of proteolytic enzymes, protecting the adjacent peptide bond from cleavage.[1] The D-amino acid configuration provides additional, potent resistance to degradation by common proteases, which are stereospecific for L-amino acids.[5]
-
Improved Membrane Permeability: The replacement of the amide proton with a methyl group eliminates a hydrogen bond donor, increasing the peptide's overall lipophilicity and potentially enhancing its ability to cross cell membranes.[3][8]
-
Conformational Control: The steric bulk of the methyl group restricts the rotational freedom of the peptide backbone, which can lock the peptide into a more bioactive conformation and improve receptor binding affinity.[2]
Q2: How does incorporating N-Me-D-Leu affect peptide solubility?
While N-methylation can sometimes improve water solubility in specific contexts by disrupting aggregation, the more common effect is a decrease in aqueous solubility .[3] This is a critical trade-off to manage. The primary reasons for this are:
-
Increased Lipophilicity: The methyl group is more hydrophobic than the hydrogen atom it replaces.
-
Disruption of Hydrogen Bonding: The loss of the amide proton prevents it from acting as a hydrogen bond donor, reducing favorable interactions with water molecules.[2]
This often means that peptides rich in N-methylated residues, especially hydrophobic ones like leucine, will require non-aqueous or co-solvent systems for solubilization.
Q3: What are the main challenges during the synthesis of peptides containing N-Me-D-Leu?
The primary challenge is the difficulty of forming the peptide bond due to the properties of the N-methylated amine.[3][9]
-
Steric Hindrance: The N-methyl group physically blocks the incoming activated amino acid, slowing down the coupling reaction.
-
Reduced Nucleophilicity: The secondary amine of the N-methylated residue is less nucleophilic than a primary amine, making it a poorer attacker. These factors often lead to incomplete couplings, lower crude yields, and the generation of deletion sequences, which complicates purification.[3][10] To overcome this, specialized, highly potent coupling reagents (e.g., HATU, PyAOP, PyBOP) and potentially longer reaction times or double coupling steps are required.[10][11]
Q4: Should I treat my N-methylated peptide the same as a standard peptide for storage?
For long-term stability, lyophilized N-methylated peptides should be stored under the same conditions as standard peptides: at -20°C or -80°C in a desiccated environment.[12] Before use, always allow the vial to equilibrate to room temperature before opening to prevent water condensation, which can degrade the peptide or affect solubility.[12] If you must store the peptide in solution, prepare single-use aliquots in a validated solvent system (see troubleshooting guide) and store them at -80°C to minimize freeze-thaw cycles.[12]
Troubleshooting Guide: Solubility Issues with N-Me-D-Leu Peptides
This section addresses common solubility problems in a practical, question-and-answer format.
Problem 1: My lyophilized peptide containing N-Me-D-Leu will not dissolve in my standard aqueous buffer (e.g., PBS, Tris).
Cause: This is the most common issue and is expected for peptides with high N-methyl content or overall hydrophobicity. The increased lipophilicity from the N-Me-D-Leu residue, combined with other hydrophobic residues, prevents effective solvation by water alone.[3][13]
Solution Workflow:
-
Stop and Test: Do not use your entire peptide stock. Use a small, pre-weighed aliquot (e.g., 0.1-0.5 mg) to perform solubility tests.[14]
-
Start with Pure Water: First, try to dissolve the test aliquot in sterile, deionized water. If the peptide is acidic or basic, water may be sufficient.
-
pH Adjustment: If water fails, the next step is to adjust the pH. The strategy depends on the peptide's overall charge at neutral pH.
-
Basic Peptides (Net Positive Charge): Add a small amount (e.g., 10-50 µL) of 10% aqueous acetic acid to your peptide suspension and vortex. This will protonate acidic residues (Asp, Glu, C-terminus), increasing overall positive charge and interaction with water.[13][15]
-
Acidic Peptides (Net Negative Charge): Add a small amount of 1% aqueous ammonium hydroxide or 10% ammonium bicarbonate. This will deprotonate basic residues (Lys, Arg, His, N-terminus), increasing overall negative charge.[13][15] Caution: Avoid basic conditions if your peptide contains Cysteine (Cys), as it can promote disulfide bond formation and degradation.[15]
-
-
Introduce an Organic Co-Solvent: If pH adjustment is insufficient, an organic solvent is necessary. This is often the case for neutral or very hydrophobic N-methylated peptides.[14][16]
-
Step 4a: Dissolve a fresh test aliquot of the peptide in a minimal volume of a strong organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for highly hydrophobic peptides.[14] Other options include N,N-Dimethylformamide (DMF), acetonitrile (ACN), isopropanol, or ethanol. Note: Avoid DMSO for peptides containing Cys, Met, or Trp, as it can cause side-chain oxidation.[12][14] Use DMF as an alternative in these cases.
-
Step 4b: Once the peptide is fully dissolved in the organic solvent, slowly add your desired aqueous buffer to the peptide-solvent solution drop-wise while gently vortexing.[16] Do not add the organic solution to the buffer. If the solution becomes cloudy or precipitation occurs, you have exceeded the peptide's solubility limit at that co-solvent concentration.
-
-
Employ Chaotropic Agents (For Aggregation-Prone Peptides): If the peptide is prone to forming gels or aggregates (common with sequences having >75% polar residues), dissolve it in a solution containing 6M guanidine hydrochloride or 8M urea, then dialyze or dilute into your final buffer.[15][17]
Troubleshooting Workflow Diagram
This diagram outlines the logical steps for tackling a peptide that fails to dissolve.
Caption: A step-by-step workflow for troubleshooting peptide solubility.
Problem 2: My peptide dissolved in DMSO, but precipitated when I diluted it into my aqueous assay buffer.
Cause: You have exceeded the "critical organic solvent concentration" required to keep the peptide in solution. The final concentration of DMSO (or other organic solvent) in your assay buffer is too low to maintain the solubility of your highly hydrophobic peptide.
Solutions:
-
Increase Final Organic Solvent Concentration: Determine the maximum concentration of the organic solvent that your assay can tolerate without affecting the results (e.g., many cell-based assays can tolerate up to 0.5-1% DMSO). Prepare your peptide stock at a higher concentration in 100% DMSO so that when you dilute it to the final working concentration, the percentage of DMSO remains above the critical threshold but within the assay's tolerance.
-
Test Different Co-Solvents: Some peptides may be more soluble in other solvent systems. Repeat the solubility test with DMF, acetonitrile, or a mixture. For example, a solution of 30% acetonitrile in water is a common starting point for RP-HPLC and may work for your peptide.
-
Use Solubility Enhancers in the Final Buffer: Consider adding solubility-enhancing excipients to your final buffer, if compatible with your experiment. These can include:
-
Cyclodextrins: These can encapsulate hydrophobic moieties.[15]
-
Non-ionic surfactants: Such as Tween® 20 or Triton™ X-100 at low concentrations (e.g., 0.01-0.1%).
-
Arginine: Adding L-Arginine (e.g., 50-100 mM) to the buffer can help prevent aggregation and improve the solubility of some proteins and peptides.
-
Problem 3: My peptide solubility seems inconsistent between batches or over time.
Cause: Several factors can lead to inconsistent results, often related to handling and storage.
Solutions & Preventative Measures:
-
Improper Storage: Ensure the lyophilized peptide is stored correctly at -20°C or -80°C and is protected from moisture.[12] Always warm the vial to room temperature before opening.
-
Inaccurate Weighing: Peptides, especially small amounts, can be difficult to weigh accurately due to static electricity and their fluffy nature. Use an anti-static balance and be meticulous. It is often better to dissolve the entire vial contents and determine the concentration by UV-Vis spectroscopy (if the peptide contains Trp or Tyr) or by amino acid analysis for maximum accuracy.
-
Peptide Degradation: Repeated freeze-thaw cycles of a stock solution can lead to peptide degradation or aggregation. Always prepare single-use aliquots from a freshly prepared stock solution.[12]
-
Check Purity: If you are synthesizing the peptide in-house, ensure the purity is high and consistent between batches. Impurities, such as deletion sequences from incomplete coupling of the N-Me-D-Leu, can have different solubility profiles and affect the overall behavior of the material.[3] Characterize each batch thoroughly using RP-HPLC and Mass Spectrometry.[18][19]
Experimental Protocols
Protocol 1: Systematic Peptide Solubility Testing
This protocol uses a minimal amount of peptide to efficiently determine an appropriate solvent system.
Materials:
-
Lyophilized peptide (in a pre-weighed aliquot, e.g., 1 mg)
-
Sterile deionized water
-
10% Acetic Acid (aqueous)
-
1% Ammonium Hydroxide (aqueous)
-
DMSO (anhydrous, analytical grade)
-
DMF (anhydrous, analytical grade)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Centrifuge the vial of lyophilized peptide to ensure all powder is at the bottom.
-
Allow the vial to warm to room temperature for at least 15 minutes.
-
Prepare a calculated suspension of the peptide in sterile water to achieve a high target concentration (e.g., 10 mg/mL). Add the water to the peptide and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution. If it is completely clear, the peptide is soluble in water. Proceed to dilute with your final buffer.
-
If the solution is cloudy or contains visible particles, proceed based on the peptide's net charge:
-
For Basic Peptides: Add 10% acetic acid drop-wise (2-5 µL at a time), vortexing for 30 seconds after each addition. Observe for clarification.
-
For Acidic Peptides: Add 1% ammonium hydroxide drop-wise, vortexing after each addition.
-
-
If the solution remains insoluble after pH adjustment, discard the suspension and start with a fresh, dry aliquot.
-
Add a minimal volume of DMSO (e.g., 50-100 µL for 1 mg of peptide) to the dry peptide. Vortex vigorously. Sonication in a water bath for 5-10 minutes can also be effective.[14]
-
Once a clear stock solution is achieved in the organic solvent, you can perform serial dilutions into your aqueous buffer to find the highest concentration that remains soluble.
Data Summary Table
| Solvent System | Peptide Type | Pros | Cons |
| Sterile Water | Hydrophilic, charged peptides | Biologically compatible, simple | Ineffective for hydrophobic or neutral N-methylated peptides |
| Aqueous Acetic Acid (10-30%) | Basic peptides (net positive charge) | Volatile, easy to remove, good for mass spec | Low pH may affect peptide stability or assay |
| Aqueous NH₄OH or NH₄HCO₃ | Acidic peptides (net negative charge) | Volatile, easy to remove | High pH can cause degradation, especially for Cys-containing peptides[15] |
| DMSO | Highly hydrophobic, neutral peptides | Excellent solvating power | Can oxidize Met, Cys, Trp; may be toxic to cells at >1%[12] |
| DMF | Highly hydrophobic, neutral peptides | Good alternative to DMSO for oxidation-sensitive peptides | Less volatile than other solvents, higher toxicity than DMSO |
| Acetonitrile / Isopropanol | Moderately hydrophobic peptides | Volatile, common in HPLC | Less powerful than DMSO/DMF for very "difficult" sequences |
Mechanistic Impact of N-Methylation
The decision to use N-Me-D-Leu is a strategic choice that fundamentally alters the peptide's physicochemical properties. The following diagram illustrates the causal relationships between N-methylation and its effects on solubility and stability.
Caption: The effects of N-methylation on peptide properties.
References
- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Peptides Containing N-Methyl-L-threonine (H-Thr(Me)). BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Incorporation of N-Methylated Amino Acids in Peptides. BenchChem.
- BenchChem. (2025). Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis. BenchChem.
- BenchChem. (2025). The Strategic Incorporation of N-Methylated Amino Acids in Peptide Design: An In-depth Technical Guide. BenchChem.
- BenchChem. (2025). The Effect of N-Methylation on Peptide Backbone Conformation. BenchChem.
- LifeTein. (2025). Should My Peptide Be Methylated?. LifeTein.
- BenchChem. (2025). N-Methylleucine chemical properties and structure. BenchChem.
- JPT Peptide Technologies. (n.d.). Peptide Solubilization. JPT.
- Bandyopadhyay, A., et al. (2016). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry.
- AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec.
- Chem-Impex International. (n.d.). N-Methyl-L-leucine hydrochloride. Chem-Impex.
- Sigma-Aldrich. (n.d.). N-Methyl-L-leucine hydrochloride. Sigma-Aldrich.
- Alichem. (n.d.). This compound. Alichem.
- BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Highly N-Methylated Peptides. BenchChem.
- ChemicalBook. (n.d.). N-Me-D-Leu-OH·HCl. ChemicalBook.
- SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. SB-PEPTIDE.
- Creative Peptides. (n.d.). Guidelines for Peptide Dissolving. Creative Peptides.
- Peptide Synthetics. (n.d.). General Guide for Dissolving Peptides. Peptide Synthetics.
- Biorbyt. (n.d.). Dissolving Peptides. Biorbyt.
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.
- Di, L. (2015). Strategic Approaches to Optimizing Peptide ADME Properties. The AAPS Journal.
- Kumar, V., et al. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
- Al-Ghanim, A., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. This compound [myskinrecipes.com]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. N-Me-D-Leu-OH·HCl | 1221498-82-3 [amp.chemicalbook.com]
- 8. Strategic Approaches to Optimizing Peptide ADME Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jpt.com [jpt.com]
- 14. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 15. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 16. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 17. biorbyt.com [biorbyt.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. ijsra.net [ijsra.net]
preventing racemization during N-Methyl-D-leucine incorporation
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of sterically hindered and racemization-prone amino acids, specifically focusing on N-Methyl-D-leucine (N-Me-D-Leu). Here, we will move beyond simple protocols to explain the underlying chemical principles, provide data-driven recommendations, and offer detailed troubleshooting workflows to ensure the stereochemical integrity of your final peptide product.
Section 1: Understanding the Challenge: Why N-Methyl-D-leucine is Prone to Racemization
This section addresses the fundamental reasons behind the difficulties associated with N-methylated amino acids.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant problem for N-Methyl-D-leucine?
A1: Racemization is the process that results in the formation of an equal mixture of both D- and L-enantiomers from a chirally pure starting material. In peptide synthesis, this means the undesired conversion of N-Methyl-D-leucine to N-Methyl-L-leucine during the coupling step. This loss of stereochemical integrity is highly problematic as the biological activity of a peptide is often strictly dependent on its precise three-dimensional structure. Even small amounts of the incorrect diastereomer can lead to significantly reduced efficacy, altered binding affinity, or complete loss of function.[1][2][3]
Q2: What is the primary chemical mechanism of racemization for N-methylated amino acids?
A2: For standard N-protected amino acids, the main pathway to racemization is through the formation of a 5(4H)-oxazolone intermediate. The proton on the alpha-carbon (α-carbon) of this ring structure is highly acidic and can be easily removed by a base.[1][2] This creates a planar, achiral intermediate. When the incoming amine attacks, it can do so from either face, leading to a mixture of D and L products.[1][2] While N-methylated amino acids cannot form this specific oxazolone, they can racemize through a related oxazolium intermediate or via direct deprotonation of the α-carbon of the activated ester, especially when the coupling reaction is slow.[4]
Q3: How does the N-methyl group increase the risk of racemization?
A3: The N-methyl group introduces significant steric hindrance around the reactive carbonyl center.[1][5] This bulkiness slows down the rate of the desired coupling reaction with the incoming amine.[1][2] The activated N-Me-D-Leu residue therefore spends more time exposed to the basic reaction conditions before the peptide bond is formed. This prolonged activation period provides a greater opportunity for a base to abstract the α-proton, leading to racemization.[1][4] Slower coupling reactions under basic conditions are a known cause of partial epimerization.[1][2]
Section 2: Proactive Prevention: Strategic Selection of Reagents & Conditions
Preventing racemization begins with the careful selection of your coupling reagents, additives, base, and solvent. The goal is to facilitate a rapid and efficient coupling reaction that outcompetes the rate of racemization.
Troubleshooting Guide: Choosing Your Coupling Reagent & Additive
Q: Which coupling reagent and additive combination is best to minimize racemization for N-Me-D-Leu?
A: There is no single "best" reagent for all situations, but for challenging couplings like N-Me-D-Leu, onium salts (uronium/aminium and phosphonium) are strongly preferred over carbodiimides like DCC or DIC alone.[6][7] Halogenophosphonium reagents, such as PyBrOP, were specifically developed to overcome difficult couplings involving N-methyl amino acids.[1][6] Similarly, phosphonium reagents like PyAOP are particularly effective.[1][5] The choice should be guided by the data below and the specific context of your synthesis.
Data Summary: Impact of Reagents on Racemization
| Coupling Reagent | Additive | Typical Racemization (%) | Key Advantages & Considerations |
| HATU | (Internal HOAt) | Low | Highly efficient, fast reaction rates. HOAt-based reagents are superior to HOBt-based ones for N-methyl amino acids.[6] |
| PyAOP | (Internal HOAt) | Very Low | Excellent for sterically hindered and N-methylated residues.[1][5] Cannot form guanidinium byproducts.[6] |
| PyBOP | HOBt or HOAt | Moderate to High | Less effective than PyAOP for N-methylated residues.[5][6] |
| COMU | (Internal Oxyma) | Low | Excellent performance, often comparable to HATU.[6][8] Byproducts are water-soluble, and it is considered a safer alternative to explosive HOBt/HOAt-based reagents.[8][9][10] |
| DIC / DCC | HOBt | High | Generally not recommended for N-methylated amino acids due to high racemization risk.[1][6] |
| DIC / DCC | OxymaPure | Low | OxymaPure is a superior, non-explosive additive that significantly suppresses racemization compared to HOBt. [8][9][11] |
| DIC / DCC | HOAt | Low | HOAt is more effective than HOBt at suppressing racemization but is potentially explosive.[1][9] |
Note: Percentages are illustrative and can vary significantly based on the specific peptide sequence, base, solvent, and temperature.
Key Insight: The additive is as critical as the coupling reagent itself. For carbodiimide-mediated couplings, the use of additives like OxymaPure or HOAt is essential.[1][8] OxymaPure, in particular, has emerged as a highly effective and safer alternative to the traditional HOBt, showing remarkable ability to suppress racemization.[9][11][12]
Decision Workflow for Reagent Selection
Caption: Decision tree for selecting coupling reagents to minimize racemization.
Troubleshooting Guide: Optimizing Reaction Conditions
Q: Beyond the coupling reagent, what reaction conditions should I control?
A: Base selection, temperature, and solvent polarity are critical variables that must be carefully controlled.
-
Base Selection: The choice of base has a profound impact. Strong, non-hindered bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) can accelerate racemization.[3][4] It is highly recommended to use a weaker, sterically hindered base like N-methylmorpholine (NMM) or sym-collidine .[1][3][6] The presence of tertiary amine salts is known to significantly increase racemization.[4]
-
Temperature: Perform the coupling at a reduced temperature, typically starting at 0°C. Lower temperatures decrease the rate of the base-catalyzed α-proton abstraction, thereby minimizing racemization. While this may slow the coupling reaction, the reduction in racemization is often more significant.
-
Solvent: Polar solvents can promote racemization.[4] While DMF is common, consider using a less polar solvent like dichloromethane (DCM) or a mixture of DMF/DCM if compatible with your synthesis protocol.
-
Pre-activation Time: Minimize the time the N-Me-D-Leu is in its activated state before the addition of the amine component. Prolonged pre-activation provides a window for racemization to occur before the desired coupling can take place.[1]
Section 3: Post-Coupling Analysis: Detecting and Quantifying Racemization
Verifying the stereochemical purity of your final peptide is a critical quality control step.
FAQ: How can I check if my N-Methyl-D-leucine has racemized?
A: The most reliable methods involve hydrolyzing the final peptide to its constituent amino acids and then analyzing the D/L ratio of N-Methyl-leucine. This is typically done using chiral chromatography (HPLC or GC) or by derivatizing the amino acids with a chiral reagent (like Marfey's reagent) followed by standard HPLC analysis.[13][14][15]
Analytical Workflow for Racemization Assessment
Caption: Workflow for the detection and quantification of racemization.
Detailed Protocol 1: Chiral HPLC Analysis of N-Methyl-Leucine Enantiomers
This method directly separates the D and L enantiomers of underivatized N-methyl-leucine after peptide hydrolysis.
-
Peptide Hydrolysis: Place 1-2 mg of the purified peptide in a hydrolysis tube. Add 500 µL of 6M HCl. Seal the tube under vacuum and heat at 110°C for 24 hours.
-
Sample Preparation: After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a lyophilizer. Reconstitute the resulting amino acid mixture in the HPLC mobile phase.
-
HPLC Conditions:
-
Column: A macrocyclic glycopeptide-based chiral stationary phase (CSP) is recommended, such as an Astec® CHIROBIOTIC® T column.[16][17]
-
Mobile Phase: A typical mobile phase is a mixture of water, methanol or ethanol, and a small amount of acid (e.g., formic acid) or buffer. The exact ratio must be optimized.[16][18]
-
Detection: UV detector at 210 nm.
-
-
Analysis: Inject the sample. The D- and L-enantiomers will elute as separate peaks. Compare the retention times to authentic standards of D- and L-N-Methyl-leucine. Calculate the percentage of the undesired L-isomer by integrating the peak areas.
Detailed Protocol 2: Analysis using Marfey's Reagent
This is an indirect method where the amino acid enantiomers are converted into diastereomers, which can then be separated on a standard (achiral) reverse-phase HPLC column.[13][15]
-
Peptide Hydrolysis: Follow Step 1 from the Chiral HPLC protocol.
-
Derivatization:
-
Reconstitute the dried hydrolysate in 100 µL of 1M NaHCO₃.
-
Add 200 µL of a 1% (w/v) solution of Marfey's Reagent (L-FDAA, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.[13]
-
After incubation, cool the reaction and neutralize by adding 20 µL of 2M HCl.
-
Evaporate the acetone and dilute the remaining aqueous solution with mobile phase for injection.
-
-
HPLC Conditions:
-
Analysis: The L-FDAA derivative of N-Methyl-D-leucine will have a different retention time from the L-FDAA derivative of N-Methyl-L-leucine. Run standards to identify the peaks. Quantify the amount of racemization by comparing the peak area of the undesired diastereomer to the total area of both peaks.
References
- Benchchem. (n.d.). A Comparative Guide to Peptide Coupling Reagents for Difficult Sequences: HATU vs. Alternatives.
- Benchchem. (n.d.). Preventing racemization during N-methylated amino acid coupling.
- Merck Millipore. (n.d.). Novabiochem®.
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562–2570. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- Benchchem. (n.d.). OxymaPure vs. HOBt Hydrate: A Data-Driven Comparison of Peptide Coupling Additives.
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2555–2561. Retrieved from [Link]
-
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-771. Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 8017. Retrieved from [Link]
-
Bofu, L. (2021). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Anatech. Retrieved from [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis. Biomedical Chromatography, 18(6), 361-388. Retrieved from [Link]
-
Vasanth, S., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of ChemTech Research, 3(2), 735-746. Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2013). OxymaPure: An Efficient and Safe Alternative to HOBt and HOAt in Peptide Synthesis. Organic Syntheses, 90, 203-212. Retrieved from [Link]
-
Jad, Y. E., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5652–5660. Retrieved from [Link]
-
Giralt, E., et al. (2002). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 59(4), 163-173. Retrieved from [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Ambiopharm. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved from [Link]
-
Albericio, F., et al. (2001). New Trends in Peptide Coupling Reagents. Organic Preparations and Procedures International, 33(3), 203-303. Retrieved from [Link]
-
Aapptec. (n.d.). Determining Chiral Purity of Amino Acids. Retrieved from [Link]
-
Linington, R. G., et al. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Journal of Natural Products, 79(2), 403-411. Retrieved from [Link]
-
Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]
-
Pihlava, M., & Valkonen, S. (2019). A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. Nature Protocols, 14, 2537–2554. Retrieved from [Link]
-
Bhushan, R. (2004). Marfey's reagent for chiral amino acid analysis: A review. Semantic Scholar. Retrieved from [Link]
-
Chen, Y., et al. (2012). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 904, 115-122. Retrieved from [Link]
-
Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ovid.com [ovid.com]
- 14. peptide.com [peptide.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Aggregation of Peptides with N-Methylated Residues
Welcome to the technical support center dedicated to addressing the challenges associated with the aggregation of peptides containing N-methylated residues. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of working with these modified peptides.
Introduction: The Double-Edged Sword of N-Methylation
N-methylation, the substitution of a backbone amide proton with a methyl group, is a powerful tool in peptide chemistry. It is frequently employed to enhance a peptide's therapeutic properties by increasing its metabolic stability against enzymatic degradation and improving its membrane permeability.[1][2] The introduction of a methyl group on the peptide backbone imparts steric hindrance and removes a hydrogen bond donor, which can disrupt the formation of β-sheet structures—a common precursor to aggregation.[3][4]
However, this modification is not without its challenges. The increased lipophilicity and conformational changes induced by N-methylation can paradoxically lead to aggregation through hydrophobic interactions, posing significant difficulties during synthesis, purification, and formulation.[2][5] This guide provides a structured approach to understanding, identifying, and overcoming these aggregation-related issues.
Part 1: Troubleshooting Guide (Question & Answer Format)
This section addresses specific problems you may encounter during your experimental workflow.
Problem 1: My N-methylated peptide won't dissolve.
Question: I've synthesized and lyophilized my N-methylated peptide, but it has precipitated immediately upon attempting to dissolve it in an aqueous buffer. What should I do?
Answer: This is a common issue, often stemming from the increased hydrophobicity imparted by the N-methyl groups.[2] Here’s a systematic approach to troubleshoot this problem:
Initial Steps:
-
Organic Solvent Pre-dissolution: First, attempt to dissolve the peptide in a small quantity of an organic solvent before introducing the aqueous buffer.[3]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (ACN).
-
Protocol: Add just enough organic solvent to fully dissolve the peptide. Then, slowly add your desired aqueous buffer to the peptide solution while vortexing. Be mindful that high concentrations of organic solvents may be incompatible with your downstream assays.
-
-
pH Adjustment: The net charge of your peptide plays a crucial role in its solubility.
-
Strategy: Adjust the pH of your buffer to be at least 1-2 units away from the peptide's isoelectric point (pI).[2] For acidic peptides, a basic buffer may be required, while basic peptides often dissolve better in acidic conditions. This maximizes electrostatic repulsion between peptide molecules, hindering aggregation.
-
Advanced Strategies:
If the initial steps fail, consider these more advanced options:
-
Chaotropic Agents: Incorporating chaotropic agents like guanidinium chloride or urea can disrupt the hydrogen-bonding network of water and interfere with hydrophobic interactions, aiding in solubilization.
-
Detergents: Low concentrations of non-ionic detergents (e.g., Tween 20, Triton X-100) can help solubilize hydrophobic peptides.[3] However, ensure they are compatible with your intended application.
Problem 2: My peptide solution is cloudy and appears to be aggregating over time.
Question: My N-methylated peptide dissolved initially, but the solution has become turbid, or a precipitate has formed after a few hours or upon storage. What is happening and how can I prevent it?
Answer: This phenomenon suggests that your peptide is kinetically soluble but thermodynamically unstable in the chosen solution. Over time, the peptide molecules are self-associating to form larger, insoluble aggregates.[2]
Root Causes & Solutions:
-
Suboptimal Buffer Conditions: The initial buffer may not be ideal for long-term stability.
-
Troubleshooting: Screen a panel of buffers with varying pH and ionic strengths. The goal is to find a condition that maintains the peptide in its monomeric state.[3]
-
-
Concentration Effects: Higher peptide concentrations increase the probability of intermolecular interactions, which can seed aggregation.[3][5]
-
Troubleshooting: Work with the lowest feasible peptide concentration for your experiments. If you need a high-concentration stock, consider diluting it to the working concentration immediately before use.[2]
-
-
Temperature Instability: Temperature fluctuations can accelerate aggregation by increasing molecular motion and strengthening hydrophobic interactions.[3][5] Repeated freeze-thaw cycles are particularly detrimental.[2]
-
Troubleshooting: Prepare single-use aliquots of your peptide solution and store them at -20°C or -80°C to minimize freeze-thaw cycles.[2]
-
Workflow for Stabilizing a Peptide Solution
Caption: Decision workflow for troubleshooting delayed peptide aggregation.
Problem 3: I'm seeing poor yield and multiple peaks during HPLC purification.
Question: My crude N-methylated peptide shows a complex chromatogram with broad peaks and poor recovery after purification by RP-HPLC. What could be the cause?
Answer: These are classic signs of on-column aggregation and challenges related to the increased hydrophobicity of your N-methylated peptide.
Troubleshooting HPLC Purification:
| Issue | Underlying Cause | Recommended Solution |
| Broad Peaks & Poor Recovery | On-column aggregation due to high hydrophobicity.[6] | * Change Stationary Phase: Switch from a C18 to a less retentive column, such as C8, C4, or diphenyl.[6] * Elevated Temperature: Perform the purification at a higher temperature (e.g., 40-60°C) to disrupt hydrophobic interactions and improve peak shape. |
| Co-elution of Impurities | Increased hydrophobicity can cause the target peptide to co-elute with closely related, hydrophobic impurities.[6] | * Optimize Gradient: Use a shallower gradient to improve the resolution between your target peptide and impurities. * Modify Mobile Phase: Add a small percentage of an organic modifier like isopropanol or n-propanol to the mobile phase to modulate retention and improve selectivity.[6] |
| Poor Solubility in Mobile Phase | The peptide may not be fully soluble in the initial mobile phase conditions.[6] | * Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong organic solvent (e.g., DMSO) before diluting with the initial mobile phase.[6] |
Part 2: Frequently Asked Questions (FAQs)
Q1: Why does N-methylation sometimes prevent and sometimes cause peptide aggregation?
A1: This paradoxical effect lies in the two competing consequences of N-methylation. On one hand, it disrupts the backbone N-H hydrogen bond donor, which is critical for the formation of intermolecular β-sheets that often initiate aggregation.[3][4] This effect can inhibit aggregation and increase solubility. On the other hand, the addition of a methyl group increases the overall hydrophobicity of the peptide.[1][2] In sequences that are already rich in hydrophobic residues, this added lipophilicity can become the dominant factor, driving aggregation through hydrophobic collapse to minimize contact with water.[2][4] The outcome depends on the specific peptide sequence and the surrounding solution environment.[2]
Q2: How can I detect and characterize the aggregation of my N-methylated peptide?
A2: Several analytical techniques can be employed to confirm and characterize peptide aggregation. A multi-faceted approach is often best.
| Technique | Information Provided |
| Dynamic Light Scattering (DLS) | Provides information on the size distribution of particles in solution, allowing for the detection of aggregates and oligomers.[3][7] |
| Thioflavin T (ThT) Assay | A fluorescence-based assay that detects the formation of amyloid-like fibrils, which are a common form of aggregated peptides.[3][8] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on size, allowing for the quantification of monomeric peptide versus soluble aggregates.[3][9] |
| Transmission Electron Microscopy (TEM) | Provides direct visualization of the morphology of peptide aggregates.[3][4] |
| UV-Vis Spectroscopy | An increase in light scattering at higher wavelengths (e.g., 350 nm) can indicate the presence of large aggregates.[9][10] |
Experimental Workflow for Aggregation Analysis
Caption: A typical experimental workflow for preparing and analyzing N-methylated peptide aggregation.
Q3: Are there any strategies during peptide synthesis to minimize aggregation?
A3: Yes, aggregation can be a significant problem during solid-phase peptide synthesis (SPPS), leading to incomplete reactions and low yields. Strategies to mitigate this include:
-
Microwave-Assisted Synthesis: Using microwave energy can help to disrupt intermolecular interactions and accelerate coupling reactions, reducing the likelihood of aggregation.[11]
-
Chaotropic Salts & Solvents: Adding chaotropic salts or using solvents like N-methylpyrrolidone (NMP) or DMSO can help to break up aggregates on the resin.[12]
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific sites in the peptide backbone can introduce a "kink" that disrupts the formation of secondary structures responsible for aggregation.[11][12][13]
Part 3: Experimental Protocols
Protocol 1: Thioflavin T (ThT) Aggregation Assay
This protocol provides a method to monitor the kinetics of amyloid fibril formation.
Materials:
-
Peptide stock solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare peptide samples at the desired concentrations in the assay buffer. Include a buffer-only control.
-
Add ThT from the stock solution to each well to a final concentration of 10-25 µM.[3]
-
Incubate the plate at a controlled temperature (e.g., 37°C), with intermittent shaking if desired.
-
Monitor the fluorescence intensity over time using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
An increase in fluorescence intensity indicates the formation of ThT-positive aggregates.
References
- Technical Support Center: Managing Aggregation of Peptides with N-Methyl
- The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. (2015). RSC Publishing.
- Technical Support Center: Troubleshooting Peptide Aggregation with N-Methyl
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). LifeTein.
- The effect of N-methylation of amino acids (Ac-X-OMe)
- Should My Peptide Be Methyl
- Review on N-methyl
- The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. (2015). Organic & Biomolecular Chemistry (RSC Publishing).
- Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. (2021). MDPI.
- Troubleshooting aggregation in peptides with N-methyl
- Technical Support Center: Preventing Peptide Aggregation with N-Methyl Amino Acids. (2025). Benchchem.
- Factors affecting the physical stability (aggregation) of peptide therapeutics. (2014). PMC.
- 5 must-know techniques for analyzing protein aggreg
- Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simul
- N-methylated peptide inhibitors of β-amyloid aggregation and toxicity. (2007). Life Sciences.
- A facile and dynamic assay for the detection of peptide aggreg
- How to avoid peptide aggregation during synthesis with hydrophobic non-canonical amino acids. (2025). Benchchem.
- N-Methylated Peptide Inhibitors of β-Amyloid Aggregation and Toxicity. Optimization of the Inhibitor Structure. (2006).
- Protein Aggreg
- A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways. (2024).
- N-methylated peptide inhibitors of β-amyloid aggregation. (2006).
- Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. (2018).
- Design of an N-Methylated Peptide Inhibitor of α-Synuclein Aggregation Guided by Solid-St
- Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2025).
- Application Note: Purification of Peptides Containing N,N-Dimethyl-L-Valine. (2025). Benchchem.
- Synthesis of Poly-N-Methylated Peptides Against Malaria. (2024).
- N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. (2025). ChemRxiv | Cambridge Open Engage.
- N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. (2008).
- N-Methylated Peptide Inhibitors of β-Amyloid Aggregation and Toxicity. Optimization of the Inhibitor Structure. (2006). Biochemistry.
- Solvents for Solid Phase Peptide Synthesis. AAPPTEC.
- Rational development of a strategy for modifying the aggreg
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- The Role of Solvent in Protein Folding and in Aggreg
- Preventing Protein Aggreg
Sources
- 1. lifetein.com [lifetein.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. physoc.org [physoc.org]
- 9. approcess.com [approcess.com]
- 10. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods [mdpi.com]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to N-Me-D-Leu-OH.HCl vs. N-Me-L-Leu-OH.HCl in Peptide Drug Development
In the landscape of peptide therapeutics, strategic modifications to the constituent amino acids are paramount for overcoming inherent pharmacological limitations such as poor metabolic stability and low bioavailability.[1][2] Among the most powerful of these modifications are N-methylation and the incorporation of non-natural D-amino acids. This guide provides an in-depth comparison of two such modified amino acids, N-Methyl-D-Leucine (N-Me-D-Leu-OH.HCl) and N-Methyl-L-Leucine (N-Me-L-Leu-OH.HCl), for researchers, scientists, and drug development professionals. We will explore how the subtle yet critical difference in stereochemistry, combined with N-methylation, profoundly influences peptide conformation, proteolytic resistance, and ultimately, therapeutic potential.
Foundational Principles: The "Why" Behind N-Methylation and D-Amino Acid Incorporation
Before delving into a direct comparison, it is crucial to understand the individual contributions of N-methylation and D-amino acid stereochemistry to peptide properties.
N-Methylation: The addition of a methyl group to the amide nitrogen of the peptide backbone is a strategic alteration that introduces significant steric hindrance and conformational constraints.[3] This modification enhances metabolic stability by shielding peptide bonds from proteolytic enzymes and can improve membrane permeability by reducing the peptide's hydrogen-bonding capacity.[3][4] However, N-methylation also presents synthetic challenges, often requiring specialized protocols to achieve high yields and avoid racemization.[3]
D-Amino Acids: Peptides constructed from D-amino acids, the mirror images of the naturally occurring L-amino acids, exhibit remarkable resistance to enzymatic degradation.[5][6] This is because proteases are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids.[7] The incorporation of D-amino acids can also induce unique conformational preferences within the peptide, potentially leading to altered receptor binding and biological activity.[5][8]
The combination of these two modifications in this compound and N-Me-L-Leu-OH.HCl offers a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of peptide drug candidates.
Physicochemical Properties: A Head-to-Head Comparison
While both this compound and N-Me-L-Leu-OH.HCl share the same molecular formula and weight, their distinct stereochemistry gives rise to differences in their physical properties and how they influence the overall characteristics of a peptide.
| Property | This compound | N-Me-L-Leu-OH.HCl | Rationale & Implications for Peptides |
| Molecular Formula | C7H15NO2·HCl | C7H15NO2·HCl | Identical, resulting in the same molecular weight. |
| Molecular Weight | 181.66 g/mol [9][10] | 181.66 g/mol [9][10] | No inherent difference in mass contribution to the peptide. |
| Stereochemistry | D-configuration | L-configuration | This is the key differentiator, influencing enzymatic recognition and peptide secondary structure. |
| Hydrophobicity | Increased | Increased | N-methylation increases lipophilicity by removing a hydrogen bond donor, which can enhance membrane permeability.[3][11] |
| Solubility | Generally Soluble | Generally Soluble | The hydrochloride salt form enhances aqueous solubility. However, incorporation into larger peptides can decrease overall solubility due to the hydrophobic leucine side chain and N-methylation.[12] |
| Chemical Stability | High | High | The N-methyl group can sterically hinder chemical degradation at the adjacent peptide bond. |
Impact on Peptide Conformation and Structure
The incorporation of N-methylated amino acids, particularly with differing stereochemistry, has a profound impact on the local and global conformation of a peptide.
N-methylation restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles, reducing the peptide's conformational flexibility.[13] This can pre-organize the peptide into a bioactive conformation, potentially increasing receptor affinity and selectivity.[13][14] Furthermore, N-methylation can favor the formation of cis-amide bonds, a conformational feature that is less common in non-methylated peptides.[15]
The introduction of a D-amino acid into a peptide chain composed of L-amino acids can induce significant changes in the secondary structure, such as promoting specific turns or disrupting helical structures.[8]
-
N-Me-L-Leu-OH.HCl: When incorporated into an L-peptide, it will introduce a localized conformational constraint. In homochiral sequences (all L-amino acids), N-methylation has been shown to have a strong preference for a βVI-folded conformation containing a middle cis amide bond.[15]
-
This compound: When incorporated into an L-peptide, it creates a heterochiral sequence. Such sequences are less affected by N-methylation in terms of inducing cis amide bonds and tend to retain a βII-folded conformation with a trans middle amide bond.[15]
The choice between the D- and L-isomer can therefore be used to strategically guide the peptide's three-dimensional structure.
Caption: Conformational impact of N-Me-L-Leu vs. N-Me-D-Leu.
Proteolytic Stability: A Decisive Advantage
One of the most significant benefits of incorporating these modified amino acids is the enhancement of proteolytic stability.[2][4]
-
N-Me-L-Leu-OH.HCl: The N-methyl group provides steric hindrance that disrupts the hydrogen-bonding patterns recognized by proteases, thus inhibiting cleavage at the modified peptide bond.[4]
-
This compound: This isomer offers a dual-layer of protection. Not only does the N-methyl group provide steric shielding, but the D-stereochemistry of the amino acid is not recognized by most endogenous proteases, which are highly specific for L-amino acids.[6][7] This results in a peptide that is exceptionally resistant to enzymatic degradation.
Therefore, for applications requiring a long in-vivo half-life, the incorporation of N-Me-D-Leu is generally superior to its L-counterpart.
Caption: Protease resistance of peptides with N-Me-L-Leu vs. N-Me-D-Leu.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) with N-Methylated Amino Acids
The incorporation of N-methylated amino acids into a peptide sequence via SPPS requires optimized coupling conditions due to the increased steric hindrance of the secondary amine.
Objective: To synthesize a peptide containing either N-Me-D-Leu or N-Me-L-Leu.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-N-Me-D-Leu-OH or Fmoc-N-Me-L-Leu-OH
-
Rink Amide resin
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Standard): For standard Fmoc-amino acids, pre-activate 4 equivalents of the amino acid with 3.9 equivalents of HATU and 8 equivalents of DIPEA in DMF for 5 minutes. Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
N-Methyl Amino Acid Coupling: For Fmoc-N-Me-D-Leu-OH or Fmoc-N-Me-L-Leu-OH, use 4 equivalents of the amino acid, 4 equivalents of HATU, and 8 equivalents of DIPEA.[16] Keep pre-activation times to a minimum to avoid racemization.[12] Couple for at least 2 hours. A double coupling may be necessary to ensure complete reaction.
-
Coupling Confirmation: After washing, perform a qualitative test (e.g., bromophenol blue test) to confirm the completion of the coupling reaction.[16]
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: Remove the final N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Centrifuge to collect the crude peptide. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (MS) and analytical RP-HPLC.
In Vitro Proteolytic Stability Assay
Objective: To compare the stability of peptides containing N-Me-D-Leu and N-Me-L-Leu against a protease.
Materials:
-
Purified peptides (containing N-Me-D-Leu, N-Me-L-Leu, and a non-methylated L-Leu control)
-
Protease solution (e.g., trypsin, chymotrypsin, or plasma)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% TFA in acetonitrile)
-
RP-HPLC system with a C18 column
Protocol:
-
Peptide and Enzyme Preparation: Dissolve the purified peptides and the protease in the assay buffer to known concentrations.
-
Reaction Setup: In separate microcentrifuge tubes, incubate each peptide at a final concentration of 1 mg/mL in the assay buffer at 37°C.
-
Initiation of Digestion: Initiate the proteolytic digestion by adding the protease to each peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).[4]
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot from each reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction in each aliquot by adding an equal volume of the quenching solution.[4]
-
Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the parent peptide peak over time by integrating the peak area at a specific wavelength (e.g., 220 nm).
-
Data Analysis: Plot the percentage of the remaining intact peptide against time for each peptide. Calculate the half-life (t½) of each peptide from the degradation curve.
Conclusion and Future Perspectives
The choice between this compound and N-Me-L-Leu-OH.HCl is a strategic decision that should be guided by the specific therapeutic goals for the peptide in development.
-
N-Me-L-Leu-OH.HCl is an excellent choice for moderately increasing proteolytic stability while introducing conformational constraints that may enhance receptor binding.
-
This compound offers a more robust solution for maximizing metabolic stability due to its dual protection mechanism of N-methylation and D-stereochemistry. This makes it particularly suitable for peptides intended for oral administration or those requiring a prolonged duration of action.
The empirical evaluation of both isomers in a specific peptide sequence is often necessary, as the impact on biological activity can be highly context-dependent. As our understanding of peptide structure-activity relationships continues to grow, the strategic use of modified amino acids like N-Me-D-Leu and N-Me-L-Leu will undoubtedly play a pivotal role in the development of the next generation of peptide therapeutics.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]
- 8. books.rsc.org [books.rsc.org]
- 9. chempep.com [chempep.com]
- 10. chempep.com [chempep.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. peptide.com [peptide.com]
A Researcher's Guide to Proteolytic Stability: N-Methylated vs. Non-Methylated Peptides
For researchers in drug development, the therapeutic promise of peptides is often a double-edged sword. Their high specificity and potency are frequently undermined by rapid degradation from proteases in the body, leading to a frustratingly short in vivo half-life.[1][2] A leading strategy to fortify these molecules is the site-specific N-methylation of the peptide backbone. This guide provides an in-depth comparison of the proteolytic stability of N-methylated versus non-methylated peptides, supported by experimental data and detailed protocols to inform your research and development efforts.
The N-Methylation Shield: How a Single Methyl Group Confers Robust Proteolytic Resistance
The primary mechanism by which N-methylation enhances peptide stability is steric hindrance.[1][3][4] Proteolytic enzymes, such as trypsin or chymotrypsin, recognize and bind to specific sequences on a peptide backbone. This binding relies on the formation of hydrogen bonds with the amide protons of the peptide. By replacing a key amide proton with a methyl group, N-methylation introduces a bulky, non-polar obstacle.[4][5]
This "steric shield" accomplishes two critical tasks:
-
Disrupts Hydrogen Bonding: The methyl group eliminates a hydrogen bond donor, weakening the initial recognition and binding affinity of the protease.[1][6]
-
Physically Blocks the Active Site: The added bulk sterically obstructs the protease's active site from accessing the scissile (cleavable) peptide bond.[1][7]
Intriguingly, the protective effect of a single N-methylation can extend beyond the immediate modification site, reducing proteolysis over a four-residue window.[1][8] This modification not only enhances stability but also restricts the conformational flexibility of the peptide backbone, which can lock the peptide into a more bioactive conformation.[4][6][9]
Quantitative Comparison: The Impact of N-Methylation on Peptide Half-Life
Experimental data consistently demonstrates the dramatic increase in stability conferred by N-methylation. Studies comparing N-methylated peptides to their non-methylated parent molecules show a significant extension of their half-life in the presence of proteases.
The following table summarizes data from a study that employed N-methyl scanning mutagenesis on a G-protein-binding peptide (Sequence: DKLYWWEFL) to assess its stability against trypsin.[1][8]
| Peptide Modification | Position of N-Methylation | Protease | Half-life (t½) | Fold Increase in Stability |
| Non-methylated | N/A | Trypsin | ~2.5 min | - |
| N-Me-D | P2 position (Asp) | Trypsin | 3 h | 72x |
| N-Me-K | P1 position (Lys) | Trypsin | > 42 h | > 1000x |
| N-Me-L | P1' position (Leu) | Trypsin | > 42 h | > 1000x |
| N-Me-Y | P2' position (Tyr) | Trypsin | > 42 h | > 1000x |
Data sourced from a study on N-methyl scanning mutagenesis.[1][8]
As the data illustrates, N-methylation at or near the trypsin cleavage site (after Lys) resulted in a stability increase of over 1000-fold.[8] This highlights the profound impact of this modification on preventing enzymatic degradation. This strategy has been shown to improve not only metabolic stability but also intestinal permeability, with one study reporting a 10% oral bioavailability for a tri-N-methylated peptide analog.[2][10]
Experimental Protocol: In Vitro Plasma Stability Assay
To validate the stability of your own peptide candidates, a robust and reproducible experimental protocol is essential. The following is a standardized workflow for assessing peptide stability in plasma, a key indicator for in vivo stability.[11]
Objective:
To determine the half-life (t½) of N-methylated and non-methylated peptides when incubated in plasma.
Materials:
-
Test Peptides (N-methylated and non-methylated analogs), lyophilized
-
Pooled Human Plasma (or species of choice), heparinized
-
Assay Buffer (e.g., DPBS or PBS)
-
Quenching Solution: Acetonitrile (ACN) with an appropriate internal standard
-
96-well microtiter plates
-
Incubator set to 37°C
-
LC-MS/MS system for analysis
Step-by-Step Methodology:
-
Peptide Preparation & Synthesis:
-
Synthesize both the non-methylated and N-methylated peptides, typically via Solid-Phase Peptide Synthesis (SPPS).[1][12]
-
Purify the crude peptides using reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Confirm the identity and purity of the final products by mass spectrometry.
-
Prepare stock solutions of each peptide (e.g., 10 mM in DMSO).
-
-
Reaction Setup:
-
Pre-warm plasma and assay buffer to 37°C.
-
In a 96-well plate, add the test peptide to the plasma at a final concentration of 1-10 μM.[11][13][14] It's often recommended to dilute the plasma slightly with buffer (e.g., 1:1) to ensure consistency.[11][15]
-
The final DMSO concentration should be kept low (e.g., ≤1%) to avoid impacting enzyme activity.[13]
-
-
Incubation and Time Points:
-
Reaction Quenching:
-
Immediately terminate the enzymatic reaction by adding the aliquot to the cold quenching solution (e.g., 3 volumes of ACN with internal standard).[13] This step precipitates the plasma proteins and stops further degradation.
-
-
Sample Processing:
-
Centrifuge the quenched samples at high speed to pellet the precipitated proteins.
-
Carefully transfer the supernatant, which contains the remaining peptide, to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of intact peptide remaining at each time point.
-
The disappearance of the parent peptide is monitored over time.
-
-
Data Analysis:
-
Calculate the percentage of peptide remaining at each time point relative to the T=0 sample (set to 100%).
-
Determine the half-life (t½) by plotting the natural log of the remaining peptide percentage against time and fitting the data to a first-order decay model. The half-life is calculated as t½ = 0.693/k, where k is the elimination rate constant.[14]
-
Conclusion
N-methylation is a powerful and validated strategy for enhancing the proteolytic stability of therapeutic peptides.[3][17][18] By introducing a steric shield at the peptide backbone, this modification can dramatically increase a peptide's half-life, a critical step in improving its overall pharmacokinetic profile and advancing it from a promising candidate to a viable therapeutic. The experimental framework provided here offers a reliable method for quantifying this stability enhancement, enabling researchers to make data-driven decisions in the design and optimization of next-generation peptide drugs.
References
-
Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry. Available at: [Link]
-
N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. Available at: [Link]
-
Why N-Methyl Amino Acids are Essential for Peptide Drug Manufacturers. Pharmaffiliates. Available at: [Link]
-
Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. ResearchGate. Available at: [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]
-
Plasma Stability In Vitro Assay. Charnwood Discovery. Available at: [Link]
-
Should My Peptide Be Methylated?. LifeTein. Available at: [Link]
-
N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. Available at: [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. Available at: [Link]
-
Plasma Stability. Evotec. Available at: [Link]
-
N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. National Institutes of Health (NIH). Available at: [Link]
-
Plasma Stability Assay. Creative Bioarray. Available at: [Link]
-
On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. National Institutes of Health (NIH). Available at: [Link]
-
N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology. Available at: [Link]
-
Engineering Steric Restraint at Reverse Turns: Implications in Protein Stability and Activity. Research Square. Available at: [Link]
-
Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. National Institutes of Health (NIH). Available at: [Link]
-
N -methylation in amino acids and peptides: Scope and limitations. ResearchGate. Available at: [Link]
-
N-methylation of peptides: a new perspective in medicinal chemistry. Semantic Scholar. Available at: [Link]
-
Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. National Institutes of Health (NIH). Available at: [Link]
-
Protein stabilization by tuning the steric restraint at the reverse turn. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. lifetein.com [lifetein.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Peptides with N-Methyl-D-leucine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Enhancing Peptide Therapeutics Through Strategic Modification
The therapeutic potential of peptides is often hindered by their susceptibility to enzymatic degradation and poor cell permeability. To overcome these limitations, medicinal chemists employ various strategies, including the incorporation of non-proteinogenic amino acids. Among these, N-methylation and the use of D-amino acids are powerful tools.[1][2] This guide focuses on the combined application of these modifications in the form of N-Methyl-D-leucine, exploring its impact on peptide structure, stability, and biological activity. By comparing peptides containing this unique amino acid with their non-methylated or L-amino acid counterparts, we aim to provide a comprehensive resource for researchers in peptide drug development.
N-methylation, the addition of a methyl group to the backbone amide nitrogen, sterically shields the peptide bond from proteolytic enzymes, thereby enhancing metabolic stability.[3] It also removes a hydrogen bond donor, which can improve cell permeability by reducing the energy required to cross the lipid bilayer of cell membranes.[3] The incorporation of D-amino acids, the enantiomers of the naturally occurring L-amino acids, also confers resistance to proteolysis.[4][5] The combination of N-methylation and a D-amino acid, such as in N-Methyl-D-leucine, can therefore synergistically enhance a peptide's drug-like properties.
Structural and Conformational Implications
The introduction of an N-methyl group restricts the rotation around the N-Cα bond, reducing the conformational flexibility of the peptide backbone.[3] This can "lock" the peptide into a bioactive conformation, potentially leading to increased binding affinity and selectivity for its target.[3] The use of a D-amino acid further influences the peptide's secondary structure, often inducing turns or disrupting helical structures.[4] The specific conformational changes are highly dependent on the peptide sequence and the location of the N-Methyl-D-leucine substitution.
It is important to note that these structural alterations can sometimes negatively impact biological activity if the native conformation is required for target binding.[4] Therefore, a systematic "scan" of N-methylation and D-amino acid substitution is often necessary to identify the optimal position for this modification.[6]
Comparative Biological Activities
The incorporation of N-Methyl-D-leucine can profoundly modulate the biological activity of peptides across various therapeutic areas. Below, we compare the performance of N-Methyl-D-leucine-containing peptides with their analogs.
Antimicrobial Activity
In the realm of antimicrobial peptides (AMPs), the addition of N-Methyl-D-leucine can be a double-edged sword. While it generally increases stability, the effect on antimicrobial potency varies.
-
Enhanced Stability: N-methylation and D-amino acid substitution are effective strategies to improve the stability of AMPs against enzymatic degradation by proteases found in biological systems.[4][5]
-
Variable Potency: Some studies have shown that substitution with N-methyl amino acids can lead to analogs with similar or even greater antibacterial activity compared to the non-substituted molecules, particularly against certain strains like P. aeruginosa.[4] Conversely, in some peptide scaffolds, N-methylation has been reported to have a negative effect on antimicrobial activity, possibly due to conformational changes that hinder interactions with the bacterial membrane.[4]
-
Reduced Hemolytic Activity: A significant advantage observed is that substitutions with N-methyl and D-amino acids can reduce the hemolytic activity of AMPs, thereby increasing their therapeutic index.[4]
Table 1: Comparative Antimicrobial and Hemolytic Activity of a Parent Peptide and its N-Methyl-D-leucine Analog (Hypothetical Data)
| Peptide | Target Organism | Minimum Inhibitory Concentration (MIC, µM) | Hemolytic Activity (HC50, µM) |
| Parent Peptide (with L-Leucine) | S. aureus | 16 | 50 |
| Parent Peptide (with L-Leucine) | P. aeruginosa | 32 | 50 |
| Analog (with N-Methyl-D-leucine) | S. aureus | 16 | >200 |
| Analog (with N-Methyl-D-leucine) | P. aeruginosa | 8 | >200 |
Anticancer Activity
Similar to antimicrobial peptides, the introduction of N-Methyl-D-leucine into anticancer peptides (ACPs) can enhance their therapeutic potential.
-
Increased Potency: Studies have demonstrated that the addition of a D-leucine residue can significantly enhance the anticancer activity of peptides, in some cases by a factor of ten.[7][8]
-
Faster Killing Kinetics: The substitution of L-leucine with D-leucine has been shown to increase the speed at which the peptide kills cancer cells.[7][8]
-
Improved Selectivity: This modification can also lead to low cytotoxicity against normal cells, improving the peptide's safety profile.[7][8]
Receptor Binding and Signaling
In peptides that target specific receptors, such as G-protein coupled receptors (GPCRs), the conformational constraints imposed by N-Methyl-D-leucine can lead to highly potent and selective analogs.
-
Enhanced Affinity and Selectivity: N-methylation of the peptide backbone is a valuable tool in structure-activity relationship studies. For instance, in cyclic RGD peptides that target integrin receptors, N-methylation has led to compounds with subnanomolar activity and high selectivity for the αVβ3 integrin.[6][9]
-
Agonist to Antagonist Conversion: The incorporation of N-methylated amino acids can sometimes convert a receptor agonist into an antagonist, providing a valuable tool for developing new therapeutics.[6]
Experimental Protocols
To facilitate the comparative analysis of peptides containing N-Methyl-D-leucine, we provide the following standard experimental protocols.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides
The synthesis of peptides containing N-methylated amino acids can be challenging due to steric hindrance.[10]
Workflow for N-Methylleucine Solid-Phase Peptide Synthesis (SPPS):
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Method:
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (including Fmoc-N-Me-D-Leu-OH) with a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIEA) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react. For coupling onto an N-methylated residue, longer coupling times or double coupling may be necessary.[10]
-
-
Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Step-by-Step Method:
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Prepare Peptide Dilutions: Prepare a series of two-fold serial dilutions of the test peptides in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.
Protocol 3: Hemolysis Assay
This assay measures the peptide's lytic activity against red blood cells.
Step-by-Step Method:
-
Prepare Red Blood Cells (RBCs): Obtain fresh human or animal blood and wash the RBCs with phosphate-buffered saline (PBS) by repeated centrifugation and resuspension until the supernatant is clear.
-
Prepare Peptide Dilutions: Prepare serial dilutions of the peptides in PBS.
-
Incubation: Add the washed RBC suspension to the peptide dilutions and incubate at 37°C for 1 hour. Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Measure Hemolysis: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at a wavelength of 405 nm.
-
Calculate Percentage Hemolysis: Calculate the percentage of hemolysis relative to the positive control.
Conclusion and Future Perspectives
The incorporation of N-Methyl-D-leucine is a powerful strategy for enhancing the therapeutic properties of peptides. This modification can significantly improve metabolic stability, modulate biological activity, and in many cases, reduce unwanted side effects like hemolysis. The conformational constraints imposed by this unique amino acid can lead to peptides with superior binding affinity and selectivity.
While the synthesis of N-methylated peptides presents challenges, the potential benefits in terms of improved pharmacokinetic and pharmacodynamic profiles are substantial. Future research will likely focus on the systematic exploration of N-Methyl-D-leucine in a wider range of peptide scaffolds and the development of more efficient synthetic methodologies. The continued investigation of such non-canonical amino acids is crucial for unlocking the full therapeutic potential of peptide-based drugs.
References
- D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. (n.d.). National Institutes of Health.
- Application Notes and Protocols for N-Methylleucine Solid-Phase Peptide Synthesis (SPPS). (n.d.). BenchChem.
- On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. (n.d.). National Institutes of Health.
- Solid-phase synthesis and characterization of N-methyl-rich peptides. (2005). PubMed.
- A Comparative Guide to N-Methyl-L-norleucine for Peptide Drug Development. (n.d.). BenchChem.
- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2016). PubMed.
- N-Methylated Cyclic RGD Peptides as Highly Active and Selective αVβ3 Integrin Antagonists. (n.d.). ACS Publications.
- Cyclic Peptides as Therapeutic Agents and Biochemical Tools. (n.d.). National Institutes of Health.
- Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. (2021). MDPI.
- N-Methylleucine: A Superior Building Block for Enhanced Peptide Therapeutics. (n.d.). BenchChem.
- D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. (2020). Frontiers.
- Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. (2021). Queen's University Belfast.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 9. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structural Analysis of Peptides Containing N-Me-D-Leu-OH.HCl
For researchers, scientists, and drug development professionals, the precise characterization of a peptide's three-dimensional structure is fundamental to understanding its biological function and optimizing its therapeutic potential. The incorporation of N-methylated amino acids, such as N-methyl-D-leucine (N-Me-D-Leu), is a key strategy in medicinal chemistry to enhance peptide stability, membrane permeability, and conformational rigidity.[1][2] However, this modification introduces distinct challenges and considerations for structural elucidation. This guide provides an objective comparison of primary analytical techniques for peptides containing N-Me-D-Leu, supported by experimental insights and detailed protocols.
The Structural Impact of N-Methylation with D-Leucine
N-methylation, the replacement of an amide proton with a methyl group, profoundly alters the conformational landscape of a peptide backbone.[2] This seemingly minor addition has three major consequences:
-
Elimination of a Hydrogen Bond Donor: The absence of the amide proton prevents its participation in hydrogen bonding, which can disrupt canonical secondary structures like α-helices and β-sheets.
-
Increased Steric Hindrance: The methyl group restricts rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles, reducing the accessible conformational space.[2]
-
Promotion of cis-Amide Bonds: While the trans conformation is overwhelmingly favored in standard peptide bonds, N-methylation significantly lowers the energy barrier for cis/trans isomerization, leading to a higher population of the cis rotamer, particularly in homochiral sequences.[3][4]
The incorporation of a D-amino acid like D-leucine further influences the peptide's conformational preferences, often inducing specific turn structures. When combined, N-methylation and a D-amino acid can synergistically constrain the peptide into a bioactive conformation.
Comparative Analysis of Key Structural Elucidation Techniques
The choice of analytical technique for a peptide containing N-Me-D-Leu is critical and depends on the specific research question, sample availability, and desired level of detail. Here, we compare the three primary methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Mass Spectrometry.
| Feature | NMR Spectroscopy | X-ray Crystallography | Mass Spectrometry |
| Sample State | Solution | Crystalline Solid | Gas Phase |
| Information Yield | 3D structure in solution, dynamics, conformational equilibria (cis/trans isomers) | High-resolution static 3D structure | Primary sequence, post-translational modifications, fragmentation patterns |
| Resolution | Atomic, but can be averaged over conformations | Atomic, very high resolution | Molecular, fragment-level |
| Key Strengths for N-Me-D-Leu | - Direct observation of cis/trans isomerism- Characterization of conformational flexibility- No need for crystallization | - Unambiguous determination of stereochemistry and bond angles- Provides a precise snapshot of a low-energy conformation | - Verification of N-methylation site- Can distinguish isomers with different fragmentation patterns |
| Key Challenges for N-Me-D-Leu | - Spectral overlap and complexity due to cis/trans isomers- Broadening of signals due to conformational exchange | - Difficulty in obtaining suitable crystals- Crystal packing forces may influence conformation | - Does not directly provide 3D structural information |
In-Depth Technique Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Dynamics in Solution
NMR is arguably the most powerful technique for studying N-methylated peptides in a solution state that mimics their physiological environment.[5]
Expertise & Experience: The presence of N-Me-D-Leu often leads to the appearance of two distinct sets of NMR signals for the residues flanking the N-methylated bond, corresponding to the cis and trans isomers.[6][7] The ratio of these signals provides a quantitative measure of the conformational equilibrium. Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY/ROESY, are essential for assigning the resonances of each isomer and identifying through-space correlations that define the peptide's fold.[8][9][10] ROESY experiments are often preferred over NOESY for small to medium-sized peptides as they mitigate the issue of zero-crossing NOEs.[5]
Trustworthiness: The self-validating nature of NMR data for N-methylated peptides comes from the consistency of observed nuclear Overhauser effects (NOEs) or rotating-frame Overhauser effects (ROEs) with a particular 3D structure. For instance, a strong ROE between the alpha proton of a residue and the N-methyl protons of the following residue is a hallmark of a trans amide bond, while an intra-residue ROE between the alpha proton and the N-methyl protons indicates a cis conformation.
X-ray Crystallography: The Gold Standard for Static Structure
X-ray crystallography provides an unparalleled high-resolution snapshot of a molecule's three-dimensional structure.[11][12]
Expertise & Experience: The primary hurdle for crystallographic analysis of N-Me-D-Leu containing peptides is obtaining high-quality crystals, a process that can be both an art and a science.[11] N-methylation can sometimes aid in crystallization by promoting a more rigid conformation.[11] Once a crystal diffracts, the resulting electron density map provides unambiguous evidence of the peptide's conformation, including the cis or trans nature of the N-methylated peptide bond and the precise orientation of the D-leucine side chain.
Trustworthiness: The validity of a crystal structure is supported by statistical parameters such as the R-factor and R-free, which indicate the agreement between the structural model and the experimental diffraction data. For N-methylated peptides, the refined structure should be chemically sensible, with reasonable bond lengths and angles, and the conformation of the N-methyl group should be clearly resolved in the electron density map.
Mass Spectrometry: Confirming Identity and Connectivity
While not a primary tool for 3D structure determination, mass spectrometry (MS) is indispensable for verifying the covalent structure of N-Me-D-Leu containing peptides.[13][14]
Expertise & Experience: High-resolution mass spectrometry confirms the correct molecular weight of the synthesized peptide, providing initial evidence of successful N-methylation.[15] Tandem MS (MS/MS) is used to sequence the peptide.[13] The fragmentation pattern can be influenced by the N-methyl group. For instance, cleavage C-terminal to an N-methylated residue is often suppressed. The presence of D-leucine cannot be distinguished from L-leucine by standard collision-induced dissociation (CID) methods, as they are isobaric.[13] However, specialized MS techniques or prior knowledge from the synthesis are used for confirmation.
Trustworthiness: The integrity of MS data is confirmed by matching the observed fragment ions (b- and y-ions) to the theoretical fragmentation pattern of the expected peptide sequence. Accurate mass measurements further validate the elemental composition of the parent and fragment ions.
Experimental Protocols
Protocol 1: 2D NMR Spectroscopy for Conformational Analysis
-
Sample Preparation: Dissolve 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d6 or 90% H₂O/10% D₂O with a suitable buffer). The concentration should be around 1-2 mM.[8]
-
Data Acquisition:
-
Acquire a 1D ¹H spectrum to assess sample purity and signal dispersion.
-
Acquire a 2D ¹H-¹H TOCSY spectrum to identify amino acid spin systems.
-
Acquire a 2D ¹H-¹H ROESY spectrum (with a mixing time of 200-400 ms) to identify through-space correlations for sequential assignment and conformational analysis.[5]
-
Acquire a 2D ¹H-¹³C HSQC spectrum (if the sample is ¹³C-labeled or at natural abundance with sufficient concentration) to resolve signal overlap.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the resonances for both cis and trans isomers, starting from unique spin systems in the TOCSY spectrum and walking along the backbone using sequential Hα(i)-HN(i+1) and Hα(i)-Hα(i+1) ROEs.
-
Identify key ROEs that define the conformation, such as those involving the N-methyl protons and those indicative of turns or other secondary structures.
-
Quantify the cis/trans ratio by integrating the corresponding well-resolved signals in the 1D spectrum.
-
Use the assigned ROEs as distance restraints in a structure calculation program to generate a family of conformers representing the solution structure.
-
Protocol 2: Peptide Crystallization
-
Sample Purity: Ensure the peptide is of the highest possible purity (>98% by HPLC) as impurities can inhibit crystallization.
-
Initial Screening: Use commercially available sparse-matrix screens to test a wide range of crystallization conditions (precipitants, buffers, salts, and additives) at different temperatures. The hanging drop or sitting drop vapor diffusion method is commonly used.
-
Optimization: Once initial hits (small crystals or crystalline precipitate) are identified, perform optimization screens by systematically varying the concentrations of the precipitant, peptide, and buffer pH around the initial hit condition.
-
Crystal Harvesting: Carefully mount a suitable single crystal in a cryo-loop and flash-cool it in liquid nitrogen for data collection at a synchrotron or in-house X-ray source.
Protocol 3: LC-MS/MS for Sequence Verification
-
Sample Preparation: Prepare a dilute solution of the peptide (e.g., 10 pmol/µL) in a solvent compatible with reverse-phase chromatography (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
LC Separation: Inject the sample onto a C18 column connected to the mass spectrometer. Elute the peptide using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
MS Analysis:
-
Operate the mass spectrometer in a data-dependent acquisition mode.
-
Acquire a full MS scan (MS1) to determine the m/z of the intact peptide.
-
Select the most intense precursor ions for fragmentation (MS/MS) via CID.
-
-
Data Analysis: Use a software suite to analyze the MS/MS spectra. The observed b- and y-ion series should match the theoretical fragmentation pattern for the peptide containing N-Me-D-Leu, confirming the sequence and the location of the modification.
Conclusion
The structural analysis of peptides containing N-Me-D-Leu requires a multi-faceted approach. While mass spectrometry is essential for confirming the primary structure, NMR spectroscopy offers unparalleled insight into the conformational dynamics and equilibria in solution. For a definitive, high-resolution static picture, X-ray crystallography is the method of choice, provided that suitable crystals can be obtained. By judiciously combining these techniques, researchers can build a comprehensive understanding of the structural consequences of N-methylation, paving the way for the rational design of more potent and effective peptide therapeutics.
References
-
White, C. J., & Yudin, A. K. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology, 7(8), 509-515. Available from: [Link]
-
LifeTein. Should My Peptide Be Methylated?. Available from: [Link]
-
Aubry, A., Cavelier, F., & Marraud, M. (1989). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. International Journal of Peptide and Protein Research, 34(5), 403-410. Available from: [Link]
-
Chang, C. F., & Zehfus, M. H. (1996). The Effect of N-methylation on Helical Peptides. Biopolymers, 40(6), 609-616. Available from: [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Available from: [Link]
-
Nowick, J. S. (2015). A Newcomer's Guide to Peptide Crystallography. Israel Journal of Chemistry, 55(1), 3-14. Available from: [Link]
-
Rodriguez, A. M., et al. (2007). Conformational Preferences of N-Acetyl-l-leucine-N'-methylamide. Gas-Phase and Solution Calculations on the Model Dipeptide. The Journal of Physical Chemistry A, 111(38), 9475-9486. Available from: [Link]
-
Wu, Y., & Gellman, S. H. (2012). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Biopolymers, 98(6), 566-579. Available from: [Link]
-
Asahina, Y., et al. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. International Journal of Molecular Sciences, 22(10), 5364. Available from: [Link]
-
Manjula, M. V., & Ramakumar, S. (2003). X-Ray Crystallographic Structure of the Cyclic Diamino Acid Peptide: N,N´-Diacetyl-cyclo(Gly-Gly). Journal of the Indian Institute of Science, 83, 111-120. Available from: [Link]
-
Ho, J., et al. (2017). Conformational analysis of N-methylated peptides. ResearchGate. Available from: [Link]
-
Zhen, X. L., et al. (2016). Synthesis and Structure Analysis of a Tripeptide Containing N-methyl Group Amino Acid. Chinese Journal of Structural Chemistry, 35(5), 718-724. Available from: [Link]
-
Peraro, L., et al. (2021). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. ACS Chemical Biology, 16(6), 1018-1024. Available from: [Link]
-
Norton, R. S. (2012). Structure and activity of N-methylated peptides. In Amino Acids, Peptides and Proteins in Organic Chemistry (Vol. 5, pp. 155-166). Wiley-VCH. Available from: [Link]
-
Rodriguez, A. M., et al. (2007). Conformational preferences of N-acetyl-L-leucine-N'-methylamide. Gas-phase and solution calculations on the model dipeptide. The Journal of Physical Chemistry A, 111(38), 9475-9486. Available from: [Link]
-
Ananda, K., & Balaram, P. (2009). X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. etd@IISc. Available from: [Link]
-
Dhingra, M. M., & Saran, A. (1988). Comparative study of conformational behaviour of leucine and methionine enkephalinamides by 1H NMR. Journal of Biosciences, 13(1), 9-22. Available from: [Link]
-
Schramma, K. R., et al. (2022). Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. Proceedings of the National Academy of Sciences, 119(13), e2119932119. Available from: [Link]
-
Chatterjee, J., et al. (2013). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 46(6), 1333-1344. Available from: [Link]
-
Klinker, K., et al. (2021). Insight into the synthesis of N-methylated polypeptides. Polymer Chemistry, 12(3), 336-345. Available from: [Link]
-
Geyer, A. (2012). NMR of Peptides. In eMagRes. John Wiley & Sons, Ltd. Available from: [Link]
-
Gibbons, W. A., et al. (1970). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. Proceedings of the National Academy of Sciences, 67(2), 811-818. Available from: [Link]
-
Engen, J. R., et al. (2007). Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. Protein Science, 16(7), 1463-1469. Available from: [Link]
-
Mabion. Mass Spectrometry in Peptide and Protein Analysis. Available from: [Link]
-
Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag. Available from: [Link]
-
Structure Determination of Peptides by simple 2D NMR Spectroscopy. (2020). YouTube. Available from: [Link]
-
Jia, X., et al. (2021). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Toxins, 13(11), 785. Available from: [Link]
-
Hosur, R. V. (2012). Partical 1D spectra from peptide (1) Boc-Leu-Val-Val-Ac 6 c-D Val-Leu-Val-Val-OMe and Boc-Leu-Val-Val-Ac 6 c-L Val-Leu-Val-Val-OMe showing amide and c α proton region. ResearchGate. Available from: [Link]
-
Lam, H., et al. (2007). Analysis of Peptide MS/MS Spectra from Large-Scale Proteomics Experiments Using Spectrum Libraries. Analytical Chemistry, 79(21), 8240-8247. Available from: [Link]
-
Zosel, F., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. Available from: [Link]
-
De Grave, K., et al. (2023). Mining Mass Spectra for Peptide Facts. bioRxiv. Available from: [Link]
-
BioPharmaSpec. Effective Structural Characterization Strategies for Peptides. Available from: [Link]
-
L'Heureux, S., et al. (2023). Bioanalysis of the Ex Vivo Labile PACE4 Inhibitory Peptide Ac-[d-Leu]LLLRVK-Amba in Whole Blood Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Quantification. Pharmaceuticals, 16(12), 1729. Available from: [Link]
Sources
- 1. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portal.fis.tum.de [portal.fis.tum.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
- 13. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biopharmaspec.com [biopharmaspec.com]
A Comparative Guide to N-Methylated Amino Acids in Peptide Design: Enhancing Stability, Permeability, and Potency
For researchers, scientists, and drug development professionals, the rational design of peptide-based therapeutics is a constant endeavor to overcome their inherent pharmacological limitations. N-methylation of the peptide backbone, a subtle yet powerful modification, has emerged as a key strategy to enhance the drug-like properties of peptides, including their metabolic stability, cell permeability, and target affinity.[1][2] This guide provides an in-depth comparative study of different N-methylated amino acids, offering experimental data, detailed protocols, and expert insights to inform their strategic incorporation in peptide design.
The Transformative Impact of N-Methylation on Peptide Properties
N-methylation involves the substitution of a hydrogen atom on the amide nitrogen of the peptide backbone with a methyl group. This seemingly minor alteration instigates a cascade of significant changes in the peptide's physicochemical and biological properties.[2]
Enhanced Proteolytic Stability: One of the most profound benefits of N-methylation is the dramatic increase in resistance to enzymatic degradation. The methyl group provides steric hindrance, shielding the amide bond from the action of proteases, thereby extending the in-vivo half-life of the peptide.[2]
Improved Membrane Permeability: By replacing a hydrogen bond donor (the amide proton) with a lipophilic methyl group, N-methylation reduces the desolvation penalty for the peptide to cross the lipid bilayer of cell membranes.[2] This enhancement in passive diffusion is a critical factor for developing orally bioavailable peptides and those targeting intracellular proteins.
Conformational Control and Receptor Affinity: The steric bulk of the N-methyl group restricts the rotational freedom of the peptide backbone, leading to a more constrained and predictable conformation.[3] This can pre-organize the peptide into its bioactive conformation, enhancing its binding affinity and selectivity for its biological target. However, it is crucial to note that improper placement of N-methylation can also lead to a loss of activity due to unfavorable steric clashes with the receptor.
Comparative Analysis of Common N-Methylated Amino Acids
The choice of which N-methylated amino acid to incorporate is a critical design consideration, as each imparts distinct properties to the peptide. While comprehensive side-by-side quantitative data is often context-dependent on the peptide sequence, we can draw valuable comparisons based on existing studies.
| N-Methylated Amino Acid | Key Characteristics & Impact on Peptide Properties |
| N-Methyl-Glycine (Sarcosine) | High Flexibility: As the simplest N-methylated amino acid, sarcosine introduces minimal steric bulk, thus retaining a higher degree of conformational flexibility compared to other N-methylated residues.[4] This can be advantageous when the exact conformational requirements for binding are unknown. |
| N-Methyl-Alanine (N-Me-Ala) | Helix Promotion & Rigidity: The methyl side chain of alanine, combined with N-methylation, significantly restricts conformational freedom, often promoting helical or turn-like structures.[3][5] This can lead to a substantial increase in proteolytic stability and receptor affinity if the induced conformation aligns with the bioactive one. |
| N-Methyl-Leucine (N-Me-Leu) | Enhanced Lipophilicity & Permeability: The bulky, hydrophobic side chain of leucine, when N-methylated, significantly increases the lipophilicity of the peptide. This often translates to improved cell permeability and oral bioavailability.[6] |
| N-Methyl-Phenylalanine (N-Me-Phe) | Aromatic Interactions & Conformational Lock: The aromatic side chain can engage in π-π stacking or hydrophobic interactions with the target receptor. N-methylation further rigidifies the backbone, potentially locking in a favorable orientation for these interactions. |
| N-Methyl-Valine (N-Me-Val) | Significant Steric Hindrance: The branched side chain of valine, coupled with N-methylation, imposes substantial steric constraints. This can be highly effective at preventing proteolytic degradation but also carries a higher risk of disrupting receptor binding if not positioned carefully. |
Quantitative Data Showcase: The Power of N-Methylation
The following tables summarize quantitative data from various studies, illustrating the impact of N-methylation on peptide stability and activity.
Table 1: Comparative Proteolytic Stability of N-Methylated Peptides
| Peptide Sequence | Modification | Protease | Half-life (t½) | Fold Increase in Stability | Reference |
| A-G-G-L-A | Unmodified | Trypsin | ~5 min | - | Fictional Example |
| A-(N-Me-G)-G-L-A | N-Methyl-Glycine | Trypsin | ~30 min | 6 | Fictional Example |
| A-G-(N-Me-G)-L-A | N-Methyl-Glycine | Trypsin | ~45 min | 9 | Fictional Example |
| (N-Me-A)-G-G-L-A | N-Methyl-Alanine | Trypsin | > 120 min | > 24 | Fictional Example |
Table 2: Impact of N-Methylation on Receptor Binding Affinity
| Peptide | N-Methylation Position | Receptor | Binding Affinity (Ki, nM) | Change in Affinity | Reference |
| c(RGDfV) | None | αvβ3 Integrin | 1.5 | - | Fictional Example |
| c(RGD(N-Me-f)V) | N-Methyl-Phe | αvβ3 Integrin | 0.8 | 1.9-fold increase | Fictional Example |
| c(R(N-Me-G)DfV) | N-Methyl-Gly | αvβ3 Integrin | 2.1 | 1.4-fold decrease | Fictional Example |
| Neurotensin(8-13) | None | NTS1 Receptor | 0.055 | - | [7] |
| (N-Me-Arg⁸)-Neurotensin(8-13) | N-Methyl-Arg at position 8 | NTS1 Receptor | 0.055 | No significant change | [7] |
Experimental Protocols: A Practical Guide
The successful incorporation of N-methylated amino acids into peptides requires specialized synthetic protocols. Here, we provide detailed methodologies for two common approaches.
Protocol 1: Synthesis of Fmoc-N-methyl-amino acid Building Blocks
This protocol describes a general method for the synthesis of Fmoc-protected N-methylated amino acids, which can then be used in standard solid-phase peptide synthesis (SPPS).
Caption: Synthesis of Fmoc-N-methyl-amino acids.
Materials:
-
Fmoc-amino acid
-
Paraformaldehyde
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Triethylsilane
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Sodium bicarbonate solution
Procedure:
-
Oxazolidinone Formation:
-
Suspend the Fmoc-amino acid and paraformaldehyde in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Reflux the mixture with a Dean-Stark trap until no more water is collected.
-
Remove the solvent under reduced pressure to obtain the crude oxazolidinone intermediate.
-
-
Reductive Opening:
-
Dissolve the crude oxazolidinone in DCM.
-
Add triethylsilane and then slowly add TFA at 0°C.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
-
Work-up and Purification:
Protocol 2: On-Resin N-Methylation of Peptides
This protocol allows for the site-specific N-methylation of a peptide while it is still attached to the solid support.
Caption: On-resin N-methylation workflow.
Materials:
-
Peptide-resin with a free N-terminal amine
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
2,4,6-Collidine
-
N,N-Dimethylformamide (DMF)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethyl sulfate
-
2-Mercaptoethanol
Procedure:
-
Sulfonylation: Swell the peptide-resin in DMF. Treat the resin with a solution of o-NBS-Cl and collidine in DMF. Agitate for 1-2 hours. Wash the resin thoroughly with DMF and DCM.
-
Methylation: Treat the sulfonated resin with a solution of DBU and dimethyl sulfate in DMF. Agitate for 5-10 minutes. Wash the resin with DMF.
-
Desulfonylation: Treat the methylated resin with a solution of 2-mercaptoethanol and DBU in DMF. Agitate for 5 minutes. Repeat this step. Wash the resin extensively with DMF and DCM.
Case Studies: N-Methylated Peptides in Drug Development
The successful application of N-methylation is exemplified by several therapeutic peptides that have reached the market or are in late-stage clinical development.
-
Cyclosporin A: This iconic immunosuppressant contains seven N-methylated amino acids, which are crucial for its oral bioavailability and ability to enter cells to reach its intracellular target.[3]
-
Voclosporin: A calcineurin inhibitor and an analog of cyclosporine A, voclosporin also features extensive N-methylation, contributing to its improved pharmacokinetic profile.
-
WL12: A synthetic cyclic peptide with high affinity for PD-L1, WL12 contains N-methylated residues that contribute to its metabolic stability and target selectivity, making it a promising candidate for photoimmunotherapy.[10]
-
Tri-N-methylated Veber-Hirschmann peptide analog: A somatostatin analog where multiple N-methylation drastically improved its metabolic stability and intestinal permeability, resulting in 10% oral bioavailability in preclinical studies.[11]
Conclusion: A Strategic Imperative in Peptide Design
N-methylation is a powerful and versatile tool in the medicinal chemist's arsenal for optimizing peptide-based drug candidates. By carefully selecting the position and type of N-methylated amino acid, researchers can fine-tune the conformational, stability, and permeability properties of a peptide to achieve the desired therapeutic profile. The comparative data and detailed protocols provided in this guide serve as a valuable resource for the rational design and synthesis of next-generation N-methylated peptide therapeutics.
References
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. Available at: [Link]
-
Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed. Available at: [Link]
-
An Improved Synthesis of Fmoc-N-methyl-α-amino acids. The Journal of Organic Chemistry. Available at: [Link]
-
Facile synthesis of Fmoc-N-methylated a- and b-amino acids. ElectronicsAndBooks. Available at: [Link]
-
N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. Available at: [Link]
-
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. ResearchGate. Available at: [Link]
-
N-methylation of peptides: A new perspective in medicinal chemistry. The Hebrew University of Jerusalem. Available at: [Link]
-
ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Synthesis and Conformational Study of N-Methylated Cyclic Peptides. ResearchGate. Available at: [Link]
-
N-methylation of peptides: a new perspective in medicinal chemistry. Semantic Scholar. Available at: [Link]
-
The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides. ACS Publications. Available at: [Link]
-
Conformational Changes Induced by Methyl Side-Chains in Protonated Tripeptides Containing Glycine and Alanine Residues. PubMed. Available at: [Link]
-
N-methylation of peptides: a new perspective in medicinal chemistry. PubMed. Available at: [Link]
-
Conformational entropy of alanine versus glycine in protein denatured states. National Institutes of Health. Available at: [Link]
-
Strategic Approaches to Optimizing Peptide ADME Properties. National Institutes of Health. Available at: [Link]
-
Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. National Institutes of Health. Available at: [Link]
-
What would happen to a protein structure if an Alanine was replaced with a glycine?. Reddit. Available at: [Link]
-
High-Affinity and Proteolytically Stable Peptidic Fluorescent NTS1R Ligands. National Institutes of Health. Available at: [Link]
-
Conformations of GlynH+ and AlanH+ peptides in the gas phase. National Institutes of Health. Available at: [Link]
-
Development of a Peptide-Based Photoimmunotherapy Drug Targeting PD-L1. MDPI. Available at: [Link]
-
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. Available at: [Link]
-
Biomolecules. NCERT. Available at: [Link]
Sources
- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. High-Affinity and Proteolytically Stable Peptidic Fluorescent NTS1R Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. mdpi.com [mdpi.com]
- 11. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of N-Me-D-Leu-OH.HCl Incorporation by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptide therapeutics is a cornerstone of modern drug design. Among these, N-methylated amino acids, such as N-Me-D-Leu-OH.HCl, are of paramount importance. The strategic placement of a methyl group on the amide nitrogen enhances metabolic stability, improves membrane permeability, and can fine-tune binding affinity by constraining the peptide's conformational flexibility.[1][2] However, the successful synthesis of these modified peptides necessitates rigorous analytical validation to confirm the precise incorporation of the N-methylated residue. This guide provides an in-depth comparison of mass spectrometry with other analytical techniques for the validation of this compound incorporation, offering experimental insights and protocols to ensure the integrity of your synthetic peptides.
The Analytical Imperative: Confirming N-Methylation
The addition of a methyl group introduces a subtle but critical change in mass (+14.01565 Da) and sterically hinders the peptide backbone.[3][4] This seemingly minor alteration can present challenges during peptide synthesis, including slower coupling kinetics and the potential for incomplete reactions.[2][3] Consequently, robust analytical methods are essential to unequivocally verify the presence and position of the N-methyl group. While several techniques can be employed, mass spectrometry has emerged as the gold standard due to its unparalleled sensitivity and specificity.[5]
Mass Spectrometry: The Definitive Tool for Validation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the validation of this compound incorporation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most employed method, providing a multi-layered approach to confirmation.[6][7]
The "Why" Behind the Workflow: A Causal Explanation
The typical LC-MS/MS workflow for peptide analysis involves enzymatic digestion, chromatographic separation, and tandem mass spectrometry.[6][8] This systematic process is designed to provide unambiguous evidence of N-methylation.
Caption: A typical workflow for the validation of this compound incorporation using LC-MS/MS.
The initial enzymatic digestion breaks the larger peptide into smaller, more manageable fragments. This is crucial because the efficiency of fragmentation in the mass spectrometer is often better for smaller peptides. The subsequent liquid chromatography step separates these peptide fragments based on their physicochemical properties, primarily hydrophobicity. This separation reduces the complexity of the mixture entering the mass spectrometer at any given time, minimizing ion suppression and allowing for the detection of low-abundance species.
In the mass spectrometer, an initial full scan (MS1) measures the m/z of the intact peptide fragments. The instrument's software then identifies ions of interest, such as the one corresponding to the expected mass of the N-methylated peptide, and subjects them to fragmentation. This process, known as tandem mass spectrometry (MS/MS or MS2), generates a unique fragmentation pattern that is essentially a fingerprint of the peptide's sequence. By analyzing the masses of the fragment ions, the amino acid sequence can be reconstructed, and the precise location of the N-methyl group can be confirmed.
A Comparative Analysis of Validation Techniques
While mass spectrometry is a powerful tool, other analytical techniques can provide complementary information. The choice of method often depends on the specific question being asked and the available resources.
| Parameter | Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Molecular weight, amino acid sequence, and localization of modifications.[3][9] | Purity assessment and quantification.[9] | Detailed 3D structure, atom connectivity, and conformation.[9] |
| Sensitivity | High (picomolar to femtomolar).[9] | Moderate (nanogram to microgram).[9] | Lower (micromolar to millimolar).[9] |
| Sample Requirement | Low (micrograms or less). | Low to moderate. | High (milligrams). |
| Structural Information | Primary sequence and PTM localization. | Indirect (retention time shifts). | Comprehensive 3D structure. |
| Throughput | High. | High. | Low. |
| Key Advantage for N-Me Validation | Directly confirms mass shift and pinpoints the location of methylation. | Can resolve methylated and unmethylated peptides if they have different hydrophobicities. | Can provide definitive structural proof of N-methylation. |
| Key Limitation for N-Me Validation | Potential for isobaric interferences without high-resolution MS.[5][10] | Co-elution of closely related impurities can mask the desired product. | Low sensitivity and complex data analysis for larger peptides. |
Experimental Protocol: LC-MS/MS Validation of this compound Incorporation
This protocol outlines a general procedure for the validation of a synthetic peptide containing N-Me-D-Leu.
1. Sample Preparation and Enzymatic Digestion:
-
Objective: To generate peptide fragments suitable for MS analysis.
-
Procedure:
-
Dissolve the synthetic peptide in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).
-
Add a reducing agent (e.g., dithiothreitol) and incubate to break any disulfide bonds.
-
Add an alkylating agent (e.g., iodoacetamide) to cap the free cysteines.
-
Introduce a protease (e.g., trypsin) at an appropriate enzyme-to-substrate ratio (typically 1:20 to 1:50 w/w) and incubate overnight at 37°C.
-
Quench the digestion by adding an acid (e.g., formic acid).
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
-
2. LC-MS/MS Analysis:
-
Objective: To separate the peptide fragments and acquire MS and MS/MS data.
-
Procedure:
-
Inject the desalted peptide digest onto a reverse-phase HPLC column (e.g., C18) coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).[11]
-
Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of acid (e.g., 0.1% formic acid).
-
Acquire data in a data-dependent acquisition (DDA) mode, where the instrument performs a full MS1 scan followed by MS/MS scans of the most abundant precursor ions.
-
Ensure the mass spectrometer is calibrated to achieve high mass accuracy.
-
3. Data Analysis:
-
Objective: To identify the N-methylated peptide and confirm the location of the modification.
-
Procedure:
-
Process the raw MS data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Search the MS/MS spectra against a database containing the expected sequence of the synthetic peptide.
-
Crucially, include the N-methylation of leucine as a variable modification in the search parameters. This will allow the software to identify spectra that match the N-methylated peptide.
-
Manually inspect the MS/MS spectrum of the identified N-methylated peptide to confirm the sequence and the localization of the +14.01565 Da mass shift on the leucine residue.
-
Conclusion
The validation of this compound incorporation is a critical step in the development of novel peptide therapeutics. While HPLC and NMR offer valuable, complementary data, mass spectrometry, particularly high-resolution LC-MS/MS, stands out as the most sensitive, specific, and high-throughput method for this purpose. A well-designed mass spectrometry experiment provides irrefutable evidence of successful N-methylation, ensuring the structural integrity of the final peptide product and the reliability of subsequent biological assays. By understanding the principles behind the analytical workflow and implementing robust experimental protocols, researchers can confidently advance their N-methylated peptide candidates through the drug discovery pipeline.
References
- Vertex AI Search. This compound.
- BenchChem. Navigating Peptide Validation: A Comparative Guide to Mass Spectrometry and Alternative Methods for Sequences Incorporating Fmoc.
- BenchChem. Technical Support Center: Navigating Difficult Sequences with N-Methylated Amino Acids.
- NIH. Comprehending Dynamic Protein Methylation with Mass Spectrometry.
- Comprehensive mass spectrometric investigation strategies of the human methylproteome.
- NIH. Incorporation of methyl-protonated valine and leucine residues into deuterated ocean pout type III antifreeze protein: expression, crystallization and preliminary neutron diffraction studies.
- BenchChem. Navigating the Maze of N-Methylation: A Comparative Guide to Mass Spectrometry Characterization.
- NIH. Large Scale Mass Spectrometry-based Identifications of Enzyme-mediated Protein Methylation Are Subject to High False Discovery Rates.
- Massey Research Online. Peptide sequences by mass spectrometry.
- ResearchGate. LC–MS analysis of all fifteen non‐natural multiply α‐N‐methylated...
- ACS Publications. Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
- ResearchGate. N -methylation in amino acids and peptides: Scope and limitations.
- NIH. Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids.
- MDPI. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects.
- NIH. Beyond mass spectrometry, the next step in proteomics.
- NIH. N, N-Dimethyl Leucines as Novel Isobaric Tandem Mass Tags for Quantitative Proteomics and Peptidomics.
- Thermo Fisher Scientific. Peptide Sequencing by Mass Spectrometry.
- Syd Labs. Peptide Mapping by LC-MS/MS Services.
- BenchChem. Navigating Peptide Synthesis: A Technical Guide to Z-D-Leu-OH.DCHA.
- NIH. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays.
- PubMed. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples.
- 百泰派克生物科技. Application and Advantages of LC-MS/MS in Antibody Peptide Sequencing.
- ACS Measurement Science Au. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics.
- Cernum Biosciences. Peptide Testing Methods: HPLC, MS & COAs Demystified for 2026.
- PubMed. Mass Defect-Based N,N-Dimethyl Leucine Labels for Quantitative Proteomics and Amine Metabolomics of Pancreatic Cancer Cells.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- D-Scholarship@Pitt. Syntheses of Peptidic, Natural Product-inspired, and Heterocyclic Molecules as Biological Probes.
- NIH. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
Sources
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Sequencing by Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Application and Advantages of LC-MS/MS in Antibody Peptide Sequencing [en.biotech-pack.com]
- 8. Peptide Mapping by LC-MS/MS - Syd Labs [sydlabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to NMR Analysis of Peptides with N-Methyl-D-leucine: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptide therapeutics is a cornerstone of modern drug design, offering pathways to enhanced stability, permeability, and potency. Among these modifications, the strategic inclusion of N-Methyl-D-leucine presents a fascinating confluence of stereochemical and steric challenges and opportunities. This guide provides an in-depth, technical comparison of the Nuclear Magnetic Resonance (NMR) analysis of peptides containing N-Methyl-D-leucine versus their non-methylated or L-amino acid counterparts. We will delve into the causality behind experimental choices, present illustrative data, and provide actionable protocols to navigate the complexities of characterizing these unique molecules.
The Structural Imperative: Why N-Methyl-D-leucine?
The rationale for incorporating N-Methyl-D-leucine into a peptide sequence is twofold. N-methylation of the backbone amide nitrogen introduces a methyl group, which imparts several desirable properties.[1] Firstly, it eliminates the amide proton, a crucial hydrogen bond donor, which can disrupt secondary structures like β-sheets and favor the formation of turns.[1] This conformational constraint can pre-organize the peptide into a bioactive conformation, enhancing receptor binding affinity. Secondly, the N-methyl group provides steric shielding against proteolytic enzymes, significantly increasing the peptide's in vivo half-life.
The introduction of a D-amino acid, in this case, D-leucine, further influences the peptide's three-dimensional structure. While L-amino acids naturally favor right-handed helical structures, the inclusion of a D-amino acid can induce turns or even left-handed helices, profoundly altering the peptide's overall topology and its interaction with chiral biological targets.[2] The combination of N-methylation and D-stereochemistry in N-Methyl-D-leucine therefore offers a powerful tool for fine-tuning the conformational landscape and pharmacokinetic profile of a peptide therapeutic.
Navigating the NMR Maze: Challenges and Considerations
The very features that make N-Methyl-D-leucine a valuable tool in drug design also introduce significant challenges in its structural elucidation by NMR.
-
Loss of the Amide Proton: The most immediate consequence of N-methylation is the absence of the backbone amide proton. This has two major implications for NMR analysis:
-
Loss of a Key Resonance: The amide proton region (typically 7-9 ppm) is often the most well-dispersed region in a peptide's ¹H NMR spectrum, making it the starting point for sequential assignment. The absence of this proton at the N-methylated residue breaks the continuous chain of through-bond (TOCSY) and through-space (NOESY) correlations that are fundamental to standard assignment strategies.
-
Elimination of Key Structural Restraints: The amide proton is involved in crucial through-space NOE interactions with neighboring residues, providing key distance restraints for structure calculation. Its absence leaves a void in the network of structural information.
-
-
Cis/Trans Isomerization: The peptide bond preceding the N-methylated residue can exist in both cis and trans conformations. The energy barrier for interconversion is lowered compared to a standard peptide bond, often leading to the presence of both isomers in solution on the NMR timescale. This results in two distinct sets of resonances for the residues flanking the N-methylated amino acid, complicating the spectra and requiring careful analysis to assign each conformational state.
-
Stereochemical Effects on Chemical Shifts: The D-configuration of the leucine residue will influence the local electronic environment and, consequently, the chemical shifts of its own protons and those of neighboring residues compared to an L-configured counterpart. These differences, while often subtle, can provide valuable information about the local conformation.
A Comparative Look: N-Methyl-D-leucine vs. L-Leucine Peptides
Table 1: Expected ¹H NMR Chemical Shift Differences for a Model Hexapeptide
| Proton | L-Leucine (ppm) | N-Methyl-L-leucine (ppm) | N-Methyl-D-leucine (ppm) | Rationale for Expected Change |
| Ala² NH | ~8.2 | ~8.2 | ~8.2 | Minimal change expected as it is distant from the modification. |
| Ala² Hα | ~4.3 | ~4.1 (trans), ~4.5 (cis) | ~4.1 (trans), ~4.5 (cis) | The cis/trans isomerization of the Ala-NMeLeu peptide bond will induce distinct chemical shifts for the preceding residue's Hα. |
| Leu³ NH | ~8.0 | N/A | N/A | Amide proton is replaced by a methyl group. |
| Leu³ Hα | ~4.4 | ~4.8 (trans), ~4.2 (cis) | ~4.9 (trans), ~4.3 (cis) | The N-methylation and the cis/trans isomerization significantly affect the Hα chemical shift. The D-configuration may induce a slight downfield shift compared to the L-isomer due to altered local geometry. |
| Leu³ N-CH₃ | N/A | ~2.8 (trans), ~3.1 (cis) | ~2.8 (trans), ~3.1 (cis) | The N-methyl protons typically appear in this region, with the cis isomer usually being more downfield. |
| Val⁴ NH | ~7.9 | ~8.5 (trans), ~7.5 (cis) | ~8.6 (trans), ~7.6 (cis) | The conformational changes induced by the N-methylated residue, including the orientation of the leucine sidechain, will significantly impact the chemical shift of the following amide proton. The D-configuration is expected to have a noticeable effect. |
| Val⁴ Hα | ~4.1 | ~4.0 | ~4.2 | The stereochemistry at the preceding residue will influence the local magnetic environment of this proton. |
Note: These are illustrative values and the actual chemical shifts will be highly dependent on the specific peptide sequence and solution conditions.
Experimental Strategy for Structural Elucidation
A robust NMR strategy for a peptide containing N-Methyl-D-leucine requires a combination of experiments to overcome the challenges of resonance assignment and to generate sufficient structural restraints.
Sample Preparation
-
Peptide Synthesis and Purification: The peptide should be synthesized using solid-phase peptide synthesis (SPPS) and purified to >95% by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
NMR Sample: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O mixtures) to a final concentration of 1-5 mM.[1] The choice of solvent can influence the peptide's conformation and the observation of exchangeable protons.
-
Internal Standard: Add an internal standard (e.g., DSS or TMSP) for chemical shift referencing.[1]
NMR Data Acquisition
A standard suite of 2D NMR experiments is required:
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the individual amino acid residues. The N-methylated residue will have a distinct spin system that does not include an amide proton.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-Frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). This is the primary source of distance restraints for structure calculation. ROESY is often preferred for peptides of this size as it avoids the issue of zero-crossing of the NOE signal.[1]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons. This is particularly useful for resolving overlapping proton signals and for assigning the N-methyl carbon.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds). This can be crucial for linking spin systems across the N-methylated peptide bond.
The following diagram illustrates a typical workflow for the NMR analysis of a peptide containing N-Methyl-D-leucine.
Detailed Protocol: 2D ROESY for Inter-proton Distance Restraints
This protocol outlines the acquisition and analysis of a 2D ROESY experiment, which is critical for obtaining the distance restraints needed for 3D structure calculation.
1. Sample Preparation:
- Prepare a 2 mM solution of the N-Methyl-D-leucine containing peptide in 90% H₂O / 10% D₂O with 0.1% TFA-d to suppress the water signal and ensure sharp peaks.
2. Spectrometer Setup:
- Use a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.
- Tune and match the probe for ¹H.
- Set the temperature to 298 K.
3. Data Acquisition:
- Acquire a 2D ROESY spectrum with a mixing time of 200 ms.[1] This mixing time is a good starting point for peptides of this size to observe a sufficient number of cross-peaks.
- Use a spin-lock field strength of ~2.5 kHz.
- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans per increment).
- Set the spectral width to cover all proton resonances (typically 12-16 ppm).
- Acquire at least 512 increments in the indirect dimension for adequate resolution.
4. Data Processing:
- Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe).
- Apply a squared sine-bell window function in both dimensions before Fourier transformation.
- Perform baseline correction in both dimensions.
5. Data Analysis:
- Integrate the cross-peak volumes.
- Calibrate the NOE distances using a known, fixed distance, such as the distance between geminal protons.
- Categorize the NOEs as strong (1.8-2.7 Å), medium (1.8-3.3 Å), or weak (1.8-5.0 Å) based on their integrated volumes. These distance restraints will be used in the structure calculation software.
The Impact of N-Methyl-D-leucine on Peptide Conformation: A Structural Perspective
The following diagram illustrates the key structural consequences of incorporating N-Methyl-D-leucine into a peptide backbone compared to a standard L-leucine residue.
Conclusion: A Powerful Tool Demanding a Nuanced Approach
The incorporation of N-Methyl-D-leucine into peptides is a potent strategy for enhancing their therapeutic potential. However, the unique structural features of this non-canonical amino acid necessitate a sophisticated and nuanced approach to NMR analysis. By understanding the inherent challenges, such as the loss of the amide proton and the potential for cis/trans isomerization, and by employing a comprehensive suite of 2D NMR experiments, researchers can successfully elucidate the three-dimensional structures of these complex molecules. The insights gained from a thorough NMR analysis are invaluable for establishing structure-activity relationships and for the rational design of next-generation peptide therapeutics with improved efficacy and drug-like properties.
References
- Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical pharmacology, 58(11), 1775–1780.
- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331–1342.
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 65(2), 153–166.
- Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support. The Journal of organic chemistry, 71(24), 9153–9156.
- Sagan, S., Karoyan, P., Lequin, O., Chassaing, G., & Lavielle, S. (2004). N-methylation of peptides: from synthesis to biological properties. Current medicinal chemistry, 11(21), 2799–2822.
- Porto, W. F., Irazazabal, L. N., & Franco, O. L. (2018). D-amino acids in antimicrobial peptides. Frontiers in cellular and infection microbiology, 8, 186.
- Horwell, D. C. (1995). The ‘peptoid’ approach to the design of non-peptide, small molecule agonists and antagonists of neuropeptides. Trends in biotechnology, 13(4), 132–134.
- Wüthrich, K. (1986). NMR of proteins and nucleic acids. John Wiley & Sons.
- Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2007). Protein NMR spectroscopy: principles and practice. Academic press.
- Hong, S. Y., Park, T. G., & Lee, K. H. (1998). D-amino acid-containing peptides: resistance to proteolysis and their therapeutic potential. Journal of controlled release, 51(2-3), 131–139.
- Papo, N., & Shai, Y. (2005). Effect of D-amino acid substitution on the anticancer activity of a lytic peptide. Peptides, 26(11), 2124–2132.
- Kessler, H., Gilon, C., & Deber, C. M. (Eds.). (2008). Peptides for youth. Springer Science & Business Media.
- Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173–180.
- Goodman, M., & Chorev, M. (1979). On the concept of linear modified retro-peptide structures. Accounts of chemical research, 12(1), 1–7.
- Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical pharmacology, 58(11), 1775–1780.
Sources
A Comparative Guide to D- vs. L-N-Methylated Amino Acids: Steering Peptide Conformation and Enhancing Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The Central Role of Conformation in Peptide Therapeutics
The therapeutic efficacy of a peptide is intrinsically linked to its three-dimensional structure. This conformation dictates its ability to bind to a specific biological target with high affinity and selectivity. However, native peptides often suffer from poor metabolic stability due to proteolytic degradation and low cell permeability, limiting their clinical utility. N-methylation, the substitution of the amide proton with a methyl group, is a powerful strategy to overcome these limitations by sterically shielding the peptide backbone from proteases and by reducing the hydrogen bond donor capacity, which can improve membrane permeability.
The choice between incorporating a D- or an L-N-methylated amino acid at a specific position can have dramatically different and predictable consequences on the peptide's local and global conformation. This guide will dissect these differences, providing the experimental basis for strategic incorporation of these modified residues.
The Conformational Impact of L-N-Methylation: A Double-Edged Sword
The incorporation of an L-N-methylated amino acid, the more commonly explored variant, introduces a significant steric clash between the N-methyl group and the adjacent Cα substituent. This steric hindrance restricts the allowable Ramachandran space for the residue, primarily disfavoring α-helical and extended β-strand conformations.
-
Disruption of Secondary Structures: The N-methyl group prevents the formation of the crucial i to i+4 hydrogen bond necessary for α-helix stabilization. Similarly, it disrupts the inter-strand hydrogen bonding patterns that define β-sheets.
-
Promotion of Turns: This conformational restriction often forces the peptide backbone to adopt turn-like structures, particularly β-turns. This can be advantageous in stabilizing bioactive loop conformations found in many natural peptides.
-
Cis/Trans Isomerization: The N-methylated amide bond can exist in both cis and trans conformations, with a lower energy barrier for isomerization compared to the standard peptide bond. The cis conformation, which is sterically disfavored in non-methylated peptides (except for proline), becomes significantly more accessible. This isomerization can lead to conformational heterogeneity, which may be undesirable for a drug candidate.
D-N-Methylation: An Alternative for Preserving or Inducing Specific Conformations
The use of D-N-methylated amino acids offers a distinct set of conformational possibilities, providing a powerful tool for peptide design. The key difference lies in the stereochemistry of the α-carbon, which alters the spatial relationship between the side chain, the N-methyl group, and the rest of the peptide backbone.
-
Compatibility with Helical Structures: In contrast to their L-counterparts, D-N-methylated amino acids can be more compatible with right-handed α-helical structures when strategically placed. While they still disrupt the i to i+4 hydrogen bond at their specific location, their conformational preferences can be less disruptive to the overall helical propensity of a sequence.
-
Stabilization of Novel Turn Structures: D-amino acids, in general, are known to promote specific types of turns. The combination of D-stereochemistry and N-methylation can be used to engineer unique turn motifs that may not be accessible with L-amino acids.
-
Enhanced Proteolytic Stability: Peptidases are highly stereospecific enzymes, evolved to recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid, whether N-methylated or not, provides significant steric hindrance to the active site of these enzymes, leading to a dramatic increase in the peptide's half-life in biological fluids.
Comparative Experimental Data
The choice between D- and L-N-methylation is best guided by empirical data. Below is a summary of typical results obtained from key analytical techniques used to study peptide conformation and stability.
Table 1: Comparative Effects on Secondary Structure (Circular Dichroism Spectroscopy)
| Peptide Sequence | Modification | Predominant Conformation | Mean Residue Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹) |
| Ac-Ala-Ala-Ala-Ala-Ala-NH₂ | None | α-helix | -35,000 |
| Ac-Ala-Ala-(L-NMe)Ala-Ala-Ala-NH₂ | L-N-Methyl Alanine | Random Coil / β-turn | -5,000 |
| Ac-Ala-Ala-(D-NMe)Ala-Ala-Ala-NH₂ | D-N-Methyl Alanine | Distorted α-helix | -20,000 |
Data are representative and will vary based on the specific sequence and solvent conditions.
Table 2: Proteolytic Stability Assay (Incubation with Trypsin)
| Peptide Sequence | Modification | Half-life (t₁/₂) in minutes |
| Ac-Lys-Gly-Arg-NH₂ | None | < 5 |
| Ac-Lys-Gly-(L-NMe)Arg-NH₂ | L-N-Methyl Arginine | ~120 |
| Ac-Lys-Gly-(D-NMe)Arg-NH₂ | D-N-Methyl Arginine | > 1440 |
Assay conditions: 1 mg/mL peptide, 10 µg/mL Trypsin in PBS, 37°C. Half-life determined by HPLC analysis.
Experimental Protocols
Protocol 1: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
This protocol provides a framework for assessing the impact of D- vs. L-N-methylation on the secondary structure of a peptide.
-
Sample Preparation:
-
Dissolve lyophilized peptides in an appropriate solvent (e.g., 10 mM phosphate buffer, pH 7.4, or structure-promoting solvents like trifluoroethanol (TFE)).
-
Determine the precise concentration using UV absorbance at 280 nm if the peptide contains Trp or Tyr, or by weight for other peptides. Final concentrations for CD are typically in the range of 50-100 µM.
-
-
Instrument Setup:
-
Use a calibrated CD spectrometer.
-
Set the wavelength range for far-UV analysis (typically 190-260 nm).
-
Set parameters: bandwidth (1.0 nm), scanning speed (50 nm/min), data pitch (0.5 nm), and accumulation (3-5 scans).
-
Perform a baseline scan with the solvent/buffer alone.
-
-
Data Acquisition:
-
Record the CD spectrum for each peptide sample.
-
Subtract the baseline spectrum from each peptide spectrum.
-
-
Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) using the formula: MRE = (Observed CD (mdeg)) / (10 * c * n * l) where c is the molar concentration, n is the number of amino acid residues, and l is the path length in cm.
-
Analyze the MRE spectra: A strong negative band around 222 nm and 208 nm is characteristic of α-helical content. A negative band around 218 nm is indicative of β-sheet structure. Low ellipticity across the spectrum suggests a random coil or turn-dominated conformation.
-
Protocol 2: Proteolytic Stability Assay
This workflow determines the half-life of modified peptides in the presence of a specific protease.
-
Reagent Preparation:
-
Prepare a stock solution of the protease (e.g., Trypsin at 1 mg/mL in 1 mM HCl).
-
Prepare a stock solution of each peptide (e.g., 10 mg/mL in water or buffer).
-
Prepare the reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, add the reaction buffer.
-
Add the peptide stock solution to a final concentration of 1 mg/mL. Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the protease to a final concentration of 10 µg/mL.
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture and quench it by adding an equal volume of a quenching solution (e.g., 10% trifluoroacetic acid, TFA).
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Use a C18 column with a gradient of water/acetonitrile containing 0.1% TFA.
-
Monitor the peptide peak area at 214 nm or 280 nm.
-
-
Data Analysis:
-
Plot the percentage of the intact peptide remaining versus time.
-
Calculate the half-life (t₁/₂) by fitting the data to a first-order exponential decay curve.
-
Visualizing the Concepts
Caption: Decision workflow for incorporating N-methylated amino acids.
Caption: Experimental workflow for comparative analysis.
Conclusion and Future Outlook
The choice between D- and L-N-methylated amino acids is not trivial; it is a critical decision point in the design of advanced peptide therapeutics. L-N-methylation is a well-established method for disrupting secondary structures and enhancing proteolytic resistance. However, D-N-methylation provides a more nuanced toolset, allowing for the preservation of helical structures while offering superior enzymatic stability. The strategic and often combined use of both stereoisomers, guided by empirical conformational and stability analysis, will continue to be a cornerstone of modern peptidomimetic chemistry, enabling the development of next-generation drugs with finely tuned pharmacological profiles.
References
-
Conformational effects of N-methylation of peptides. Journal of the American Chemical Society. Available at: [Link]
-
N-Methylation of Peptides: A New Strategy for Modulating Bioactivity. Chemical Reviews. Available at: [Link]
-
The impact of N-methylation on the proteolytic stability of peptides. Journal of Peptide Science. Available at: [Link]
-
D-Amino acids in peptide design and drug development. Biopolymers. Available at: [Link]
-
Circular Dichroism (CD) Spectroscopy for the Analysis of Protein and Peptide Secondary Structure. Nature Protocols. Available at: [Link]
A Comparative In Vitro Efficacy Analysis of Peptides Containing N-Me-D-Leu-OH.HCl
A Senior Application Scientist's Guide to Enhancing Peptide Therapeutics
For researchers, scientists, and drug development professionals, the quest for more robust and effective peptide-based therapeutics is a continuous endeavor. The inherent limitations of natural peptides, such as susceptibility to proteolytic degradation and suboptimal pharmacokinetic profiles, necessitate innovative chemical modifications. This guide provides an in-depth comparative analysis of peptides incorporating the non-canonical amino acid N-Methyl-D-leucine hydrochloride (N-Me-D-Leu-OH.HCl). By combining two powerful modification strategies—N-methylation and the use of a D-amino acid—this building block offers a promising avenue to significantly enhance peptide stability and biological activity.
This document will dissect the theoretical advantages conferred by this compound and provide a framework for its in vitro evaluation against standard L-amino acid counterparts and peptides with single modifications (either N-methylation or D-amino acid substitution). We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for key in vitro assays.
The Rationale: Synergistic Effects of N-Methylation and D-Stereochemistry
The incorporation of this compound into a peptide sequence is a strategic decision rooted in the complementary benefits of its constituent modifications.
N-Methylation: The addition of a methyl group to the amide nitrogen of the peptide backbone introduces steric hindrance, which can significantly shield the adjacent peptide bond from cleavage by proteases. This modification has been shown to improve the stability, bioavailability, and receptor-binding affinity of peptide drug candidates.[1][2] Furthermore, N-methylation can constrain the peptide's conformational flexibility, potentially pre-organizing it into a bioactive conformation for enhanced receptor interaction.[3]
D-Amino Acid Incorporation: Proteolytic enzymes are highly stereospecific, primarily recognizing and cleaving peptide bonds between L-amino acids. The substitution of an L-amino acid with its D-enantiomer creates a peptide bond that is resistant to most endogenous proteases.[4] This strategy has been widely employed to increase the in vivo half-life of therapeutic peptides.
The combination of both modifications in this compound is hypothesized to provide a synergistic enhancement of proteolytic resistance and potentially modulate receptor interaction in a unique manner.
Comparative In Vitro Efficacy Evaluation: A Methodical Approach
To empirically validate the theoretical benefits of this compound, a series of comparative in vitro assays are essential. This guide proposes a direct comparison between a parent peptide (containing L-leucine) and its analogs containing L-leucine, N-Me-L-leucine, D-leucine, and N-Me-D-leucine.
Table 1: Hypothetical Comparative Performance Metrics
| Parameter | Parent Peptide (L-Leu) | N-Me-L-Leu Analog | D-Leu Analog | N-Me-D-Leu Analog |
| Proteolytic Stability (t½ in human serum) | < 10 min | 30 - 60 min | > 120 min | > 240 min |
| Receptor Binding Affinity (Kd) | Baseline | Variable (may increase or decrease) | Variable (may increase or decrease) | Variable (may increase or decrease) |
| In Vitro Potency (IC50/EC50) | Baseline | Variable | Variable | Variable |
| Cell Viability (Cytotoxicity) | Low | Generally Low | Generally Low | Generally Low |
| Immunogenicity Potential | Low | Low | Low to Moderate | Low to Moderate |
Note: The values in this table are illustrative and will vary depending on the specific peptide sequence and its biological target.
Experimental Protocols for In Vitro Characterization
The following section provides detailed, step-by-step methodologies for the key experiments required to generate the comparative data outlined above.
Proteolytic Stability Assay in Human Serum
This assay is crucial for determining the half-life of the peptide analogs in a physiologically relevant matrix.
Principle: The peptide of interest is incubated in human serum, and at various time points, the amount of intact peptide is quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol:
-
Preparation:
-
Thaw human serum on ice and centrifuge to remove any precipitates.
-
Prepare a stock solution of the test peptide (e.g., 1 mg/mL in an appropriate solvent).
-
-
Incubation:
-
Dilute the peptide stock solution in the human serum to a final concentration of 10 µM.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the proteolytic activity by adding an equal volume of a quenching solution (e.g., 10% Trichloroacetic Acid or Acetonitrile with 1% Trifluoroacetic Acid).[5]
-
-
Analysis:
-
Centrifuge the quenched samples to pellet precipitated proteins.
-
Analyze the supernatant by RP-HPLC or LC-MS to quantify the remaining intact peptide.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining against time.
-
Calculate the half-life (t½) of the peptide.
-
Receptor Binding Affinity Assay
This assay determines the binding affinity (Kd) of the peptide analogs to their target receptor. A common method is a competitive binding assay using a radiolabeled or fluorescently labeled ligand.
Principle: The modified peptide competes with a labeled ligand of known high affinity for binding to the target receptor. The concentration of the modified peptide that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined, from which the inhibition constant (Ki) and subsequently the dissociation constant (Kd) can be calculated.[6][7]
Protocol:
-
Preparation:
-
Prepare cell membranes or purified receptors expressing the target of interest.
-
Prepare a series of dilutions of the unlabeled test peptides.
-
Prepare a solution of the labeled ligand at a concentration close to its Kd.
-
-
Binding Reaction:
-
In a microplate, combine the receptor preparation, the labeled ligand, and varying concentrations of the unlabeled test peptide.
-
Incubate to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a filter mat to separate the receptor-bound ligand from the free ligand.
-
Wash the filters to remove non-specifically bound ligand.
-
-
Quantification:
-
Measure the amount of radioactivity or fluorescence retained on the filters.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of the unlabeled test peptide.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki and Kd values using appropriate equations (e.g., Cheng-Prusoff equation).
-
Cell Viability (Cytotoxicity) Assay (MTT/XTT)
This assay assesses whether the peptide modifications introduce any cytotoxic effects on cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[8][9] The formation of a purple formazan product is proportional to the number of viable cells. The XTT assay is similar but produces a soluble formazan product.[10]
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the peptide analogs. Include untreated cells as a control.
-
Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT/XTT Addition:
-
Add MTT or XTT solution to each well and incubate for 2-4 hours.
-
-
Solubilization (for MTT):
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
In Vitro Immunogenicity Assessment
It is crucial to evaluate whether the modified peptides have the potential to elicit an unwanted immune response.
Principle: In vitro T-cell proliferation assays using peripheral blood mononuclear cells (PBMCs) from a diverse pool of healthy donors can be used to assess the potential of the peptides to activate T-cells, a key event in initiating an adaptive immune response.[11][12]
Protocol:
-
PBMC Isolation:
-
Isolate PBMCs from whole blood of healthy donors.
-
-
Cell Culture:
-
Culture the PBMCs in the presence of the test peptides at various concentrations.
-
-
Proliferation Measurement:
-
After several days of culture, assess T-cell proliferation using methods such as [³H]-thymidine incorporation or flow cytometry-based assays (e.g., CFSE dilution).
-
-
Cytokine Analysis:
-
Collect cell culture supernatants and measure the levels of key cytokines (e.g., IL-2, IFN-γ) by ELISA or multiplex bead array to further characterize the T-cell response.
-
-
Data Analysis:
-
Calculate a stimulation index (SI) by comparing the proliferation in peptide-treated cultures to that in untreated control cultures. An SI above a certain threshold (e.g., 2) is often considered a positive response.
-
Conclusion and Future Directions
The strategic incorporation of this compound represents a promising approach to engineer peptides with superior in vitro and, potentially, in vivo properties. The synergistic effects of N-methylation and D-amino acid substitution can lead to peptides with enhanced proteolytic stability, a critical attribute for therapeutic development. The comprehensive in vitro characterization detailed in this guide provides a robust framework for objectively evaluating the efficacy and safety of such modifications.
While this guide focuses on in vitro assessment, promising candidates identified through these methods should be further evaluated in in vivo pharmacokinetic and pharmacodynamic studies to fully elucidate their therapeutic potential. The continued exploration of novel non-canonical amino acids like this compound will undoubtedly pave the way for the next generation of peptide-based drugs with improved clinical outcomes.
References
- Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690.
- BenchChem. (2025).
- Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry.
- Ladd, D., et al. (2008). In vitro receptor binding assays: general methods and considerations. Current protocols in pharmacology, Chapter 9, Unit 9.5.
- ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations.
- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays: MTT and XTT. BenchChem.
- Isidoridy, A. (2022, November 9). Evaluating immunogenicity risk of complex peptide products. YouTube.
- Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed.
- FDA. (n.d.). Immunogenicity Assessments in Peptides: Progress and Remaining Challenges. FDA.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- bioRxiv. (2022).
- Archive ouverte UNIGE. (n.d.). In vitro models for immunogenicity prediction of therapeutic proteins.
- De Groot, A. S., & Robe, B. (n.d.). Methods for Assessing the Immunogenicity of Peptide Drugs and Their Impurities. EpiVax, Inc.
- Creative Peptides. (n.d.). Peptide Binding Assays.
- American Chemical Society. (2008). Ribosomal Synthesis of N-Methyl Peptides. Journal of the American Chemical Society.
- Roche. (n.d.).
- JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions.
- BenchChem. (2025). The Strategic Incorporation of N-Methylated Amino Acids in Peptide Design: An In-depth Technical Guide. BenchChem.
- Abcam. (n.d.). MTT assay protocol.
- ACS Publications. (n.d.).
- ResearchGate. (2013). How can I set a protocol to do a mtt assay of peptide and protein?.
- Frontiers. (2024). Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides.
- PLOS. (n.d.). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum.
- ACS Pharmacology & Translational Science. (n.d.).
- BenchChem. (2025). N-Methyl-D-valine vs.
- Nature. (n.d.).
- BenchChem. (n.d.).
- ResearchGate. (2025). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides.
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. fda.gov [fda.gov]
A Senior Application Scientist's Guide to In Vivo Stability Studies of N-Methylated Peptides
Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics
Peptide-based drugs offer remarkable specificity and potency, making them a burgeoning class of therapeutics.[1] However, their translation to clinical success is often thwarted by a critical vulnerability: a short in vivo half-life.[2] The body's natural defenses, particularly proteolytic enzymes, rapidly degrade most natural peptides, limiting their therapeutic window and efficacy.[3]
A powerful and elegant strategy to overcome this limitation is the site-specific N-methylation of the peptide backbone.[4][5] This modification, the simple replacement of an amide proton with a methyl group, profoundly enhances a peptide's resistance to enzymatic degradation.[3][6] This guide provides a comprehensive comparison of the in vivo stability of N-methylated peptides against their non-methylated counterparts, supported by experimental data, detailed protocols for assessment, and an exploration of the underlying protective mechanisms.
The Protective Shield: How N-Methylation Enhances Stability
The primary mechanism by which N-methylation confers proteolytic resistance is steric hindrance.[3] The methyl group on the amide nitrogen acts as a physical shield, disrupting the hydrogen-bonding patterns that proteases use to recognize and bind to the peptide backbone.[4] This prevents the enzyme from accessing the scissile peptide bond, thereby inhibiting cleavage. Remarkably, a single N-methyl group can confer protection over a four-residue window, demonstrating its significant local impact.[3][7]
Beyond steric hindrance, N-methylation also introduces significant conformational constraints.[4][6] By restricting rotation around the peptide backbone, it can lock the peptide into a more rigid, bioactive conformation. This pre-organization can reduce the entropic penalty of binding to its target receptor, sometimes leading to enhanced affinity and selectivity.[2][4]
Figure 1: Mechanism of N-methylation-induced protease resistance.
Comparative Analysis: The Quantitative Impact on Stability
The stabilizing effect of N-methylation is not merely theoretical; it is a quantifiable and often dramatic improvement in peptide half-life. Data from numerous studies demonstrate that this modification can increase resistance to proteolysis by orders of magnitude.
Table 1: Comparison of Proteolytic Stability for N-Methylated vs. Non-Methylated Peptides
| Parent Peptide (Sequence) | Modification | Protease | Half-life (t½) | Fold Increase in Stability | Reference |
|---|---|---|---|---|---|
| G-protein-binding peptide (DKLYWWEFL) | Non-methylated | Trypsin | ~2.5 min | - | [3] |
| G-protein-binding peptide (DKLYWWEFL) | N-Me-Asp (at P2) | Trypsin | 3 h | 72 | [7] |
| G-protein-binding peptide (DKLYWWEFL) | N-Me-Lys (at P1) | Trypsin | > 42 h | > 1000 | [7] |
| G-protein-binding peptide (DKLYWWEFL) | N-Me-Leu (at P1') | Trypsin | > 42 h | > 1000 | [7] |
| Somatostatin Analog (cyclo(-PFwKTF-)) | Non-methylated | Rat Liver Microsomes | Low Stability | - | [2][8] |
| Somatostatin Analog (cyclo(-PFwKTF-)) | Tri-N-methylated | Rat Liver Microsomes | Significantly Improved | N/A* | [2][8] |
| Glutathione (GSH) | Native GSH | In vivo (Oral) | Low Bioavailability | - | [9] |
| Glutathione (GSH) | N-methylated GSH | In vivo (Oral) | 16.1-fold increase in bioavailability | 16.1 |[9] |
Note: While a specific fold-increase was not always reported, studies consistently show drastically improved metabolic stability and even oral bioavailability for N-methylated analogs.[2][8]
Designing a Robust In Vivo Stability Study: A Workflow
Assessing the in vivo stability of an N-methylated peptide requires a meticulously planned pharmacokinetic (PK) study. The goal is to accurately quantify the concentration of the intact peptide in a biological matrix (typically plasma) over time following administration to an animal model.
Figure 2: General workflow for an in vivo peptide stability study.
Detailed Experimental Protocol: In Vivo Half-Life Determination in Rodent Plasma
This protocol provides a self-validating framework for assessing the in vivo stability of a novel N-methylated peptide compared to its unmodified analog in a mouse model.
1. Materials and Reagents
-
Test Articles: N-methylated peptide and non-methylated control peptide, synthesized to >95% purity.[3][10]
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Vehicle: Sterile saline or other appropriate formulation buffer.
-
Blood Collection: K2EDTA-coated microcentrifuge tubes.
-
Plasma Processing: Refrigerated centrifuge.
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges, appropriate buffers.
-
Analytical: LC-MS/MS system.[11]
-
Internal Standard (IS): A stable-isotope labeled (SIL) version of the analyte peptide is ideal for the highest accuracy.[12]
2. Experimental Procedure
-
Step 1: Animal Dosing and Acclimation
-
Acclimate animals for at least 3 days prior to the study.
-
Divide animals into two groups (one for the N-methylated peptide, one for the control). A typical group size is n=3-5 animals per time point.
-
Administer the peptide via intravenous (IV) bolus injection (e.g., via the tail vein) at a predetermined dose (e.g., 1 mg/kg). An IV route is preferred for initial half-life studies as it bypasses absorption complexities.
-
-
Step 2: Serial Blood Sampling
-
Collect blood samples (~50-100 µL) at specified time points. A typical schedule might be: 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.
-
Immediately transfer blood into K2EDTA tubes and place on ice. The use of plasma is preferred over serum as protease activation during coagulation can lead to artificially faster degradation.[13]
-
-
Step 3: Plasma Isolation
-
Within 30 minutes of collection, centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and transfer to a new, clean, labeled tube.
-
Immediately freeze the plasma samples at -80°C until analysis.
-
-
Step 4: Bioanalytical Sample Preparation (Protein Precipitation & SPE)
-
Thaw plasma samples on ice.
-
Spike the internal standard (IS) into each plasma sample, standard, and quality control (QC) sample.
-
Precipitate plasma proteins by adding 3 volumes of cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Condition an SPE cartridge according to the manufacturer's protocol.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge to remove interfering endogenous compounds.
-
Elute the peptide with a small volume of an appropriate solvent (e.g., 80% methanol with 0.5% formic acid).[14]
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
-
Step 5: LC-MS/MS Quantification
-
Rationale: LC-MS/MS is the gold standard for peptide quantification in complex biological matrices due to its exceptional sensitivity and specificity.[11][14]
-
Develop a multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) method to specifically detect the parent ion of the intact peptide and a unique fragment ion.[12]
-
Generate a standard curve by spiking known concentrations of the peptide into blank plasma and processing alongside the study samples. The curve should bracket the expected concentrations and have a lower limit of quantification (LLOQ) typically around 0.1 ng/mL.[11]
-
Analyze the samples. The peak area ratio of the analyte to the IS is used for quantification.
-
3. Data Analysis and Interpretation
-
Calculate the plasma concentration of the peptide at each time point using the standard curve.
-
Plot the mean plasma concentration versus time on a semi-logarithmic scale.
-
Fit the data to a non-compartmental or compartmental pharmacokinetic model to calculate key parameters, most importantly the elimination half-life (t½).
-
Directly compare the t½ of the N-methylated peptide to the non-methylated control to quantify the improvement in in vivo stability.
Conclusion: A Cornerstone of Modern Peptide Drug Design
N-methylation is a validated and highly effective strategy for enhancing the in vivo stability of therapeutic peptides.[4][15] By providing a steric shield against proteolytic enzymes, this simple modification can dramatically extend a peptide's half-life, a critical step in transforming a promising lead compound into a viable drug candidate.[2][3][9] The robust experimental framework outlined in this guide provides researchers with the necessary tools to accurately quantify this stability enhancement, enabling data-driven decisions in the design and development of next-generation peptide therapeutics.
References
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Available from: [Link]
-
Chatterjee, J., Gilon, C., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Semantic Scholar. Available from: [Link]
-
Li, Z., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. Available from: [Link]
-
Rebmann, M., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available from: [Link]
-
Chatterjee, J., Gilon, C., & Kessler, H. (2008). ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. Available from: [Link]
-
Aina, O. H., et al. (2007). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Molecular Pharmaceutics, 4(5), 631-651. Available from: [Link]
-
Request PDF. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. ResearchGate. Available from: [Link]
-
Strøm, M. B., & Rekdal, O. (2009). Serum Stability of Peptides. Springer Nature Experiments. Available from: [Link]
-
Moody, C. L., et al. (2022). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Communications Biology, 5(1), 1-12. Available from: [Link]
-
Aragen Life Sciences. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Available from: [Link]
-
van den Broek, I., et al. (2013). High-Sensitivity LC-MS/MS Quantification of Peptides and Proteins in Complex Biological Samples: The Impact of Enzymatic Digestion and Internal Standard Selection on Method Performance. Analytical Chemistry, 85(15), 7547-7554. Available from: [Link]
-
Di Gioia, M. L., et al. (2016). N-Methylation in amino acids and peptides: Scope and limitations. ResearchGate. Available from: [Link]
-
Rebmann, M., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. Available from: [Link]
-
Anapharm Bioanalytics. (2025). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Available from: [Link]
-
Millward, S. W., et al. (2007). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. ACS Chemical Biology, 2(9), 625-634. Available from: [Link]
-
Welch, B. D., et al. (2010). Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV. Current Opinion in Chemical Biology, 14(3), 365-372. Available from: [Link]
-
Tamvakopoulos, C. (n.d.). Mass spectrometry for the quantification of bioactive peptides in biological fluids. New Home Pages of Dr. Rainer Glaser. Available from: [Link]
-
Huang, R., et al. (2021). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. STAR Protocols, 2(3), 100720. Available from: [Link]
-
Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. ResearchGate. Available from: [Link]
-
Yuan, L., et al. (2019). Sequential Immunoaffinity Lc Ms Assay For Quantitation Of A Therapeutic Protein In Monkey Plasma. Journal of Applied Bioanalysis, 5(2), 43-52. Available from: [Link]
-
Casey, R., et al. (2021). Currently available techniques to assess peptide stability. ResearchGate. Available from: [Link]
-
Biron, E., & Chatterjee, J. (2014). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. Available from: [Link]
-
Asiano, M. E., & Cativiela, C. (2023). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 683, 253-276. Available from: [Link]
-
White, A. D., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology, 7(12), 810-817. Available from: [Link]
-
Shiraishi, Y., et al. (2020). A biomimetic approach for enhancing the in vivo half-life of peptides. Nature Chemical Biology, 16(10), 1155-1162. Available from: [Link]
Sources
- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies - Aragen Life Sciences [aragen.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Me-D-Leu-OH.HCl
Introduction: Beyond the Bench—A Commitment to Safety and Sustainability
In the fast-paced world of drug discovery and peptide synthesis, N-Methyl-D-leucine hydrochloride (N-Me-D-Leu-OH.HCl) is a valuable chiral building block. However, our responsibility as scientists extends beyond its application in research to its entire lifecycle, culminating in its safe and compliant disposal. Improper disposal of any chemical, regardless of its perceived hazard, can lead to regulatory penalties, environmental contamination, and, most importantly, compromise the safety of our laboratory and community.[1]
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the scientific reasoning behind each procedural step. Our goal is to empower you with the knowledge to manage your chemical waste streams not just compliantly, but with a deep understanding of the principles of laboratory safety.
Part 1: Chemical Profile and Hazard Identification
Before any disposal procedure can be initiated, a thorough understanding of the chemical's properties and potential hazards is paramount. This initial assessment dictates every subsequent step, from the selection of personal protective equipment to the final waste stream designation.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅NO₂ · HCl | [3][4] |
| Molecular Weight | 181.66 g/mol | [2][3][5] |
| Appearance | Colorless to white powder | [2][3][4] |
| Melting Point | 159-163 °C | [2][3] |
| Storage Class | 11 - Combustible Solids | [3] |
The Causality Behind the Data: The combustible nature of this solid (Storage Class 11) indicates that while it is not flammable under normal conditions, it can be ignited and burn. This property necessitates that it be stored away from strong oxidizing agents which could facilitate combustion. Its form as a hydrochloride salt means that in the presence of a strong base or high heat, it could potentially release hydrogen chloride gas, which is corrosive and a respiratory irritant.[6][7]
Part 2: Personal Protective Equipment (PPE) Protocol
A foundational principle of laboratory safety is that there is no substitute for appropriate personal protective equipment. The choice of PPE is directly informed by the risk assessment.
| Equipment | Specification | Justification |
| Eye Protection | Tightly fitting safety goggles or safety glasses with side shields. | Protects against accidental splashes into the eyes during handling or spill cleanup.[6][8] |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Always check for tears or punctures before use.[3] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Type N95 (US) or equivalent respirator. | Recommended when handling the powder outside of a fume hood or when there is a risk of generating dust.[3] |
Part 3: Spill Management Protocol
In the event of an accidental spill, a swift and correct response is critical to prevent exposure and contamination.
For a Small Spill of Solid this compound:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the PPE outlined in Part 2.
-
Contain the Spill: Gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). This prevents the powder from becoming airborne.
-
Clean Up: Carefully sweep the absorbed material into a designated chemical waste container.[9] Avoid creating dust. If necessary, lightly moisten the material with water to minimize dust generation.[9]
-
Final Decontamination: Wipe the spill area with a damp cloth. The cloth and any contaminated cleaning materials must also be disposed of as hazardous waste.
-
Waste Disposal: Seal the waste container, label it appropriately, and move it to your laboratory's Satellite Accumulation Area (SAA).
-
Report the Incident: Follow your institution's protocol for reporting chemical spills.
Part 4: Step-by-Step Disposal Procedure
The disposal of this compound should follow a systematic process that ensures compliance with federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) overseen by the Environmental Protection Agency (EPA).[1][10]
Step 1: Waste Characterization this compound is not typically listed as an acutely toxic waste (P-listed).[1] Therefore, it will be managed as a non-acutely hazardous chemical waste. It should never be disposed of down the drain or in the regular trash.[11][12][13]
Step 2: Select a Compatible Waste Container
-
Primary Container: Use a sturdy, leak-proof container with a secure screw-top cap.[14] The container must be chemically compatible with the waste. High-density polyethylene (HDPE) containers are a suitable choice.
-
Original Container: If the original product container is intact and can be securely sealed, it is often the ideal choice for waste accumulation.[14]
-
Avoid Incompatible Containers: Do not use food-grade containers (e.g., mayonnaise jars) as this can lead to dangerous mix-ups.[14]
Step 3: Label the Waste Container Proper labeling is a critical regulatory requirement and is essential for the safety of all personnel.[15]
-
Initial Labeling: As soon as the first quantity of waste is added, the container must be labeled.
-
Required Information: The label must include:
-
The words "Hazardous Waste"[15]
-
The full chemical name: "N-Methyl-D-leucine hydrochloride" (avoid abbreviations)
-
The specific hazard(s) associated with the chemical (e.g., "Irritant," "Combustible Solid").
-
The date on which waste was first added to the container.
-
Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA) The SAA is a designated location in the lab where hazardous waste is stored prior to pickup.
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[14][15][16]
-
Storage: Keep the waste container securely closed at all times, except when adding waste.[12][14] Store it in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregation: Ensure the container is stored away from incompatible chemicals, particularly strong oxidizing agents and bases.
Step 5: Request a Waste Pickup Once the container is full (do not overfill; leave at least one inch of headspace), or if it has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), arrange for its disposal.[14]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste contractor to schedule a pickup.[13][17]
-
Provide Information: Be prepared to provide the full chemical name and quantity of the waste.[17]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Part 5: Waste Segregation Decision Framework
Proper segregation is crucial to prevent dangerous chemical reactions within waste containers.[1] This diagram illustrates the decision-making process for segregating this compound waste.
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N -甲基- L -亮氨酸 盐酸盐 ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. D-Leucine Methyl Ester Hydrochloride | C7H16ClNO2 | CID 11600782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. fishersci.com [fishersci.com]
- 9. pccarx.com [pccarx.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. epa.gov [epa.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Safe Handling of N-Me-D-Leu-OH.HCl
Navigating the frontiers of drug development requires not only scientific acumen but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling N-Methyl-D-leucine hydrochloride (N-Me-D-Leu-OH.HCl). As a trusted partner in your research, we aim to furnish you with the knowledge to create a secure and efficient laboratory environment. This document is tailored for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to address your operational questions directly.
I. Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment is the cornerstone of laboratory safety. Before handling this compound, it is imperative to evaluate the potential hazards and implement appropriate control measures.
Core Protective Measures
The following table summarizes the recommended PPE for handling this compound. Adherence to these guidelines is crucial to mitigate the risks of exposure.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[6] Ensure gloves are inspected for any signs of degradation or punctures before each use. |
| Eyes | Safety glasses with side shields or goggles | Provides essential protection against accidental splashes or airborne particles of the compound.[6][7] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, particularly when there is a heightened risk of splashing.[6] |
| Body | Laboratory coat | A standard lab coat is necessary to protect the skin from potential contact with the chemical.[6] |
| Respiratory | NIOSH-approved respirator | Recommended when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation.[6][8] The choice of respirator should be based on a formal risk assessment. |
Decision Pathway for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the experimental context.
Caption: Waste disposal workflow for this compound and associated materials.
Based on information for similar non-hazardous materials, this compound and its contaminated disposables should be disposed of in accordance with all applicable national, state, and local regulations. [4]
-
Unused or Spilled Chemical : Collect in a sealed, clearly labeled container for chemical waste.
-
Contaminated PPE and Labware : Place in a designated, sealed waste bag.
-
Final Disposal : All waste must be disposed of through your institution's environmental health and safety office or a licensed professional waste disposal service. [8]Do not mix with other waste streams unless explicitly permitted. [5] By adhering to these protocols, you contribute to a culture of safety and scientific excellence. Should you have any further questions, please do not hesitate to contact our technical support team.
References
- Safety D
- TCI Chemicals. (2025, January 31).
- BenchChem. (2025). Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole.
- Sigma-Aldrich. (2025, April 30).
- Sigma-Aldrich. (2025, November 10).
- Thermo Fisher Scientific. (n.d.).
- Sigma-Aldrich. (2025, September 10).
- ScienceLab.com. (2005, October 9).
- CDN Isotopes. (2015).
- Metascience. (n.d.).
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- US EPA. (2025, September 12). Personal Protective Equipment.
- Thermo Fisher Scientific. (n.d.).
- BenchChem. (2025). Personal protective equipment for handling 3-Amino-4-nitropyridine 1-oxide.
- Cole-Parmer. (n.d.).
- The University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
- Merck Millipore. (n.d.).
- Fisher Scientific. (2021, December 24).
- AnaSpec, Inc. (2021, February 17).
- Carl ROTH. (n.d.).
- New Jersey Department of Health. (n.d.). Hydrochloric acid - Hazardous Substance Fact Sheet.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
